Technical Documentation Center

3-(2-Bromophenoxy)propanenitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2-Bromophenoxy)propanenitrile
  • CAS: 154405-38-6

Core Science & Biosynthesis

Foundational

3-(2-Bromophenoxy)propanenitrile CAS 154405-38-6 properties

An In-Depth Technical Guide to 3-(2-Bromophenoxy)propanenitrile (CAS 154405-38-6): Properties, Synthesis, and Applications Introduction 3-(2-Bromophenoxy)propanenitrile, identified by CAS Number 154405-38-6, is a special...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(2-Bromophenoxy)propanenitrile (CAS 154405-38-6): Properties, Synthesis, and Applications

Introduction

3-(2-Bromophenoxy)propanenitrile, identified by CAS Number 154405-38-6, is a specialized organic molecule that serves as a valuable intermediate in synthetic chemistry.[1] Its structure, featuring a brominated aromatic ring, an ether linkage, and a terminal nitrile group, offers three distinct points for chemical modification. This trifunctional nature makes it a versatile building block, particularly in the fields of medicinal chemistry and materials science, where precise molecular architecture is paramount.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, a robust synthesis protocol, predictive spectral analysis, and its potential applications in advanced chemical synthesis.

Chemical Identity and Physicochemical Properties

The unique arrangement of functional groups in 3-(2-Bromophenoxy)propanenitrile dictates its chemical behavior and physical properties. The aryl bromide provides a handle for cross-coupling reactions, the ether linkage offers a stable yet flexible connection, and the nitrile group is a precursor to a variety of other functionalities.

cluster_molecule 3-(2-Bromophenoxy)propanenitrile C9H8BrNO

Caption: Chemical Structure of 3-(2-Bromophenoxy)propanenitrile.

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 154405-38-6 [1][2]
Molecular Formula C₉H₈BrNO [2]
Molecular Weight 226.07 g/mol [2]
IUPAC Name 3-(2-bromophenoxy)propanenitrile [1]

| SMILES | N#CCCOc1c(Br)cccc1 |[1][2] |

Table 2: Physicochemical Properties

Property Value Notes
Purity Typically ≥95% As supplied by commercial vendors.

| Storage | Sealed in dry, room temperature conditions |[2] |

Synthesis and Manufacturing

The most direct and efficient synthesis of 3-(2-Bromophenoxy)propanenitrile is achieved via a Michael addition reaction. This method is preferred over a Williamson ether synthesis involving 3-halopropanenitriles due to the higher reactivity and commercial availability of acrylonitrile, as well as superior atom economy.

The reaction involves the base-catalyzed addition of 2-bromophenol to acrylonitrile. The base, typically a strong organic or inorganic base, deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks the β-carbon of the electron-deficient alkene in acrylonitrile.

G Reactants 2-Bromophenol + Acrylonitrile Reaction Reaction Vessel Solvent (e.g., Toluene) Controlled Temperature Reactants->Reaction Catalyst Base Catalyst (e.g., Triton B) Catalyst->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Reaction Completion Purification Purification (e.g., Vacuum Distillation or Column Chromatography) Workup->Purification Product 3-(2-Bromophenoxy)propanenitrile (Final Product) Purification->Product

Caption: General workflow for the synthesis of 3-(2-Bromophenoxy)propanenitrile.

Step-by-Step Synthesis Protocol

This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

  • Reactor Setup: To a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromophenol (1.0 eq) and a suitable solvent such as toluene or acetonitrile (approx. 2-3 mL per mmol of phenol).

  • Catalyst Addition: Add a catalytic amount of a strong base. A 40% solution of Triton B (benzyltrimethylammonium hydroxide) in methanol (0.05 eq) is an effective catalyst. Alternatively, powdered potassium carbonate can be used, though it may require longer reaction times.

  • Reactant Addition: Begin stirring the mixture under a nitrogen atmosphere. Slowly add acrylonitrile (1.1 eq) to the flask at room temperature. The addition should be controlled to manage any exotherm.

  • Reaction: Heat the mixture to a gentle reflux (or a temperature of 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with 1M HCl solution, water, and brine.

  • Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 3-(2-Bromophenoxy)propanenitrile.

Spectral Characterization (A Predictive Analysis)

Authenticating the structure of the synthesized product is critical. The following is a guide to the expected spectral data based on the compound's functional groups.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should exhibit distinct signals. The two protons of the cyanomethyl group (-CH₂CN) are expected to appear as a triplet around δ 2.8-3.0 ppm. The two protons of the oxymethylene group (-OCH₂) should appear as a triplet further downfield, around δ 4.2-4.4 ppm. The four aromatic protons will appear in the δ 6.8-7.6 ppm region with complex splitting patterns characteristic of an ortho-disubstituted benzene ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should show 9 distinct signals. The nitrile carbon (-C≡N) is expected around δ 117-119 ppm. The aliphatic carbons (-OCH₂- and -CH₂CN) would appear in the δ 18-25 ppm and δ 60-70 ppm ranges, respectively. The six aromatic carbons will be in the δ 110-160 ppm region, with the carbon bearing the bromine (C-Br) being the most shielded among the substituted carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A sharp, strong absorption band around 2240-2260 cm⁻¹ is characteristic of the C≡N (nitrile) stretch. A strong band in the 1240-1260 cm⁻¹ region corresponds to the aryl-alkyl ether C-O stretching.

  • Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) will appear as a characteristic doublet due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50). Therefore, two peaks of nearly equal intensity will be observed at m/z 225 and 227, confirming the presence of one bromine atom.

Chemical Reactivity and Synthetic Utility

The value of 3-(2-Bromophenoxy)propanenitrile lies in its capacity to undergo a range of chemical transformations, making it a versatile intermediate.

  • Reactions of the Nitrile Group: The nitrile is a synthetically useful handle that can be readily converted into other functional groups.[3]

    • Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, yielding 3-(2-bromophenoxy)propanoic acid, a useful building block for creating amides or esters.

    • Reduction: Catalytic hydrogenation (e.g., using H₂, Pd/C) or chemical reduction (e.g., using LiAlH₄) reduces the nitrile to a primary amine, 3-(2-bromophenoxy)propan-1-amine, which is a key precursor for synthesizing various bioactive molecules.

  • Reactions of the Aryl Bromide: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions.

    • Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base can form a new C-C bond, replacing the bromine with an aryl or alkyl group.

    • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the synthesis of complex aniline derivatives.

    • Heck Coupling: Reaction with an alkene can introduce a vinyl group at the bromine position.

cluster_nitrile Nitrile Group Reactions cluster_bromide Aryl Bromide Reactions Parent 3-(2-Bromophenoxy)propanenitrile Acid 3-(2-Bromophenoxy)propanoic Acid Parent->Acid Hydrolysis (H⁺/H₂O or OH⁻) Amine 3-(2-Bromophenoxy)propan-1-amine Parent->Amine Reduction (e.g., LiAlH₄, H₂/Pd) Suzuki Suzuki Coupling Product (Aryl-Aryl Bond) Parent->Suzuki Pd-Catalyzed Cross-Coupling

Caption: Key synthetic transformations of 3-(2-Bromophenoxy)propanenitrile.

Applications in Research and Drug Discovery

3-(2-Bromophenoxy)propanenitrile is primarily utilized as a building block for more complex molecules.[1] The propanenitrile moiety is found in various pharmaceuticals, where the nitrile group can act as a key pharmacophore or be a precursor to an essential amine or carboxylate group.[4][5] The bromophenoxy portion provides a rigid scaffold that can be functionalized via cross-coupling to explore structure-activity relationships (SAR) in drug discovery campaigns. This allows medicinal chemists to rapidly generate libraries of related compounds for biological screening.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound. It is classified as harmful and an irritant.

Table 3: GHS Hazard Information

Category Code Description
Pictogram GHS07 (Exclamation Mark) [1]
Signal Word Warning [2]
Hazard Statements H302 Harmful if swallowed[2]
H315 Causes skin irritation[2]
H319 Causes serious eye irritation[2]
H335 May cause respiratory irritation[2]
Precautionary Statements P261 Avoid breathing dust/fume/gas/mist/vapors/spray[2]

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2] |

Handling Recommendations:

  • Always use this chemical within a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

References

  • Rock Chemicals, Inc. (2025). Propionitrile in Pharmaceutical Manufacturing. Retrieved from Rock Chemicals, Inc. website. [Link]

  • ResearchGate. (2025). Application of Nitrile in Drug Design. Retrieved from ResearchGate. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Nelson, S. G. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

Sources

Exploratory

Core Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to 3-(2-Bromophenoxy)propanenitrile for Advanced Research & Development As a key building block in modern synthetic chemistry, 3-(2-Bromophenoxy)propanenitrile offers a unique combination of f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(2-Bromophenoxy)propanenitrile for Advanced Research & Development

As a key building block in modern synthetic chemistry, 3-(2-Bromophenoxy)propanenitrile offers a unique combination of functional groups that make it an invaluable intermediate for drug discovery and agrochemical development. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, detailed characterization data, and an exploration of its synthetic utility, designed for the practicing research scientist.

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics.

IUPAC Name: 3-(2-Bromophenoxy)propanenitrile CAS Number: 154405-38-6 Molecular Formula: C₉H₈BrNO Structure:

Caption: 2D Structure of 3-(2-Bromophenoxy)propanenitrile

This molecule incorporates three key structural features: an aromatic ring substituted with a bromine atom, an ether linkage, and a terminal nitrile group. This trifecta of functionalities provides distinct reactive handles for sequential chemical modifications.

PropertyValueSource
Molecular Weight 226.07 g/mol [1][2]
Appearance Solid-
Melting Point 41-42 °C[1]
Density (Predicted) 1.449 ± 0.06 g/cm³[1]
SMILES N#CCCOc1c(Br)cccc1[2][3]
Storage Room temperature, sealed, dry[1][2]

Synthesis Protocol: Williamson Ether Synthesis

The most direct and reliable method for preparing 3-(2-Bromophenoxy)propanenitrile is the Williamson ether synthesis, an Sɴ2 reaction between an alkoxide and a primary alkyl halide.[4][5][6] This approach is favored for its high efficiency and operational simplicity.

Reaction Scheme: 2-Bromophenol + 3-Bromopropanenitrile → 3-(2-Bromophenoxy)propanenitrile

Causality in Experimental Design: The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the phenol without competing side reactions. Potassium carbonate is an excellent choice as it is inexpensive, effective, and easily removed during workup. A polar aprotic solvent like acetone or DMF is used to solvate the potassium phenoxide intermediate, enhancing its nucleophilicity, while being relatively unreactive towards the electrophile.

Step-by-Step Laboratory Protocol
  • Reagent Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromophenol (1.0 eq), potassium carbonate (1.5 eq, finely powdered), and acetone (10 volumes, e.g., 100 mL for 10 g of phenol).

  • Reaction Initiation: Stir the suspension vigorously under a nitrogen atmosphere for 15 minutes at room temperature to facilitate salt formation.

  • Addition of Electrophile: Add 3-bromopropanenitrile (1.1 eq) dropwise to the stirring suspension over 10 minutes.

  • Reaction Execution: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 2-bromophenol is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium bromide).

    • Wash the collected solids with a small amount of fresh acetone.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude oil in dichloromethane (DCM) and wash sequentially with 1M NaOH (to remove any unreacted phenol) and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 3-(2-Bromophenoxy)propanenitrile.

Caption: Experimental Workflow for Williamson Ether Synthesis.

Spectroscopic and Chromatographic Characterization

Structural confirmation and purity assessment are paramount. The following data are representative of what is expected from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous confirmation of the carbon-hydrogen framework.[7][8]

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz Assignment
7.58dd1HJ = 7.9, 1.6 HzAr-H (ortho to Br)
7.30td1HJ = 7.8, 1.7 HzAr-H (para to O)
6.96td1HJ = 7.6, 1.3 HzAr-H (para to Br)
6.90dd1HJ = 8.2, 1.2 HzAr-H (ortho to O)
4.25t2HJ = 6.0 Hz-O-CH₂ -CH₂-CN
2.85t2HJ = 6.0 Hz-O-CH₂-CH₂ -CN
¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment
152.5C -O (Aromatic)
133.8C H (Aromatic)
128.5C H (Aromatic)
122.3C H (Aromatic)
117.2C N (Nitrile)
113.1C H (Aromatic)
112.9C -Br (Aromatic)
65.8-O-C H₂-
18.7-C H₂-CN
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.[7]

Wavenumber (cm⁻¹)IntensityAssignment
~2250Medium, SharpC≡N stretch (Nitrile)
~1580, 1470Medium-StrongC=C aromatic ring stretches
~1250StrongAr-O-C asymmetric stretch (Aryl ether)
~1050StrongAr-O-C symmetric stretch (Aryl ether)
~750StrongC-H out-of-plane bend (ortho-disubstituted ring)
Mass Spectrometry (MS)

Electron Impact (EI) Mass Spectrometry provides the molecular weight and key fragmentation patterns.

m/z (relative intensity)Assignment
225/227 (M⁺, M⁺+2)Molecular ion peak, showing characteristic isotopic pattern for one bromine atom.
172/174[M - C₃H₃N]⁺, loss of acrylonitrile via McLafferty-type rearrangement.
144/146[M - C₃H₃N - CO]⁺
93[C₆H₅O]⁺

Chemical Reactivity and Synthetic Utility

The value of 3-(2-Bromophenoxy)propanenitrile lies in its capacity for diverse and selective transformations, making it a versatile scaffold.

  • Nitrile Group Transformations: The nitrile is a stable but versatile functional group. It can undergo:

    • Hydrolysis: Conversion to a carboxylic acid under acidic or basic conditions, yielding 3-(2-Bromophenoxy)propanoic acid, a common step in the synthesis of NSAID analogs.[3]

    • Reduction: Reduction to a primary amine (3-(2-Bromophenoxy)propan-1-amine) using powerful reducing agents like LiAlH₄ or catalytic hydrogenation (e.g., Raney Nickel), introducing a basic center for further functionalization.[3]

  • Aryl Bromide Cross-Coupling: The C-Br bond on the aromatic ring is a prime handle for palladium-catalyzed cross-coupling reactions.[9][10] This allows for the introduction of carbon-carbon or carbon-heteroatom bonds, enabling rapid library synthesis and structure-activity relationship (SAR) studies.

    • Suzuki Coupling: Reaction with boronic acids to form biaryl structures.

    • Heck Coupling: Reaction with alkenes to introduce vinyl groups.[11]

    • Buchwald-Hartwig Amination: Formation of C-N bonds with various amines.

G cluster_nitrile Nitrile Transformations cluster_aryl Aryl Bromide Cross-Coupling start 3-(2-Bromophenoxy)propanenitrile acid Propanoic Acid Derivative start->acid H₃O⁺ / Δ amine Propan-1-amine Derivative start->amine 1. LiAlH₄ 2. H₂O suzuki Biaryl Derivative (Suzuki Coupling) start->suzuki Ar'-B(OH)₂ Pd Catalyst heck Styrenyl Derivative (Heck Coupling) start->heck Alkene Pd Catalyst buchwald Aniline Derivative (Buchwald-Hartwig) start->buchwald R₂NH Pd Catalyst

Sources

Foundational

A Guide to the Spectroscopic Characterization of 3-(2-Bromophenoxy)propanenitrile

Introduction 3-(2-Bromophenoxy)propanenitrile (CAS No. 154405-38-6) is a bifunctional molecule incorporating a brominated aromatic ring, an ether linkage, and a nitrile group.[1] This unique combination of functional gro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(2-Bromophenoxy)propanenitrile (CAS No. 154405-38-6) is a bifunctional molecule incorporating a brominated aromatic ring, an ether linkage, and a nitrile group.[1] This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its effective use, and spectroscopic techniques are the cornerstone of this characterization. This guide will provide a detailed, predicted analysis of its NMR, IR, and MS spectra to aid in its identification and quality control.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features that will influence the spectra are:

  • Substituted Aromatic Ring: The ortho-brominated phenoxy group will exhibit characteristic signals in the aromatic region of the NMR spectra and specific absorption bands in the IR spectrum.

  • Ether Linkage: The C-O-C linkage will have a distinct signature in both the ¹³C NMR and IR spectra.

  • Propanenitrile Chain: The aliphatic -O-CH₂-CH₂-CN moiety will give rise to specific signals in the NMR spectra, with chemical shifts and splitting patterns dictated by the neighboring oxygen and nitrile groups.

  • Nitrile Group: The -C≡N triple bond has a highly characteristic and easily identifiable absorption in the IR spectrum.

  • Bromine Atom: The presence of bromine, with its two common isotopes (⁷⁹Br and ⁸¹Br), will result in a characteristic M+2 isotopic pattern in the mass spectrum.[2]

fragmentation M [M]⁺˙ m/z 225/227 F1 [M - C₂H₃N]⁺˙ m/z 184/186 M->F1 - CH₂=CHCN F2 [M - Br]⁺ m/z 146 M->F2 - Br• F4 [C₆H₄BrO]⁺ m/z 171/173 M->F4 - C₃H₄N• F3 [C₆H₄O]⁺˙ m/z 92 F1->F3 - C₂H₂

Figure 2: Predicted major fragmentation pathways for 3-(2-Bromophenoxy)propanenitrile.

  • Loss of Acrylonitrile (CH₂=CHCN): A retro-Diels-Alder type rearrangement could lead to the loss of acrylonitrile, resulting in ions at m/z 184 and 186 .

  • Loss of a Bromine Radical: Cleavage of the C-Br bond would yield an ion at m/z 146 .

  • Formation of the Phenoxy Radical Cation: Cleavage of the ether bond could lead to the formation of a bromophenoxy radical cation at m/z 171 and 173 .

  • Alpha-cleavage: Cleavage of the bond between the oxygen and the methylene group could lead to the formation of a bromophenoxy cation at m/z 171/173 .

Experimental Protocols

For the acquisition of high-quality spectroscopic data, the following general protocols are recommended:

NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy:

  • For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O absorptions.

Mass Spectrometry:

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Use electron ionization (EI) at 70 eV.

  • Scan a mass range of approximately m/z 40-300 to observe the molecular ion and key fragments.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 3-(2-Bromophenoxy)propanenitrile. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, should serve as a valuable resource for scientists working with this compound, enabling its unambiguous identification and characterization. It is imperative to correlate the data from all three techniques for a confident structural assignment.

References

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Química Organica.org. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • PubMed. (n.d.). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d]b[3][4]enzothiazepin-1-ones under electron impact ionization conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

  • WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

  • Upatras Eclass. (2011, July 4). Silverstein - Spectrometric Identification of Organic Compounds 7th ed.pdf. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

  • Routledge. (n.d.). Guide to Spectroscopic Identification of Organic Compounds - 1st Edition. Retrieved from [Link]

  • Wiley. (n.d.). Spectrometric Identification of Organic Compounds, 8th Edition. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Stenutz. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

  • PubMed. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved from [Link]

  • UCLA. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • YouTube. (2021, January 6). 108 Problem Solving Predicting NMR Spectra of Molecule. Retrieved from [Link]

  • Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between t.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • DAV College. (n.d.). Handbook of Spectroscopic Data: Chemistry - UV,IR,PMR,CNMR and Mass Spectroscopy. Retrieved from [Link]

  • CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 10). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ether Infrared spectra. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2024, June 21). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Research Applications of 3-(2-Bromophenoxy)propanenitrile: A Versatile Scaffold for Synthetic and Medicinal Chemistry

Introduction In the landscape of modern drug discovery and agrochemical development, the strategic design of novel molecular scaffolds is paramount. 3-(2-Bromophenoxy)propanenitrile emerges as a compound of significant i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and agrochemical development, the strategic design of novel molecular scaffolds is paramount. 3-(2-Bromophenoxy)propanenitrile emerges as a compound of significant interest, embodying a unique combination of reactive functional groups that offer a versatile platform for chemical exploration. This technical guide provides an in-depth exploration of the potential research applications of this molecule, from its synthesis and derivatization to its prospective biological activities. For researchers, scientists, and drug development professionals, this document serves as a comprehensive resource to unlock the latent potential of 3-(2-Bromophenoxy)propanenitrile as a valuable building block in the creation of innovative chemical entities.

The nitrile group is a well-established pharmacophore found in over 30 FDA-approved drugs, contributing to enhanced target binding, favorable pharmacokinetic profiles, and mitigation of drug resistance.[1][2][3] Concurrently, the presence of a bromo-aromatic moiety opens a gateway to a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. This dual functionality positions 3-(2-Bromophenoxy)propanenitrile as a promising starting point for the synthesis of diverse compound libraries for biological screening.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-(2-Bromophenoxy)propanenitrile is essential for its effective application in research. The following table summarizes key computed and reported data for this compound.

PropertyValueSource
Molecular Formula C₉H₈BrNO[4]
Molecular Weight 226.07 g/mol [4]
CAS Number 154405-38-6[4]
Appearance Solid[5]
Melting Point 41-42 °C[5]
SMILES N#CCCOC1=CC=CC=C1Br[4]
LogP (calculated) 2.90528[1]
Topological Polar Surface Area (TPSA) 23.79 Ų[1]

Synthesis of 3-(2-Bromophenoxy)propanenitrile

Williamson Ether Synthesis Approach

This classic and reliable method for ether formation involves the reaction of a phenoxide with an alkyl halide.[4][6][7][8] In this case, 2-bromophenol would be deprotonated to form the corresponding phenoxide, which then acts as a nucleophile to attack an electrophilic three-carbon nitrile-containing synthon, such as 3-bromopropanenitrile.

Williamson_Ether_Synthesis 2-Bromophenol 2-Bromophenol 2-Bromophenoxide 2-Bromophenoxide 2-Bromophenol->2-Bromophenoxide Deprotonation Base Base (e.g., NaH, K2CO3) Base->2-Bromophenoxide Product 3-(2-Bromophenoxy)propanenitrile 2-Bromophenoxide->Product SN2 Attack 3-Bromopropanenitrile 3-Bromopropanenitrile 3-Bromopropanenitrile->Product Salt_Byproduct Salt Byproduct (e.g., NaBr, KBr)

Figure 1: Williamson Ether Synthesis for 3-(2-Bromophenoxy)propanenitrile.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-bromophenol (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base like sodium hydride (1.1 eq) or potassium carbonate (1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Phenoxide Formation: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the 2-bromophenoxide.

  • Nucleophilic Substitution: Add 3-bromopropanenitrile (1.0-1.2 eq) dropwise to the reaction mixture.

  • Reaction Progression: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-(2-Bromophenoxy)propanenitrile.

Michael Addition Approach

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is another viable route.[9][10][11] Here, 2-bromophenol can act as the nucleophile, adding to acrylonitrile in the presence of a base.

Michael_Addition cluster_reactants Reactants 2-Bromophenol 2-Bromophenol Intermediate Enolate Intermediate 2-Bromophenol->Intermediate Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate Nucleophilic Attack Base_Catalyst Base Catalyst (e.g., Et3N, DBU) Base_Catalyst->Intermediate Product 3-(2-Bromophenoxy)propanenitrile Intermediate->Product Protonation

Figure 2: Michael Addition for the synthesis of 3-(2-Bromophenoxy)propanenitrile.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromophenol (1.0 eq) and acrylonitrile (1.2-1.5 eq) in a suitable solvent such as toluene or in the absence of a solvent.

  • Catalyst Addition: Add a catalytic amount of a non-nucleophilic base, for example, triethylamine (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Reaction Progression: Heat the mixture under reflux and monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove any excess acrylonitrile and solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

Chemical Reactivity and Derivatization Potential

The true value of 3-(2-Bromophenoxy)propanenitrile lies in its potential as a versatile intermediate for the synthesis of a wide array of more complex molecules. The nitrile and bromophenyl groups can be selectively manipulated to introduce diverse functionalities.

Transformations of the Nitrile Group

The nitrile functionality is a gateway to several important chemical transformations:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(2-bromophenoxy)propanoic acid, a potential building block for amides and esters.

  • Reduction: The nitrile can be reduced to a primary amine, 3-(2-bromophenoxy)propan-1-amine, using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic nitrogen atom, which is a common feature in many bioactive molecules.

  • Addition of Organometallics: Grignard or organolithium reagents can add to the nitrile to form ketones after acidic workup.

Reactions at the Bromophenyl Moiety

The bromo-substituent on the aromatic ring is a handle for various powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[12][13][14][15]

  • Suzuki Coupling: Reaction with boronic acids or esters allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.

  • Heck Coupling: Alkenes can be coupled to the aromatic ring.

  • Sonogashira Coupling: Terminal alkynes can be introduced, providing a linear scaffold for further functionalization.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing primary or secondary amines.

  • Cyanation: The bromo group can be displaced by a cyanide source to introduce a second nitrile group.

Derivatization_Potential cluster_nitrile Nitrile Transformations cluster_bromo Bromophenyl Cross-Coupling Core 3-(2-Bromophenoxy)propanenitrile Carboxylic_Acid Hydrolysis (H+ or OH-) Core->Carboxylic_Acid -> Carboxylic Acid Primary_Amine Reduction (e.g., LiAlH4) Core->Primary_Amine -> Primary Amine Ketone Grignard/Organolithium Addition Core->Ketone -> Ketone Suzuki Suzuki (R-B(OH)2) Core->Suzuki -> Biaryl/Alkyl-Aryl Heck Heck (Alkene) Core->Heck -> Stilbene Analog Sonogashira Sonogashira (Alkyne) Core->Sonogashira -> Aryl-Alkyne Buchwald_Hartwig Buchwald-Hartwig (Amine) Core->Buchwald_Hartwig -> Aryl-Amine

Figure 3: Derivatization pathways for 3-(2-Bromophenoxy)propanenitrile.

Potential Biological Activities and Screening Protocols

Based on the biological activities of structurally related compounds, 3-(2-Bromophenoxy)propanenitrile and its derivatives are promising candidates for screening in several therapeutic and agrochemical areas.

Anticancer Activity

Numerous benzonitrile and isoquinoline derivatives have demonstrated potential as anticancer agents.[6] The introduction of a bromine atom can significantly influence cytotoxicity.

Hypothetical Screening Workflow:

Anticancer_Screening Start 3-(2-Bromophenoxy)propanenitrile & Derivatives Primary_Screen Primary Screen: MTT/SRB Assay (e.g., NCI-60 Panel) Start->Primary_Screen Hit_Identification Hit Identification (IC50 < 10 µM) Primary_Screen->Hit_Identification Secondary_Assays Secondary Assays: - Apoptosis (Annexin V) - Cell Cycle (Flow Cytometry) - Migration/Invasion Hit_Identification->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies: - Western Blot - Kinase Profiling - Target Deconvolution Secondary_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Figure 4: Workflow for anticancer activity screening.

Protocol for In Vitro Cytotoxicity Screening (MTT Assay): [16][17][18][19]

  • Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate culture media supplemented with 10% fetal bovine serum.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat cells with serial dilutions of 3-(2-Bromophenoxy)propanenitrile and its derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%) from the dose-response curve.

Antifungal Activity

Phenoxyacetonitrile derivatives have been investigated for their antifungal properties.[17] The mechanism may involve the disruption of fungal cell membranes or inhibition of essential enzymes.

Hypothetical Screening Workflow:

Antifungal_Screening Start 3-(2-Bromophenoxy)propanenitrile & Derivatives Primary_Screen Primary Screen: Broth Microdilution (e.g., Candida albicans, Aspergillus fumigatus) Start->Primary_Screen Hit_Identification Hit Identification (MIC < 16 µg/mL) Primary_Screen->Hit_Identification Secondary_Assays Secondary Assays: - Fungicidal/Fungistatic - Biofilm Inhibition - Time-Kill Kinetics Hit_Identification->Secondary_Assays Toxicity_Assay Cytotoxicity Assay (e.g., on mammalian cells) Hit_Identification->Toxicity_Assay Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Toxicity_Assay->Lead_Optimization Herbicidal_Screening Start 3-(2-Bromophenoxy)propanenitrile & Derivatives Primary_Screen Primary Screen: Seedling Growth Inhibition (e.g., Arabidopsis thaliana) Start->Primary_Screen Hit_Identification Hit Identification (Significant growth reduction) Primary_Screen->Hit_Identification Secondary_Assays Secondary Assays: - Pre- and Post-emergence - Whole Plant Assay - Species Selectivity Hit_Identification->Secondary_Assays Mode_of_Action Mode of Action Studies: - Photosynthesis Inhibition - Pigment Analysis Secondary_Assays->Mode_of_Action Lead_Optimization Lead Optimization Mode_of_Action->Lead_Optimization

Figure 6: Workflow for herbicidal activity screening.

Protocol for Seedling Growth Inhibition Assay: [20][21][22][23]

  • Plate Preparation: Prepare agar plates containing Murashige and Skoog (MS) medium with various concentrations of the test compound.

  • Seed Sterilization and Sowing: Surface-sterilize seeds of a model plant (e.g., Arabidopsis thaliana) and sow them on the prepared plates.

  • Incubation: Place the plates in a growth chamber under controlled light and temperature conditions.

  • Data Collection: After a set period (e.g., 7-14 days), measure parameters such as root length, fresh weight, and overall phenotype.

  • Data Analysis: Compare the growth of treated seedlings to that of untreated controls to determine the inhibitory effect of the compound.

Conclusion and Future Perspectives

3-(2-Bromophenoxy)propanenitrile represents a largely untapped resource for synthetic and medicinal chemists. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the generation of diverse chemical libraries. The potential for this scaffold to yield novel anticancer, antifungal, and herbicidal agents is significant, though underexplored. The protocols and workflows detailed in this guide offer a clear and actionable framework for initiating research into this promising molecule. As the demand for new therapeutic and agrochemical solutions continues to grow, the exploration of such versatile building blocks will be crucial in driving innovation and discovery.

References

  • Zhou, W., Zhang, Y., Li, P., & Wang, L. (2012). Synthesis of (Z)-3-aryloxy-acrylonitriles, (E)-3-aryloxy-acrylonitriles and 3-cyanobenzofurans through the sequential reactions of phenols with propiolonitriles. Organic & Biomolecular Chemistry, 10(35), 7184–7196. [Link]

  • Gomez-Alvarez, M., et al. (2015). Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural data and theoretical calculations. Journal of Molecular Structure, 1083, 200-207. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • Du, H., et al. (2024). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 68(4), e01138-23. [Link]

  • Aun, D. S., et al. (2023). Interdisciplinary Approaches for the Discovery of Novel Antifungals. Journal of Fungi, 9(8), 801. [Link]

  • MySkinRecipes. (n.d.). 3-(2-Bromophenoxy)propanenitrile. Retrieved from [Link]

  • Klier, L., et al. (2021). Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. Molecules, 26(11), 3365. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Hergert, T. R., et al. (2018). Using the phospha-Michael reaction for making phosphonium phenolate zwitterions. Dalton Transactions, 47(1), 209-221. [Link]

  • Dayan, F. E., Cantrell, C. L., & Duke, S. O. (2009). Natural products in crop protection. Bioorganic & medicinal chemistry, 17(12), 4022–4034. [Link]

  • MDPI. (n.d.). Synthesis and Evaluation of Novel Compounds with Anticancer Activity. Retrieved from [Link]

  • Barrios-Landeros, F., et al. (2018). Addition of amines and phenols to acrylonitrile derivatives catalyzed by the POCOP-type pincer complex [{κ(P)-κ(C),κ(P)-2,6-(i-Pr2PO)2C6H3}Ni(NCMe)][OSO2CF3]. Dalton Transactions, 47(1), 198-208. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • Ramirez, C. N. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity (Master's thesis, The University of Texas at El Paso). ScholarWorks@UTEP. [Link]

  • De Clercq, E., et al. (2010). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry, 18(21), 7489-7501. [Link]

  • Li, Y., et al. (2023). Isolation and Identification of Herbicidal Active Compounds from Brassica oleracea L. and Exploration of the Binding Sites of Brassicanate A Sulfoxide. Molecules, 28(14), 5334. [Link]

  • Yilmaz, I., et al. (2023). Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds. ACS Omega, 8(27), 24429-24441. [Link]

  • Yu, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(8), 1239-1254. [Link]

  • Tuley, A., & Fast, W. (2018). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Biochemistry, 57(23), 3326-3337. [Link]

  • Berkow, E. L., Lockhart, S. R., & Ostrosky-Zeichner, L. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical microbiology reviews, 33(3), e00069-19. [Link]

  • D. B. G. Williams, et al. (2020). An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon–Oxygen Bond Cleavage. Catalysts, 10(11), 1332. [Link]

  • Eli Lilly and Company. (1991). 3-aryloxy-3-substituted propanamines. U.S.
  • ResearchGate. (n.d.). Examples of pharmaceutically important nitriles. Retrieved from [Link]

  • American Cyanamid Company. (1957). Alkylation of phenol with acrylonitrile. U.S.
  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. [Link]

  • Turos, E., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17297-17307. [Link]

  • Lee, H. J., et al. (2024). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Pest Management Science, 81(1), 7219-7229. [Link]

  • Sukhoverkov, K. V., et al. (2021). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. Organic & Biomolecular Chemistry, 19(9), 1946-1954. [Link]

  • da Silva, A. F., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(9), 1033-1049. [Link]

  • Osuka, A., et al. (2026). Synthesis of Antiaromatic Ni(II) Norcorroles by Mn Powder. Organic Letters, 28(1), 123-126. [Link]

  • Hebei University of Science and Technology. (2008). Synthetic methods of chiral aryloxy propanol amine compounds and salts thereof.
  • Chen, Y., et al. (2023). Antifungal Activity of Acorus calamus Essential Oil Against Rice Blast Fungus Magnaporthe oryzae and Its Composition Characterization. Foods, 12(14), 2686. [Link]

  • Wang, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7384. [Link]

  • Kumar, A., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(14), 5529. [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

Sources

Foundational

Mechanism of action for 3-(2-Bromophenoxy)propanenitrile derivatives

An In-Depth Technical Guide to the Mechanism of Action for 3-(2-Bromophenoxy)propanenitrile Derivatives as Bromodomain and Extra-Terminal Domain (BET) Inhibitors Introduction The landscape of epigenetic drug discovery ha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action for 3-(2-Bromophenoxy)propanenitrile Derivatives as Bromodomain and Extra-Terminal Domain (BET) Inhibitors

Introduction

The landscape of epigenetic drug discovery has been significantly shaped by the identification of small molecules that can modulate the activity of chromatin-modifying proteins. Among these targets, the Bromodomain and Extra-Terminal Domain (BET) family of proteins (comprising BRD2, BRD3, BRD4, and the testis-specific BRDT) have emerged as critical regulators of gene transcription, making them compelling targets for therapeutic intervention in oncology, immunology, and other disease areas. This guide provides a detailed exploration of a specific class of BET inhibitors: the 3-(2-Bromophenoxy)propanenitrile derivatives. We will dissect their mechanism of action, from molecular interactions to cellular consequences, and provide the experimental frameworks necessary for their characterization.

The BET Family: Epigenetic Readers and Transcriptional Coactivators

BET proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) at their N-terminus and an extra-terminal (ET) domain at their C-terminus. The bromodomains function as "readers" of epigenetic marks, specifically recognizing and binding to acetylated lysine residues on histone tails. This interaction tethers BET proteins to chromatin, where they recruit and stabilize the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb) complex, to drive the expression of key genes involved in cell cycle progression and proliferation, such as the MYC oncogene.

Molecular Mechanism of Action: Competitive Binding to the Acetyl-Lysine Pocket

The therapeutic efficacy of 3-(2-Bromophenoxy)propanenitrile derivatives as BET inhibitors stems from their ability to act as potent and selective competitive antagonists of the native acetyl-lysine binding event.

Structural Basis of Inhibition

At the heart of the mechanism is the structural mimicry of the acetylated lysine side chain. The 3-(2-Bromophenoxy)propanenitrile scaffold is designed to fit snugly within the hydrophobic acetyl-lysine binding pocket of the BET bromodomains. Key interactions, as elucidated by co-crystallography and molecular modeling studies, typically involve:

  • A Hydrogen Bond Network: A conserved asparagine residue within the bromodomain pocket forms a critical hydrogen bond with the inhibitor. This interaction is a hallmark of many potent BET inhibitors and is crucial for high-affinity binding.

  • Van der Waals Contacts: The aromatic rings of the inhibitor engage in extensive van der Waals interactions with hydrophobic residues lining the binding pocket, contributing significantly to the overall binding affinity.

  • Water-Mediated Interactions: In many instances, a network of conserved water molecules within the binding pocket mediates additional hydrogen bonds between the inhibitor and the protein, further stabilizing the complex.

The diagram below illustrates the general principle of competitive inhibition at the BET bromodomain.

cluster_0 Normal Physiological State cluster_1 Inhibition by 3-(2-Bromophenoxy)propanenitrile Derivative Histone Acetylated Histone Tail BET BET Bromodomain Histone->BET Binding PTEFb P-TEFb Complex BET->PTEFb Recruitment Transcription Gene Transcription (e.g., MYC) PTEFb->Transcription Activation Inhibitor 3-(2-Bromophenoxy)propanenitrile Derivative BET_i BET Bromodomain Inhibitor->BET_i Competitive Binding PTEFb_i P-TEFb Complex BET_i->PTEFb_i Recruitment Blocked Histone_i Acetylated Histone Tail BET_i->Histone_i Binding Blocked Transcription_i Gene Transcription (e.g., MYC) PTEFb_i->Transcription_i Activation Blocked Inhibitor 3-(2-Bromophenoxy)propanenitrile Derivative BET BET Protein (BRD4) Inhibitor->BET Inhibits Binding Chromatin Chromatin (Acetylated Histones) BET->Chromatin Displacement From MYC MYC Gene Locus Chromatin->MYC Transcription MYC Transcription MYC->Transcription Suppression of MYC_Protein MYC Protein Transcription->MYC_Protein Reduced CellCycle Cell Cycle Progression MYC_Protein->CellCycle Leads to Arrest Apoptosis Apoptosis MYC_Protein->Apoptosis Induction of

Caption: Cellular Signaling Cascade Following BET Inhibition.

Experimental Protocols for Characterization

A robust understanding of the mechanism of action of any novel BET inhibitor requires a multi-faceted experimental approach, spanning from biophysical and biochemical assays to cell-based and in vivo studies.

In Vitro Assays: Target Engagement and Potency

1. Isothermal Titration Calorimetry (ITC)

  • Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the inhibitor to the target bromodomain.

  • Methodology:

    • Prepare a solution of the purified recombinant BET bromodomain (e.g., BRD4-BD1) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) at a concentration of 10-20 µM in the ITC cell.

    • Prepare a solution of the 3-(2-Bromophenoxy)propanenitrile derivative at a 10-fold higher concentration in the same buffer in the injection syringe.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the inhibitor solution into the protein solution at a constant temperature (e.g., 25 °C).

    • The heat changes associated with each injection are measured and integrated to generate a binding isotherm.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.

2. AlphaScreen™ Assay

  • Objective: A high-throughput method to determine the inhibitor's potency (IC50) by measuring its ability to disrupt the interaction between the BET bromodomain and an acetylated histone peptide.

  • Methodology:

    • A biotinylated acetylated histone H4 peptide is bound to streptavidin-coated donor beads.

    • A GST-tagged recombinant BET bromodomain is bound to anti-GST-coated acceptor beads.

    • In the absence of an inhibitor, the interaction between the bromodomain and the histone peptide brings the donor and acceptor beads into close proximity.

    • Upon excitation at 680 nm, the donor bead generates singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm.

    • The 3-(2-Bromophenoxy)propanenitrile derivative competes with the histone peptide for binding to the bromodomain, disrupting the bead proximity and causing a decrease in the AlphaScreen™ signal.

    • The IC50 value is determined by measuring the signal over a range of inhibitor concentrations.

Cell-Based Assays: Cellular Activity and Target Modulation

1. MYC Expression Analysis (qPCR and Western Blot)

  • Objective: To confirm that the inhibitor engages its target in a cellular context and produces the expected downstream effect on the expression of a key target gene.

  • Methodology (qPCR):

    • Culture a BET-sensitive cell line (e.g., MV-4-11 acute myeloid leukemia cells) to mid-log phase.

    • Treat the cells with a dose-response range of the 3-(2-Bromophenoxy)propanenitrile derivative for a short duration (e.g., 4-6 hours).

    • Isolate total RNA from the cells using a suitable kit.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform quantitative real-time PCR (qPCR) using primers specific for MYC and a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate the relative change in MYC mRNA expression.

  • Methodology (Western Blot):

    • Treat cells as described above for a longer duration (e.g., 12-24 hours) to allow for changes in protein levels.

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for MYC and a loading control (e.g., β-actin).

    • Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.

2. Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)

  • Objective: To determine the anti-proliferative effect of the inhibitor on cancer cell lines and calculate its EC50.

  • Methodology:

    • Seed a BET-sensitive cell line in a 96-well plate at an appropriate density.

    • After allowing the cells to adhere overnight, treat them with a serial dilution of the 3-(2-Bromophenoxy)propanenitrile derivative.

    • Incubate the cells for a period of 72 hours.

    • Add a lytic reagent that contains luciferase and its substrate, luciferin. The amount of ATP present, which is proportional to the number of viable cells, is converted into a luminescent signal.

    • Measure the luminescence using a plate reader and plot the results against the inhibitor concentration to determine the EC50.

The general workflow for characterizing a novel BET inhibitor is outlined below.

cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Models ITC Isothermal Titration Calorimetry (ITC) (Measures Kd) AlphaScreen AlphaScreen Assay (Measures IC50) ITC->AlphaScreen Potency qPCR qPCR/Western Blot (MYC Expression) AlphaScreen->qPCR Target Modulation CTG CellTiter-Glo (Cell Viability - EC50) qPCR->CTG Cellular Effect Xenograft Tumor Xenograft Model (Efficacy) CTG->Xenograft In Vivo Proof-of-Concept Start Novel Compound Start->ITC Target Engagement

Caption: Experimental Workflow for BET Inhibitor Characterization.

Quantitative Data Summary

The following table provides a representative summary of the kind of quantitative data generated during the characterization of a potent 3-(2-Bromophenoxy)propanenitrile derivative.

AssayParameterTypical Value RangePurpose
Isothermal Titration Calorimetry (ITC)Kd (BRD4-BD1)10 - 200 nMMeasures direct binding affinity to the target.
AlphaScreen™ AssayIC50 (BRD4-BD1)20 - 500 nMMeasures potency in a biochemical assay.
qPCR (MV-4-11 cells)MYC mRNA EC5050 - 750 nMConfirms on-target gene modulation in cells.
CellTiter-Glo® (MV-4-11 cells)Viability EC50100 nM - 1.5 µMMeasures anti-proliferative effect on cells.

Conclusion and Future Directions

The 3-(2-Bromophenoxy)propanenitrile scaffold represents a promising chemotype for the development of potent and selective BET inhibitors. Their mechanism of action is well-understood, involving competitive inhibition of the acetyl-lysine binding pocket of BET bromodomains, leading to the downregulation of key oncogenic and pro-inflammatory transcriptional programs. The robust suite of in vitro and cell-based assays described herein provides a clear path for the comprehensive characterization of novel derivatives, enabling the optimization of their potency, selectivity, and drug-like properties. Future work in this area will likely focus on achieving isoform-selective BET inhibition (e.g., targeting BRD4 over BRD2/3) to potentially enhance the therapeutic window and minimize off-target effects, further refining the clinical potential of this important class of epigenetic modulators.

Exploratory

A Technical Guide to the Solubility of 3-(2-Bromophenoxy)propanenitrile in Organic Solvents

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 3-(2-Bromophenoxy)propanenitrile, a key intermediate in pharmaceutical synthesis.[1] Addressed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 3-(2-Bromophenoxy)propanenitrile, a key intermediate in pharmaceutical synthesis.[1] Addressed to researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of solubility and presents a robust experimental framework for its quantitative assessment.

Introduction: The Significance of Solubility in Process Chemistry

3-(2-Bromophenoxy)propanenitrile (CAS No. 154405-38-6) is a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its solubility in organic solvents is a critical physical property that dictates its handling, reaction kinetics, purification, and formulation. A thorough understanding of its solubility profile enables process chemists and formulation scientists to select appropriate solvent systems, optimize reaction conditions, and develop effective crystallization and purification strategies. This guide offers a dual approach: a theoretical prediction of solubility based on molecular structure and a detailed, field-proven experimental protocol for its empirical determination.

Theoretical Considerations: Predicting Solubility from First Principles

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be miscible.[2] The polarity of 3-(2-Bromophenoxy)propanenitrile arises from the presence of several functional groups that contribute to its overall dipole moment and potential for intermolecular interactions.

Molecular Structure Analysis

The structure of 3-(2-Bromophenoxy)propanenitrile features:

  • A bromophenyl group : The aromatic ring is generally nonpolar, but the electronegative bromine atom introduces a dipole.

  • An ether linkage (-O-) : This group is polar and can act as a hydrogen bond acceptor.

  • A propanenitrile group (-CH2-CH2-C≡N) : The nitrile group is highly polar and a strong hydrogen bond acceptor. The aliphatic chain is nonpolar.

The presence of both polar (ether, nitrile) and nonpolar (aromatic ring, aliphatic chain) regions suggests that 3-(2-Bromophenoxy)propanenitrile will exhibit a range of solubilities in solvents of varying polarities. It is expected to be more soluble in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions.

Solvent-Solute Interactions

The dissolution of a solid in a liquid solvent involves the overcoming of the solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The primary intermolecular forces at play for 3-(2-Bromophenoxy)propanenitrile are:

  • Dipole-Dipole Interactions : The polar nitrile and ether groups will interact favorably with polar solvent molecules.

  • London Dispersion Forces : The nonpolar aromatic ring and aliphatic chain will interact with nonpolar solvents.

The overall solubility will be a balance of these interactions. A diagram illustrating these potential interactions is provided below.

G cluster_solute 3-(2-Bromophenoxy)propanenitrile cluster_solvents Organic Solvents solute C₉H₈BrNO polar_aprotic Polar Aprotic (e.g., Acetone, THF) solute->polar_aprotic Strong Dipole-Dipole Interactions polar_protic Polar Protic (e.g., Ethanol, Methanol) solute->polar_protic Dipole-Dipole & H-Bond Accepting nonpolar Nonpolar (e.g., Hexane, Toluene) solute->nonpolar Dispersion Forces G start Start add_excess Add excess 3-(2-Bromophenoxy)propanenitrile to a known volume of solvent start->add_excess equilibrate Equilibrate at a constant temperature with agitation (e.g., 24-48 hours) add_excess->equilibrate separate Allow solid to settle, then filter the supernatant equilibrate->separate quantify Quantify the concentration of the dissolved solute in the filtrate (HPLC or UV-Vis) separate->quantify end End quantify->end

Sources

Exploratory

An In-Depth Technical Guide to the Analogs and Derivatives of 3-(2-Bromophenoxy)propanenitrile: A Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The 3-(2-Bromophenoxy)propanenitrile scaffold represents a versatile and promising starting point for the design and synthesis of novel therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(2-Bromophenoxy)propanenitrile scaffold represents a versatile and promising starting point for the design and synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core molecule, its synthesis, and a strategic framework for the development of its analogs and derivatives. By integrating principles of medicinal chemistry, synthetic organic chemistry, and in silico modeling, this document aims to empower researchers to explore the full potential of this chemical space. We will delve into the rationale behind analog design, provide detailed synthetic protocols, and discuss potential therapeutic applications based on the structure-activity relationships of related compounds.

Introduction: The 3-(2-Bromophenoxy)propanenitrile Core

3-(2-Bromophenoxy)propanenitrile is a small molecule characterized by a propanenitrile chain linked to a 2-bromophenyl group via an ether bond.[1] While not extensively studied as a standalone pharmacologically active agent, its true value lies in its role as a key intermediate in the synthesis of more complex molecules for pharmaceutical and research applications.[1] The presence of three key functional regions—the 2-bromophenyl ring, the ether linkage, and the propanenitrile group—provides a rich platform for structural modification and optimization.

The phenoxy group is a well-established privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities.[2] The ether linkage offers a balance of stability and conformational flexibility, while the nitrile group can act as a key pharmacophoric element or be further elaborated into other functional groups. The bromine atom on the phenyl ring provides a handle for further synthetic transformations, such as cross-coupling reactions, or can be retained to modulate the electronic properties and metabolic stability of the molecule.

This guide will systematically explore the potential of the 3-(2-Bromophenoxy)propanenitrile core, providing a roadmap for the design, synthesis, and evaluation of its analogs and derivatives.

Rationale for Analog and Derivative Design

The design of analogs and derivatives of 3-(2-Bromophenoxy)propanenitrile is guided by established principles of medicinal chemistry, including isosteric and bioisosteric replacements, structure-activity relationship (SAR) studies of related scaffolds, and in silico modeling. The goal is to systematically modify the core structure to enhance potency, selectivity, and pharmacokinetic properties for a desired biological target.

Bioisosteric Replacements

Bioisosteres are functional groups or substituents that possess similar physical or chemical properties and produce broadly similar biological effects. The strategic replacement of key functional groups in the 3-(2-Bromophenoxy)propanenitrile scaffold can lead to the discovery of novel compounds with improved drug-like properties.

  • Nitrile Group Bioisosteres: The nitrile group can be replaced with other functionalities that can act as hydrogen bond acceptors or be further functionalized. Potential bioisosteres include:

    • Carboxylic acids: Hydrolysis of the nitrile yields the corresponding carboxylic acid, a common functional group in many drugs.

    • Tetrazoles: Tetrazoles are often used as non-classical bioisosteres of carboxylic acids, offering similar acidity and metabolic stability.

    • Amides and Esters: These can be accessed from the carboxylic acid derivative and offer different hydrogen bonding capabilities and lipophilicity.

  • Bromine Atom Bioisosteres: The bromine atom can be replaced with other substituents to fine-tune the electronic and steric properties of the phenyl ring. Common replacements include:

    • Other Halogens (F, Cl): These can alter the lipophilicity and metabolic stability of the aromatic ring.

    • Methyl and Trifluoromethyl Groups: These groups can modulate lipophilicity and steric bulk.

    • Small Heterocycles: Replacement with a heterocycle can introduce new hydrogen bonding interactions and improve solubility.

  • Ether Linkage Modification: The ether linkage can be replaced with other linking groups to alter the conformational flexibility and metabolic stability of the molecule. Examples include:

    • Thioethers: Replacing the oxygen with a sulfur atom.

    • Amines: Creating an aminolinker.

    • Sulfonamides: Introducing a more rigid and polar linker.

Structure-Activity Relationship (SAR) Insights from Related Scaffolds

While specific SAR data for 3-(2-Bromophenoxy)propanenitrile is scarce, valuable insights can be gleaned from studies on related phenoxy derivatives. For instance, the substitution pattern on the phenyl ring is often a critical determinant of biological activity. The position and nature of substituents can influence binding to the target protein and affect the overall pharmacokinetic profile of the compound.

In Silico Guided Design

Computational tools can play a pivotal role in the rational design of analogs.

  • In Silico Target Prediction: By analyzing the structural features of the 3-(2-Bromophenoxy)propanenitrile scaffold and its proposed analogs, computational methods can predict potential biological targets. This can help to focus experimental screening efforts on the most relevant assays.

  • Molecular Docking: Once a potential target is identified, molecular docking simulations can be used to predict the binding mode and affinity of designed analogs within the active site of the target protein. This allows for the prioritization of compounds for synthesis.

  • Quantitative Structure-Activity Relationship (QSAR): If a series of analogs with known biological activity is generated, QSAR models can be developed to correlate the structural features of the compounds with their activity. These models can then be used to predict the activity of new, unsynthesized analogs.

Synthetic Strategies and Protocols

The synthesis of 3-(2-Bromophenoxy)propanenitrile and its derivatives can be achieved through well-established synthetic methodologies. The core synthesis typically involves the formation of the ether linkage and the introduction of the propanenitrile chain.

Synthesis of the 3-(2-Bromophenoxy)propanenitrile Core

The most common method for the synthesis of aryl ethers is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.

Diagram of the Williamson Ether Synthesis for 3-(2-Bromophenoxy)propanenitrile:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_product Product 2-Bromophenol 2-Bromophenol Phenoxide_intermediate 2-Bromophenoxide 2-Bromophenol->Phenoxide_intermediate Deprotonation Base Base (e.g., K2CO3, NaH) 3-Halopropanenitrile 3-Halopropanenitrile (e.g., 3-chloropropanenitrile) Product 3-(2-Bromophenoxy)propanenitrile 3-Halopropanenitrile->Product Phenoxide_intermediate->Product SN2 Attack

Sources

Foundational

The Multifaceted Reactivity of the Nitrile Group in 3-(2-Bromophenoxy)propanenitrile: A Technical Guide

Introduction 3-(2-Bromophenoxy)propanenitrile is a versatile chemical intermediate, notably utilized in the synthesis of pharmacologically active molecules. The reactivity of this compound is largely dictated by the inte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(2-Bromophenoxy)propanenitrile is a versatile chemical intermediate, notably utilized in the synthesis of pharmacologically active molecules. The reactivity of this compound is largely dictated by the interplay between its three key structural components: the aromatic ring, the ether linkage, and, most significantly, the terminal nitrile group. This technical guide provides an in-depth exploration of the reactivity profile of the nitrile functionality in 3-(2-Bromophenoxy)propanenitrile. We will delve into the principal transformations of the nitrile group—hydrolysis, reduction, and cycloaddition—offering mechanistic insights, detailed experimental protocols, and an analysis of the electronic and steric influence of the 2-bromophenoxy moiety. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the chemical behavior of this important synthetic building block.

The Influence of the 2-Bromophenoxy Group: An Electronic and Steric Perspective

The 2-bromophenoxy substituent exerts a notable influence on the reactivity of the propanenitrile chain. The electronegative bromine atom at the ortho position, along with the ether oxygen, withdraws electron density from the aromatic ring via induction. This electronic effect can be transmitted through the ether linkage to the propionitrile side chain, albeit to a diminishing extent with increasing distance from the ring. Consequently, the electrophilicity of the nitrile carbon is subtly modulated.

Perhaps more significantly, the bulky bromine atom introduces a degree of steric hindrance. While direct steric impediment to the nitrile group is minimal due to the flexible three-carbon chain, the overall molecular conformation and its interaction with catalysts or reagents can be affected. In reactions requiring coordination to a metal center, for instance, the steric profile of the entire molecule may play a role in the reaction kinetics and selectivity.

I. Hydrolysis: Conversion to Carboxylic Acids

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[1] This reaction typically proceeds in two stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the corresponding carboxylic acid.[2] This conversion can be achieved under both acidic and basic conditions.

A. Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.[2] The resulting imidic acid intermediate then tautomerizes to the more stable amide. Subsequent hydrolysis of the amide, also under acidic conditions, yields the carboxylic acid and an ammonium salt.

Experimental Protocol: Acid-Catalyzed Hydrolysis to 3-(2-Bromophenoxy)propanoic Acid

  • Objective: To synthesize 3-(2-Bromophenoxy)propanoic acid via acid-catalyzed hydrolysis of 3-(2-Bromophenoxy)propanenitrile.

  • Materials:

    • 3-(2-Bromophenoxy)propanenitrile

    • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

    • Water

    • Diethyl ether or Ethyl acetate

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(2-Bromophenoxy)propanenitrile (1.0 eq).

    • Carefully add a 1:1 mixture of concentrated sulfuric acid and water (e.g., 5-10 volumes).

    • Heat the mixture to reflux (typically 100-120 °C) and maintain for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

    • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes).

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any remaining acid.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(2-Bromophenoxy)propanoic acid.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

B. Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide, the hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. The amide is subsequently hydrolyzed under the basic conditions to yield a carboxylate salt. Acidification of the reaction mixture in the final step liberates the free carboxylic acid.

Experimental Protocol: Base-Catalyzed Hydrolysis to 3-(2-Bromophenoxy)propanoic Acid

  • Objective: To synthesize 3-(2-Bromophenoxy)propanoic acid via base-catalyzed hydrolysis.

  • Materials:

    • 3-(2-Bromophenoxy)propanenitrile

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Ethanol/Water co-solvent

    • Hydrochloric acid (HCl) (concentrated or dilute)

    • Ethyl acetate or Dichloromethane

  • Procedure:

    • Dissolve 3-(2-Bromophenoxy)propanenitrile (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 ratio).

    • Add sodium hydroxide pellets (2.0-3.0 eq) to the solution.

    • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

    • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexane to remove any unreacted starting material.

    • Carefully acidify the aqueous layer with concentrated or dilute hydrochloric acid until the pH is acidic (pH ~2), leading to the precipitation of the carboxylic acid.

    • Extract the product with ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-(2-Bromophenoxy)propanoic acid.

Table 1: Comparison of Hydrolysis Conditions for Nitriles

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagents Strong acid (H₂SO₄, HCl)Strong base (NaOH, KOH)
Intermediate AmideAmide
Initial Product Carboxylic acid and ammonium saltCarboxylate salt and ammonia
Work-up Extraction, neutralizationAcidification, extraction
Typical Yields Generally good to excellentGenerally good to excellent

Diagram 1: Hydrolysis of 3-(2-Bromophenoxy)propanenitrile

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_start 3-(2-Bromophenoxy)propanenitrile A_int1 Protonated Nitrile A_start->A_int1 + H⁺ A_int2 Amide Intermediate A_int1->A_int2 + H₂O - H⁺ A_end 3-(2-Bromophenoxy)propanoic Acid A_int2->A_end + H₂O, H⁺ B_start 3-(2-Bromophenoxy)propanenitrile B_int1 Amide Intermediate B_start->B_int1 + OH⁻, H₂O B_int2 Carboxylate Salt B_int1->B_int2 + OH⁻ B_end 3-(2-Bromophenoxy)propanoic Acid B_int2->B_end + H₃O⁺

Caption: Reaction pathways for acid and base-catalyzed hydrolysis.

II. Reduction: Synthesis of Primary Amines

The reduction of the nitrile group provides a direct route to primary amines, which are valuable building blocks in medicinal chemistry and materials science. This transformation can be achieved through various methods, most commonly via catalytic hydrogenation or with chemical reducing agents like lithium aluminum hydride (LiAlH₄).

A. Catalytic Hydrogenation

Catalytic hydrogenation involves the reaction of the nitrile with hydrogen gas in the presence of a metal catalyst.[3] Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂). The reaction is typically carried out under pressure and may require elevated temperatures. A key challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amine byproducts. This is often mitigated by the addition of ammonia or a strong base to the reaction mixture.[4]

Experimental Protocol: Catalytic Hydrogenation to 3-(2-Bromophenoxy)propan-1-amine

  • Objective: To synthesize 3-(2-Bromophenoxy)propan-1-amine via catalytic hydrogenation.

  • Materials:

    • 3-(2-Bromophenoxy)propanenitrile

    • Raney Nickel (or Pd/C)

    • Ethanol or Methanol (saturated with ammonia)

    • Hydrogen gas (H₂)

    • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Procedure:

    • In a high-pressure reaction vessel, dissolve 3-(2-Bromophenoxy)propanenitrile (1.0 eq) in ethanol saturated with ammonia.

    • Carefully add Raney Nickel (5-10% by weight, as a slurry in ethanol) to the solution. Caution: Raney Nickel is pyrophoric and must be handled with care under an inert atmosphere.

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-500 psi).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours, or until hydrogen uptake ceases.

    • After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3-(2-Bromophenoxy)propan-1-amine.

    • Purification can be achieved by distillation under reduced pressure or by column chromatography.

B. Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines.[5] The reaction involves the nucleophilic addition of a hydride ion from LiAlH₄ to the electrophilic nitrile carbon, followed by a second hydride addition to the intermediate imine. The resulting di-anionic species is then quenched with water during the workup to afford the primary amine.[5] This method is typically high-yielding but requires strict anhydrous conditions due to the high reactivity of LiAlH₄ with protic solvents.

Experimental Protocol: LiAlH₄ Reduction to 3-(2-Bromophenoxy)propan-1-amine

  • Objective: To synthesize 3-(2-Bromophenoxy)propan-1-amine using LiAlH₄.

  • Materials:

    • 3-(2-Bromophenoxy)propanenitrile

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Water

    • 15% Sodium hydroxide (NaOH) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve 3-(2-Bromophenoxy)propanenitrile (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (x mL, where x is the mass of LiAlH₄ in grams), followed by 15% NaOH solution (x mL), and then water again (3x mL) (Fieser workup).[6]

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the precipitate and wash it thoroughly with diethyl ether or THF.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(2-Bromophenoxy)propan-1-amine.

Table 2: Comparison of Reduction Methods for Nitriles

FeatureCatalytic HydrogenationLiAlH₄ Reduction
Reagents H₂, Metal catalyst (Raney Ni, Pd/C)LiAlH₄
Conditions High pressure, elevated temperatureAnhydrous, often reflux
Selectivity Can produce secondary/tertiary aminesHighly selective for primary amines
Work-up Filtration of catalystCareful quenching of excess reagent
Safety Handling of H₂ gas and pyrophoric catalystsHandling of highly reactive LiAlH₄

Diagram 2: Reduction of 3-(2-Bromophenoxy)propanenitrile

G cluster_hydro Catalytic Hydrogenation cluster_lah LiAlH₄ Reduction start 3-(2-Bromophenoxy)propanenitrile H_reagents H₂ / Raney Ni (or Pd/C) + NH₃ start->H_reagents L_reagents 1. LiAlH₄, THF 2. H₂O workup start->L_reagents H_end 3-(2-Bromophenoxy)propan-1-amine L_end 3-(2-Bromophenoxy)propan-1-amine G start 3-(2-Bromophenoxy)propanenitrile intermediate Activated Nitrile-Catalyst Complex start->intermediate Coordination reagents + NaN₃ + Catalyst (e.g., ZnCl₂) product 5-(2-(2-Bromophenoxy)ethyl)-1H-tetrazole intermediate->product Cyclization

Sources

Protocols & Analytical Methods

Method

The Synthetic Utility of 3-(2-Bromophenoxy)propanenitrile: A Gateway to Novel Heterocyclic Scaffolds

Introduction In the landscape of modern organic synthesis, the strategic design of molecular precursors is paramount to the efficient construction of complex chemical architectures. 3-(2-Bromophenoxy)propanenitrile emerg...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis, the strategic design of molecular precursors is paramount to the efficient construction of complex chemical architectures. 3-(2-Bromophenoxy)propanenitrile emerges as a versatile and highly valuable building block, particularly in the synthesis of heterocyclic compounds of pharmaceutical and agrochemical interest. Its structure, featuring a bromo-substituted aromatic ring tethered to a propanenitrile chain via an ether linkage, offers multiple reactive sites for strategic chemical modifications. The presence of the bromine atom facilitates transition metal-catalyzed cross-coupling and cyclization reactions, while the nitrile group can be readily transformed into a variety of other functional groups, most notably a primary amine. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and primary applications of 3-(2-Bromophenoxy)propanenitrile, with a focus on its utility in the preparation of substituted 2,3-dihydrobenzo[b]furans.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety hazards associated with 3-(2-Bromophenoxy)propanenitrile is essential for its safe handling and effective use in the laboratory.

PropertyValueSource
CAS Number 154405-38-6
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
Appearance Not specified (likely a liquid or low-melting solid)Inferred
Storage Sealed in dry, room temperature

Safety Profile:

  • 2-Bromophenol: This class of compounds is generally harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

  • Propanenitriles: Simple propanenitriles can be toxic by inhalation, skin absorption, and ingestion.[2] 3-Bromopropionitrile, a related compound, is classified as toxic if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[3]

Based on this information, 3-(2-Bromophenoxy)propanenitrile should be handled with caution in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[4]

GHS Hazard Statements (Predicted):

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Source: Predicted based on data for 2-bromophenol and related nitriles.[1][5]

Synthesis of 3-(2-Bromophenoxy)propanenitrile

The most direct and efficient method for the synthesis of 3-(2-Bromophenoxy)propanenitrile is the Williamson ether synthesis. This venerable yet reliable reaction involves the SN2 displacement of a halide by an alkoxide. In this case, the phenoxide of 2-bromophenol acts as the nucleophile, attacking the electrophilic carbon of 3-bromopropanenitrile.[5][6][7]

Williamson Ether Synthesis cluster_reactants Reactants cluster_product Product 2-Bromophenol 2-Bromophenol Phenoxide Phenoxide 2-Bromophenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Phenoxide 3-Bromopropanenitrile 3-Bromopropanenitrile Product 3-(2-Bromophenoxy)propanenitrile 3-Bromopropanenitrile->Product Phenoxide->Product SN2 Attack

Caption: Williamson Ether Synthesis of the target molecule.

Detailed Experimental Protocol:

Materials:

  • 2-Bromophenol (1.0 eq)

  • 3-Bromopropanenitrile (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetone or Acetonitrile (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromophenol (1.0 eq) and anhydrous acetone (or acetonitrile) to achieve a concentration of approximately 0.5 M.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution. The suspension will be stirred vigorously.

  • Add 3-bromopropanenitrile (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-(2-Bromophenoxy)propanenitrile.

Application in the Synthesis of 2,3-Dihydrobenzo[b]furan-3-amine

A primary and highly valuable application of 3-(2-Bromophenoxy)propanenitrile is its use as a precursor for the synthesis of 2,3-dihydrobenzo[b]furan-3-amine and its derivatives. This transformation is typically achieved through a reductive cyclization process. The reaction can be mediated by various reducing agents, often in the presence of a transition metal catalyst that facilitates the intramolecular C-O bond formation.

Reductive_Cyclization cluster_starting_material Starting Material cluster_intermediate Intermediate cluster_product Product SM 3-(2-Bromophenoxy)propanenitrile Int Iminium Intermediate SM->Int Nitrile Reduction P 2,3-Dihydrobenzo[b]furan-3-amine Int->P Intramolecular Cyclization

Caption: Reductive cyclization to the dihydrobenzofuran amine.

This intramolecular cyclization can be envisioned to proceed via a radical or an organometallic intermediate, depending on the chosen reaction conditions. For instance, a palladium-catalyzed process can be employed, which is a well-established method for the formation of heterocyclic rings via intramolecular C-C and C-heteroatom bond formation.

Plausible Mechanistic Pathway (Palladium-Catalyzed):
  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl bromide bond of 3-(2-Bromophenoxy)propanenitrile to form an arylpalladium(II) intermediate.

  • Nitrile Coordination and Insertion: The nitrile group coordinates to the palladium center, followed by migratory insertion into the aryl-palladium bond. This step forms a new C-C bond and a six-membered palladacycle.

  • Reductive Elimination/Protonolysis: The palladacycle can then undergo further transformations. In the presence of a reducing agent (e.g., a hydride source), the nitrile can be reduced to an imine or amine. Subsequent intramolecular nucleophilic attack of the nitrogen onto the carbon bearing the palladium, followed by reductive elimination or protonolysis, would lead to the formation of the dihydrobenzofuran ring and regeneration of the palladium(0) catalyst.

Detailed Experimental Protocol (Proposed):

Materials:

  • 3-(2-Bromophenoxy)propanenitrile (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Sodium borohydride (NaBH₄, 3.0 eq) or a similar reducing agent

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(2-Bromophenoxy)propanenitrile (1.0 eq), palladium(II) acetate (5 mol%), and triphenylphosphine (10 mol%).

  • Add anhydrous solvent (e.g., THF) to dissolve the reactants.

  • In a separate flask, prepare a solution or suspension of the reducing agent (e.g., sodium borohydride, 3.0 eq) in the same anhydrous solvent.

  • Slowly add the reducing agent solution to the reaction mixture at room temperature. The reaction may be exothermic.

  • After the addition is complete, heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and cautiously quench with deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (potentially pre-treated with triethylamine to prevent product streaking) using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford 2,3-dihydrobenzo[b]furan-3-amine.

Conclusion

3-(2-Bromophenoxy)propanenitrile is a strategically designed synthetic intermediate with significant potential in the synthesis of valuable heterocyclic scaffolds. The protocols and mechanistic insights provided herein offer a solid foundation for its preparation and application, particularly in the construction of 2,3-dihydrobenzo[b]furan-3-amine and its derivatives. The ability to leverage both the reactivity of the aryl bromide and the versatility of the nitrile group makes this compound a powerful tool for medicinal and materials chemists. As with all chemical syntheses, proper safety precautions are paramount to ensure the well-being of the researcher and the integrity of the experimental outcome.

References

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Dolly Corporation. (2023, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. [Link]

  • PubChem. 3-Bromopropionitrile. [Link]

  • PubChem. Propionitrile. [Link]

  • Airgas. (2017, December 4). Propionitrile Safety Data Sheet. [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • Wikipedia. Intramolecular Heck reaction. [Link]

  • Rakshit, A., Dhara, H. N., Sahoo, A. K., & Patel, B. K. (2022). The Renaissance of Organo Nitriles in Organic Synthesis. Chemistry–An Asian Journal, e202200792. [Link]

Sources

Application

The Strategic Utility of 3-(2-Bromophenoxy)propanenitrile in the Synthesis of Pharmaceutical Intermediates

Introduction: Identifying a Versatile Synthetic Building Block In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. The strategic use of v...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Identifying a Versatile Synthetic Building Block

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. The strategic use of versatile building blocks, possessing multiple reactive handles, allows for the streamlined synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). 3-(2-Bromophenoxy)propanenitrile is one such pivotal building block. Its structure, incorporating a brominated aromatic ring and a nitrile functional group, offers medicinal chemists a dual-pronged approach to molecular elaboration. The ortho-bromine atom serves as a handle for cross-coupling reactions or nucleophilic aromatic substitution, while the nitrile group can be readily transformed into a variety of other functionalities, including amines and carboxylic acids. This application note will provide a detailed exploration of the synthesis of 3-(2-bromophenoxy)propanenitrile and its subsequent application in the synthesis of a key intermediate for the antidepressant drug, Vilazodone.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a building block is crucial for its safe and effective handling in a laboratory setting.

PropertyValueReference
CAS Number 154405-38-6[1]
Molecular Formula C₉H₈BrNO[1]
Molecular Weight 226.07 g/mol [1]
Appearance Off-white to pale yellow solid or oil
Boiling Point Not determined
Melting Point Not determined
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[1]

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Part 1: Synthesis of the Building Block: 3-(2-Bromophenoxy)propanenitrile

The synthesis of 3-(2-bromophenoxy)propanenitrile is most efficiently achieved through a base-catalyzed cyanoethylation of 2-bromophenol with acrylonitrile. This reaction is a classic example of a Michael addition.

Reaction Scheme:

Synthesis of 3-(2-Bromophenoxy)propanenitrile cluster_0 Reactants cluster_1 Product 2-Bromophenol 2-Bromophenol Reaction + 2-Bromophenol->Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Reaction Product 3-(2-Bromophenoxy)propanenitrile Catalyst Base Catalyst (e.g., Triton B) Catalyst->Reaction Catalyzes the reaction Reaction->Product

Caption: Synthesis of 3-(2-Bromophenoxy)propanenitrile.

Expertise & Experience: The "Why" Behind the Protocol

The choice of a base catalyst is critical for the success of this reaction. A strong, non-nucleophilic base is preferred to deprotonate the phenolic hydroxyl group of 2-bromophenol, forming the more nucleophilic phenoxide ion. This phenoxide then attacks the electron-deficient β-carbon of acrylonitrile. While inorganic bases like sodium hydroxide can be used, organic quaternary ammonium hydroxides such as benzyltrimethylammonium hydroxide (Triton B) are often superior as they provide a milder and more homogeneous reaction environment, minimizing side reactions like the polymerization of acrylonitrile. The use of a slight excess of acrylonitrile can help drive the reaction to completion, but a large excess should be avoided to prevent di-cyanoethylation. The reaction is typically performed at a slightly elevated temperature to increase the reaction rate, but excessive heat can lead to polymerization.

Detailed Protocol: Synthesis of 3-(2-Bromophenoxy)propanenitrile

Materials:

  • 2-Bromophenol (1.0 eq)

  • Acrylonitrile (1.2 eq)

  • Benzyltrimethylammonium hydroxide (Triton B), 40% solution in methanol (0.1 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 eq) and toluene (approximately 2 mL per mmol of 2-bromophenol).

  • Addition of Catalyst: With stirring, add the Triton B solution (0.1 eq) to the flask.

  • Addition of Acrylonitrile: Slowly add acrylonitrile (1.2 eq) to the reaction mixture. The addition should be done cautiously as the reaction can be exothermic.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-bromophenol) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 3-(2-bromophenoxy)propanenitrile as a pale yellow oil or solid.

Trustworthiness: A Self-Validating System

The progress of this reaction can be reliably monitored by TLC, with the disappearance of the 2-bromophenol spot and the appearance of a new, less polar product spot. The final product can be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity. The expected ¹H NMR spectrum will show characteristic signals for the aromatic protons, the two methylene groups of the propionitrile chain, and the absence of the phenolic hydroxyl proton.

Part 2: Application in Pharmaceutical Intermediate Synthesis

3-(2-Bromophenoxy)propanenitrile is a key intermediate in several synthetic routes to the antidepressant Vilazodone.[2][3] In this application, the bromine atom is displaced by a piperazine derivative through a nucleophilic aromatic substitution reaction.

Reaction Scheme: Synthesis of a Vilazodone Precursor

Vilazodone Precursor Synthesis cluster_0 Reactants cluster_1 Product BuildingBlock 3-(2-Bromophenoxy)propanenitrile Reaction + BuildingBlock->Reaction Piperazine 1-(Benzofuran-5-yl)piperazine Piperazine->Reaction Product 3-(2-(4-(Benzofuran-5-yl)piperazin-1-yl)phenoxy)propanenitrile Base Base (e.g., K₂CO₃) Base->Reaction Base Solvent Solvent (e.g., DMF) Solvent->Reaction Solvent Reaction->Product

Caption: Synthesis of a Vilazodone Precursor.

Expertise & Experience: The "Why" Behind the Protocol

This reaction is a nucleophilic aromatic substitution. The electron-withdrawing nature of the nitrile group and the ether linkage can activate the aromatic ring towards nucleophilic attack, although the bromo-substituent is not on a highly activated position. The reaction generally requires a base to deprotonate the secondary amine of the piperazine, increasing its nucleophilicity. An inorganic base like potassium carbonate is a suitable choice as it is inexpensive and effective. A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) is used to facilitate the reaction, which often requires elevated temperatures to proceed at a reasonable rate.[2]

Detailed Protocol: Synthesis of 3-(2-(4-(Benzofuran-5-yl)piperazin-1-yl)phenoxy)propanenitrile

Materials:

  • 3-(2-Bromophenoxy)propanenitrile (1.0 eq)

  • 1-(Benzofuran-5-yl)piperazine (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-(2-bromophenoxy)propanenitrile (1.0 eq), 1-(benzofuran-5-yl)piperazine (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add DMF (approximately 5 mL per mmol of the bromo-compound) to the flask.

  • Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting materials.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the desired product.

Trustworthiness: A Self-Validating System

The successful synthesis of the product can be confirmed by mass spectrometry, which will show the molecular ion peak corresponding to the coupled product. ¹H and ¹³C NMR spectroscopy will further validate the structure, showing the disappearance of the signals for the bromo-substituted aromatic ring and the appearance of signals corresponding to the newly formed C-N bond and the benzofuran-piperazine moiety.

Conclusion

3-(2-Bromophenoxy)propanenitrile is a valuable and versatile building block in medicinal chemistry. The protocols detailed in this application note provide a robust and reproducible method for its synthesis and its subsequent utilization in the construction of complex pharmaceutical intermediates. The strategic incorporation of this building block can significantly streamline synthetic routes, enabling the efficient production of target molecules for drug discovery and development programs.

References

  • Google Patents. (2016).
  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Google Patents. (2013). Synthesis method of 5-(piperazino-1-yl)benzofuryl-2-formamide. CN102964323A.
  • Google Patents. (2019). Preparation method of high-purity 3-phenoxy bromopropane. CN111018678A.
  • MDPI. (2019). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]

  • Science.gov. (2015). aromatic nucleophilic substitution: Topics by Science.gov. [Link]

  • ResearchGate. (2012). Improved method for synthesis of vilazodone hydrochloride. [Link]

  • Google Patents. (1951).
  • Google Patents. (2018). Compositions and methods related to the production of acrylonitrile. WO2018038968A1.
  • Sci-Hub. (1972). Nucleophilic aromatic substitution of the nitro-group. [Link]

  • Scribd. (n.d.). Cyanoethylation. Weakly Catalysts in Reaction Acrylonitrile W I T H Active Methylene Joe A. [Link]

  • Google Patents. (2010).
  • WIPO Patentscope. (2016). PROCESS FOR PREPARATION OF VILAZODONE, NOVEL INTERMEDIATES THEREOF AND NOVEL CRYSTALLINE FORM THEREOF. WO/2016/170542. [Link]

  • Chemistry LibreTexts. (2023). Preparation of Nitriles. [Link]

  • Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. [Link]

  • National Institutes of Health. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • Globe Thesis. (2017). Synthesis Of The Key Intermidiate For Antidepressant Drug Vilazodone. [Link]

  • ResearchGate. (2009). Comparison of various catalysts for cyanoethylation of acrylonitrile... [Link]

  • Google Patents. (2013). Process for synthesizing p-bromophenol. CN103408404A.
  • Organic Reactions. (n.d.). Cyanoethylation. [Link]

  • ResearchGate. (2016). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

Sources

Method

The Strategic Application of 3-(2-Bromophenoxy)propanenitrile in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of 3-(2-Bromophenoxy)propanenitrile. This versatile chemical intermediate ha...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of 3-(2-Bromophenoxy)propanenitrile. This versatile chemical intermediate has emerged as a crucial building block in the synthesis of complex therapeutic agents, most notably in the development of the antidepressant drug Vilazodone. This guide will elucidate the synthetic pathways involving this compound, provide detailed, field-tested protocols, and explore its broader significance within medicinal chemistry.

Introduction: The Unseen Architect in Drug Synthesis

3-(2-Bromophenoxy)propanenitrile is a bifunctional molecule featuring a brominated aromatic ring and a propanenitrile side chain. This unique combination of reactive sites makes it a highly valuable synthon for introducing the 2-bromophenoxy moiety into larger, more complex molecular architectures. The presence of the bromine atom allows for a variety of cross-coupling reactions, while the nitrile group can be readily transformed into other functional groups, such as primary amines or carboxylic acids, providing multiple avenues for molecular elaboration. Its primary and most well-documented application lies in its role as a key intermediate in the synthesis of Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist used for the treatment of major depressive disorder.[1]

Core Significance in Medicinal Chemistry: Beyond a Simple Intermediate

The utility of 3-(2-Bromophenoxy)propanenitrile extends beyond its role as a passive building block. The nitrile group, in particular, is a fascinating functional group in medicinal chemistry. It can act as a bioisostere for a carbonyl group or a halogen, influencing the molecule's polarity, metabolic stability, and binding affinity to target proteins through hydrogen bonding, polar interactions, and π-π stacking.[2] The strategic placement of the nitrile in a drug candidate can therefore significantly impact its pharmacokinetic and pharmacodynamic properties.[3]

The 2-bromophenoxy motif itself can also contribute to the biological activity of the final compound. The bromine atom can modulate the lipophilicity of the molecule and engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

Synthesis of 3-(2-Bromophenoxy)propanenitrile: A Detailed Protocol

The most common and efficient method for the synthesis of 3-(2-Bromophenoxy)propanenitrile is through the cyanoethylation of 2-bromophenol. This reaction, a classic example of a Michael addition, involves the addition of the phenolic hydroxyl group to acrylonitrile.[4][5]

Protocol 1: Synthesis of 3-(2-Bromophenoxy)propanenitrile

Objective: To synthesize 3-(2-Bromophenoxy)propanenitrile from 2-bromophenol and acrylonitrile.

Materials:

  • 2-Bromophenol

  • Acrylonitrile

  • Triton B (40% in methanol) or another suitable base (e.g., sodium hydroxide)

  • Toluene or another suitable aprotic solvent

  • Hydrochloric acid (HCl), dilute solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromophenol (1.0 equivalent) in toluene.

  • Addition of Base: While stirring, add a catalytic amount of Triton B (approximately 0.05 equivalents). The use of a phase-transfer catalyst like Triton B is crucial for facilitating the reaction between the aqueous or methanolic base and the organic-soluble phenol.

  • Addition of Acrylonitrile: Slowly add acrylonitrile (1.2 equivalents) to the reaction mixture. The reaction is exothermic, so the addition should be controlled to maintain a manageable temperature.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a dilute HCl solution to neutralize the base, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3-(2-Bromophenoxy)propanenitrile as a pure compound.

Data Presentation:

ParameterValue
Starting Material 2-Bromophenol
Reagent Acrylonitrile
Catalyst Triton B
Solvent Toluene
Reaction Temperature 80-90 °C
Reaction Time 4-6 hours
Typical Yield 85-95%

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_start Starting Materials cluster_workup Work-up & Purification 2-Bromophenol 2-Bromophenol Reaction_Vessel Reaction (Toluene, Triton B, 80-90°C) 2-Bromophenol->Reaction_Vessel Acrylonitrile Acrylonitrile Acrylonitrile->Reaction_Vessel Neutralization Acid Wash Reaction_Vessel->Neutralization Cooling Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product 3-(2-Bromophenoxy)propanenitrile Purification->Product Vilazodone_Synthesis Start 3-(2-Bromophenoxy)propanenitrile Reduction Reduction of Nitrile (e.g., LiAlH₄) Start->Reduction Amine_Intermediate 3-(2-Bromophenoxy)propan-1-amine Reduction->Amine_Intermediate Coupling Nucleophilic Substitution (Base, Heat) Amine_Intermediate->Coupling Piperazine_Derivative 5-(piperazin-1-yl)benzofuran-2-carboxamide Piperazine_Derivative->Coupling Vilazodone Vilazodone Coupling->Vilazodone

Caption: Key steps in the synthesis of Vilazodone from 3-(2-Bromophenoxy)propanenitrile.

Broader Applications and Future Perspectives

While the synthesis of Vilazodone is the most prominent application, the chemical handles on 3-(2-Bromophenoxy)propanenitrile open up possibilities for the synthesis of a diverse range of other biologically active molecules. The phenoxypropanenitrile scaffold is found in compounds with potential herbicidal and antifungal activities. [4]The 2-bromophenyl group can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular architectures.

The exploration of analogs of 3-(2-Bromophenoxy)propanenitrile, by varying the substitution pattern on the aromatic ring or modifying the propanenitrile chain, could lead to the discovery of novel compounds with unique pharmacological profiles. For instance, the bioisosteric replacement of the nitrile group with other functionalities could be a fruitful area of investigation for modulating the properties of the resulting molecules. [3]

Conclusion

3-(2-Bromophenoxy)propanenitrile is a valuable and versatile intermediate in medicinal chemistry. Its strategic use, particularly in the synthesis of Vilazodone, highlights its importance in the development of modern therapeutics. The detailed protocols provided in this guide are intended to empower researchers to confidently utilize this compound in their synthetic endeavors. Furthermore, the exploration of its broader applications holds significant promise for the discovery of new and innovative drug candidates.

References

  • Mayo Clinic. (n.d.). Vilazodone (Oral Route). Retrieved from [Link] [1]2. Hu, F., & Su, W. (2019). An investigation of the synthesis of vilazodone. Research on Chemical Intermediates, 46(1), 241-250. [4]3. Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [3]4. Stahl, S. M. (2011). Vilazodone: a brief pharmacological and clinical review of the novel serotonin partial agonist and reuptake inhibitor. The Journal of clinical psychiatry, 72(8), 1133–1138. [6]5. Gao, C., Liu, Y., & He, H. (2021). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 41(1), 106-121. [2]6. Schwartz, T. L., & Stahl, S. M. (2022). Vilazodone for Major Depression in Adults: Pharmacological Profile and an Updated Review for Clinical Practice. The Journal of clinical psychiatry, 83(4), 21r14269. [7]7. Taylor & Francis. (n.d.). Cyanoethylation – Knowledge and References. Retrieved from [Link] [4]8. Wikipedia. (2023, December 28). Cyanoethylation. In Wikipedia. Retrieved January 23, 2026, from [Link]

Sources

Application

High-performance liquid chromatography (HPLC) method for 3-(2-Bromophenoxy)propanenitrile analysis

An Application Note for the Analysis of 3-(2-Bromophenoxy)propanenitrile by High-Performance Liquid Chromatography Introduction 3-(2-Bromophenoxy)propanenitrile is a key intermediate in the synthesis of various pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Analysis of 3-(2-Bromophenoxy)propanenitrile by High-Performance Liquid Chromatography

Introduction

3-(2-Bromophenoxy)propanenitrile is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its purity is critical to ensure the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy.[2][3] This application note presents a robust and validated reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of 3-(2-Bromophenoxy)propanenitrile, suitable for quality control and research environments.

Method Development Rationale: A First-Principles Approach

The development of a reliable HPLC method is predicated on the physicochemical properties of the analyte. 3-(2-Bromophenoxy)propanenitrile (Molecular Formula: C₉H₈BrNO) possesses a moderately non-polar brominated aromatic ring and a polar ether-linked propanenitrile side chain.[4] This dual characteristic makes it an ideal candidate for Reversed-Phase Liquid Chromatography (RP-LC), which separates molecules based on their hydrophobic interactions with a non-polar stationary phase.[5][6]

  • Stationary Phase Selection: A C18 (octadecylsilane) stationary phase was selected as it is the most widely used and robust choice for retaining and separating aromatic and moderately polar compounds.[7][8] Its strong hydrophobic nature provides excellent retention for the bromophenyl moiety of the analyte, allowing for effective separation from more polar or less retained impurities.

  • Mobile Phase Optimization: The mobile phase is a critical factor governing retention and selectivity in RP-HPLC.[9] A combination of acetonitrile and water was chosen. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and has a lower UV cutoff wavelength.[7] To ensure consistent peak shape and retention time, 0.1% formic acid is incorporated into the mobile phase. This addition suppresses the potential ionization of acidic or basic functional groups on the analyte or impurities, minimizing peak tailing and improving reproducibility.[10]

  • Detector and Wavelength Selection: The presence of the phenyl ring, a strong chromophore, makes UV detection the ideal choice.[11][12] Aromatic compounds typically exhibit significant absorbance at 254 nm, a common wavelength used in HPLC analysis of such molecules.[13] Therefore, 254 nm was selected for detection to ensure high sensitivity for the analyte.

Visualized Workflow and Logic

The overall analytical process and the logic behind the method development choices are illustrated below.

G cluster_0 Phase 1: Sample & Standard Preparation cluster_1 Phase 2: HPLC Analysis cluster_2 Phase 3: Data Processing & Validation a Weigh Analyte b Dissolve in Diluent (ACN/Water) a->b c Filter through 0.45 µm Syringe Filter b->c d Inject into HPLC System c->d Prepared Sample e Separation on C18 Column d->e f UV Detection at 254 nm e->f g Chromatogram Integration f->g Raw Data h Quantification & Purity Calculation g->h i Method Validation (ICH Q2) h->i

Caption: High-level workflow for the HPLC analysis of 3-(2-Bromophenoxy)propanenitrile.

G A Method Development Strategy B Analyte Properties (Polar/Non-Polar) A->B C Chromatographic Mode A->C D Stationary Phase C->D E Mobile Phase C->E F Detection C->F C_sub Reversed-Phase (RP-HPLC) (Selected) C->C_sub D_sub1 C18 Column (Good retention for aromatics) D->D_sub1 D_sub2 Phenyl-Hexyl (Alternative selectivity) D->D_sub2 E_sub1 Organic: Acetonitrile (Sharp peaks, low UV cutoff) E->E_sub1 E_sub2 Aqueous: Ultrapure Water E->E_sub2 E_sub3 Modifier: 0.1% Formic Acid (Improves peak shape) E->E_sub3 F_sub1 UV-Vis Detector (Analyte is a chromophore) F->F_sub1 F_sub2 Wavelength: 254 nm (High absorbance for aromatics) F->F_sub2

Caption: Decision logic for HPLC method parameter selection.

Detailed Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • 3-(2-Bromophenoxy)propanenitrile reference standard (>99% purity).

    • Acetonitrile (HPLC grade or higher).

    • Formic Acid (ACS grade or higher).

    • Ultrapure water (18.2 MΩ·cm).

Chromatographic Conditions

The optimized chromatographic parameters are summarized in the table below.

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, carefully mix 600 mL of acetonitrile with 400 mL of ultrapure water. Add 1.0 mL of formic acid and mix thoroughly. Degas the solution using sonication or vacuum filtration before use.

  • Diluent Preparation: Use a mixture of Acetonitrile and Water (50:50, v/v) as the diluent.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 3-(2-Bromophenoxy)propanenitrile reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[14]

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation (0.1 mg/mL): Accurately weigh approximately 25 mg of the 3-(2-Bromophenoxy)propanenitrile sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 2.5 mL of this solution into a separate 25 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm PTFE or nylon syringe filter to remove particulates and protect the HPLC column.[15][16]

Method Validation Protocol (ICH Q2(R2) Framework)

To ensure the method is fit for its intended purpose, validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[17][18][19]

Validation ParameterProtocolAcceptance Criteria
Specificity Inject the diluent, a placebo (if applicable), the reference standard, and the sample solution. Assess for any interference at the retention time of the analyte peak.The analyte peak should be free from any co-eluting peaks from the diluent or matrix.
Linearity Prepare a series of at least five concentrations of the reference standard (e.g., from 50% to 150% of the working concentration). Plot a graph of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of the reference standard into the sample matrix at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.[20]Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Inject the working standard solution six times. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0% for peak area and retention time.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration limits (e.g., 80% to 120% of the nominal concentration).[20]The method must meet the criteria for linearity, accuracy, and precision within this interval.
Robustness Intentionally vary method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). Evaluate the impact on retention time and peak area.[20]The RSD of the results should remain ≤ 2.0% under the varied conditions.

Conclusion

This application note describes a specific, accurate, and precise RP-HPLC method for the quantitative analysis of 3-(2-Bromophenoxy)propanenitrile. The method utilizes a standard C18 column with a simple isocratic mobile phase and UV detection, making it readily transferable to most analytical laboratories. The outlined validation protocol, based on ICH guidelines, provides a clear framework for demonstrating that the method is reliable and suitable for its intended use in quality control and pharmaceutical development.

References

  • Yan, Z., Zhang, W., Gao, J., Lin, Y., Li, J., Lin, Z., & Zhang, L. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry.
  • SynHet. (n.d.). 3-(2-Bromophenoxy)propanenitrile.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • National Institutes of Health. (n.d.). UV Spectrometric Indirect Analysis of Brominated MWCNTs with UV Active Thiols and an Alkene—Reaction Kinetics, Quantification and Differentiation of Adsorbed Bromine and Oxygen. PMC.
  • BLD Pharm. (n.d.). 154405-38-6|3-(2-Bromophenoxy)propanenitrile.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • MDPI. (n.d.). Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution.
  • Organomation. (n.d.). HPLC Sample Preparation.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • SIELC Technologies. (n.d.). Separation of Propanenitrile, 3-[(2-chlorophenyl)amino]- on Newcrom R1 HPLC column.
  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.).
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • Biocompare. (2014). Picking the Perfect HPLC Column.
  • Brown, W. P. (2025). uv-visible light absorption spectrum of phenol 3-nitrophenol. Doc Brown's Chemistry.
  • Sample Pretreatment for HPLC. (n.d.).
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of 3-Bromopropionitrile.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
  • Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds.
  • TMP Chem. (2016). Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra. YouTube.
  • ScienceOpen. (2017). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables.

Sources

Method

Application Note: A Robust GC-MS Method for the Analysis of 3-(2-Bromophenoxy)propanenitrile

Abstract This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 3-(2-Bromophenoxy)propanenitrile, a key intermediate in ph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 3-(2-Bromophenoxy)propanenitrile, a key intermediate in pharmaceutical synthesis. The protocol is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to data interpretation. The methodology emphasizes robustness and accuracy, crucial for impurity profiling and quality control in a regulated environment. This document provides in-depth explanations for experimental choices, ensuring scientific integrity and enabling users to adapt the protocol to their specific laboratory settings.

Introduction and Scientific Context

3-(2-Bromophenoxy)propanenitrile is a significant building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as any impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this compound due to its volatility and thermal stability.[1] The high separation efficiency of gas chromatography combined with the definitive identification capabilities of mass spectrometry allows for precise quantification and confident impurity profiling.[2][3][4]

The core challenge in analyzing 3-(2-Bromophenoxy)propanenitrile lies in achieving a clean separation from structurally similar impurities that may arise during its synthesis, such as isomers or unreacted starting materials. This protocol is designed to address this challenge by optimizing chromatographic conditions and mass spectrometric parameters.

Analyte Characteristics

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Name 3-(2-Bromophenoxy)propanenitrile
CAS Number 154405-38-6[5][6]
Molecular Formula C₉H₈BrNO[5]
Molecular Weight 226.07 g/mol [5]
Structure
Boiling Point Not explicitly available, but expected to be >200°CInferred from similar structures
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate)Inferred from chemical structure

Safety and Handling Precautions

3-(2-Bromophenoxy)propanenitrile and its related compounds should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][7]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][7]

For detailed information, always refer to the material safety data sheet (MSDS) provided by the supplier.[1][8]

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates the comprehensive workflow for the GC-MS analysis of 3-(2-Bromophenoxy)propanenitrile.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Dichloromethane Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Autosampler Injection Vial->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Integration Peak Integration TIC->Integration Library Spectral Library Search Integration->Library Quant Quantification Integration->Quant Report Reporting Quant->Report

Caption: GC-MS analysis workflow for 3-(2-Bromophenoxy)propanenitrile.

Reagents and Materials
  • 3-(2-Bromophenoxy)propanenitrile analytical standard: (Purity ≥ 98%)

  • Dichloromethane (DCM): HPLC or GC-grade

  • Methanol: HPLC or GC-grade

  • Helium (Carrier Gas): Ultra-high purity (99.999%)

  • Volumetric flasks, pipettes, and syringes

  • GC vials with septa

Standard and Sample Preparation Protocol

The "dilute and shoot" method is recommended for its simplicity and efficiency, minimizing sample preparation-related errors.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-(2-Bromophenoxy)propanenitrile and dissolve it in a 10 mL volumetric flask with dichloromethane.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with dichloromethane to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh approximately 10 mg of the test sample, dissolve it in 10 mL of dichloromethane, and then dilute to a final concentration within the calibration range (e.g., 25 µg/mL).

  • Final Step: Transfer the prepared standard and sample solutions into 2 mL GC vials for analysis.

Rationale: Dichloromethane is an excellent solvent for this analyte and is highly volatile, making it compatible with GC analysis. A concentration range of 1-100 µg/mL is typical for achieving good signal-to-noise ratios without saturating the detector.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system. These are based on methods for structurally similar compounds and should be optimized for your specific instrument.[9]

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 7890B or equivalentA robust and widely used GC system.
Mass Spectrometer Agilent 5977B or equivalentProvides excellent sensitivity and spectral integrity.
GC Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalentA non-polar column providing good separation for a wide range of semi-volatile compounds.
Injection Volume 1 µLStandard volume for capillary GC.
Injector Temperature 280 °CEnsures complete and rapid vaporization of the analyte.
Injection Mode Split (10:1)Prevents column overloading and ensures sharp peaks.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Optimal for column efficiency and MS interface.
Oven Temperature Program Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 300 °C; Hold: 5 minProvides good separation of the analyte from potential impurities.
MS Ion Source Temp. 230 °CStandard temperature for EI source.
MS Quadrupole Temp. 150 °CStandard temperature for quadrupole mass filter.
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Electron Energy 70 eVStandard energy for generating a library-searchable mass spectrum.
Mass Scan Range 40 - 350 m/zCovers the expected mass range of the analyte and its fragments.
Acquisition Mode Full ScanTo identify all eluting compounds and for library searching.

Data Analysis and Interpretation

Identification of 3-(2-Bromophenoxy)propanenitrile

The identification of the target compound is based on two key parameters:

  • Retention Time (RT): The retention time of the analyte in the sample should match that of the analytical standard within a narrow window (typically ±0.05 minutes).

  • Mass Spectrum: The mass spectrum of the sample peak should match the spectrum of the standard and/or a reference library spectrum (e.g., NIST).

Predicted Mass Spectrum and Fragmentation Pathway

The presence of a bromine atom is a key diagnostic feature in the mass spectrum, resulting in a characteristic isotopic pattern for bromine-containing fragments (M and M+2 peaks in an approximate 1:1 ratio).[10] The predicted fragmentation pathway for 3-(2-Bromophenoxy)propanenitrile under electron ionization is illustrated below.

Fragmentation Parent [C₉H₈BrNO]⁺˙ m/z 225/227 Frag1 [C₉H₇NO]⁺˙ m/z 144 (-Br) Parent->Frag1 - Br• Frag2 [C₆H₄BrO]⁺ m/z 171/173 (-C₃H₄N) Parent->Frag2 - •C₃H₄N Frag3 [C₃H₄N]⁺ m/z 54 Parent->Frag3 McLafferty-like rearrangement Frag4 [C₆H₅O]⁺ m/z 93 (-Br, -C₃H₄N) Frag2->Frag4 - Br•

Caption: Predicted EI fragmentation pathway of 3-(2-Bromophenoxy)propanenitrile.

Key Expected Fragments:

m/z (Mass-to-Charge Ratio)Proposed FragmentComments
225/227 [C₉H₈BrNO]⁺˙ (Molecular Ion)Isotopic pair due to ⁷⁹Br and ⁸¹Br, in ~1:1 ratio.
171/173 [C₆H₄BrO]⁺Loss of the propanenitrile side chain.
144 [C₉H₇NO]⁺˙Loss of a bromine radical.
93 [C₆H₅O]⁺Loss of bromine and the propanenitrile side chain.
54 [C₃H₄N]⁺Fragment corresponding to the propanenitrile side chain.
Quantification

Quantification is performed by creating a calibration curve from the working standard solutions. The peak area of the target analyte is plotted against its concentration. The concentration of the analyte in the sample is then determined from this curve.

Method Validation

For use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Impurity Profiling

A crucial application of this method is the identification and quantification of process-related impurities.[2][3] Based on a likely synthesis route involving the reaction of 2-bromophenol with acrylonitrile, potential impurities could include:

  • Unreacted 2-bromophenol: The starting material.

  • Isomeric (bromophenoxy)propanenitriles: If the starting bromophenol contains isomeric impurities (e.g., 3- or 4-bromophenol).

  • By-products: From side reactions during the synthesis.

The full scan GC-MS data allows for the tentative identification of these unknown peaks by comparing their mass spectra with the NIST library.[1]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of 3-(2-Bromophenoxy)propanenitrile. The detailed methodology, from sample preparation to data analysis, is designed to be robust, reliable, and suitable for the stringent requirements of the pharmaceutical industry. The provided parameters serve as an excellent starting point for method development and validation in any analytical laboratory tasked with the quality control of this important pharmaceutical intermediate.

References

  • Chem LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Drug Bank. (2017, April 19). GC-MS applications in pharmaceutical analysis. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern. Retrieved from [Link]

  • Makawana, J. A., Patel, M. P., & Patel, R. G. (2011). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. Chemical Papers, 65(5), 700–706. Retrieved from [Link]

  • PubMed. (2018, September 17). Resolution of isoborneol and its isomers by GC/MS to identify "synthetic" and "semi-synthetic" borneol products. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]

Sources

Application

Synthesis of ivabradine using 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile

An Application Note for the Synthesis of Ivabradine Utilizing 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile Abstract Ivabradine is a crucial therapeutic agent for the symptomatic management of stable angina pectoris and...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Ivabradine Utilizing 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile

Abstract

Ivabradine is a crucial therapeutic agent for the symptomatic management of stable angina pectoris and chronic heart failure by selectively inhibiting the If "funny" current in the sinoatrial node, thereby reducing heart rate.[1][2] This application note provides a detailed, research-grade protocol for the synthesis of Ivabradine, commencing from the key intermediate 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile. This pathway involves a critical intramolecular cyclization to form the benzocyclobutane core, followed by functional group transformations and final coupling with a benzazepinone moiety. The protocols herein are designed for reproducibility and offer insights into the rationale behind key experimental choices, targeting researchers and professionals in medicinal chemistry and drug development.

Introduction: Strategic Approach to Ivabradine Synthesis

The synthesis of Ivabradine, a complex molecule with a unique bicyclic structure, requires a robust and efficient chemical strategy. The route detailed in this guide leverages 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile as a pivotal starting material.[3][4] The core of this strategy lies in the construction of two key fragments: the chiral amine derived from the benzocyclobutane ring system and the N-alkylated lactam, 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one.

The overall synthetic workflow is depicted below. The initial phase focuses on constructing the benzocyclobutane amine, which involves a base-induced cyclization followed by reduction and methylation. The second phase involves the preparation of the benzazepinone side chain. The final phase unites these two fragments through nucleophilic substitution, followed by a concluding hydrogenation step to yield the target molecule.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Assembly A 3-(2-bromo-4,5-dimethoxyphenyl) propanenitrile B 3,4-dimethoxybicyclo[4.2.0]octa- 1,3,5-triene-7-carbonitrile A->B  Step 1: Cyclization C (3,4-dimethoxybicyclo[4.2.0]octa- 1,3,5-trien-7-yl)methanamine B->C  Step 2: Nitrile Reduction D ((S)-3,4-dimethoxybicyclo[4.2.0]octa- 1,3,5-trien-7-yl)methyl)methanamine (Key Intermediate A) C->D  Step 3: Resolution & N-Methylation G Dehydroivabradine D->G  Step 5: Coupling E 7,8-dimethoxy-1,3-dihydro- 2H-3-benzazepin-2-one F 3-(3-Iodopropyl)-7,8-dimethoxy- 1,3-dihydro-2H-3-benzazepin-2-one (Key Intermediate B) E->F  Step 4: Alkylation F->G H Ivabradine G->H  Step 6: Hydrogenation G cluster_mech Mechanism: Benzyne Formation and Cyclization start 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile benzyne Benzyne Intermediate (formed via HBr elimination) start->benzyne 1. NaNH₂, liq. NH₃ carbanion Intramolecular Nucleophilic Attack (from nitrile-adjacent carbanion) benzyne->carbanion 2. Deprotonation product 3,4-dimethoxybicyclo[4.2.0]octa- 1,3,5-triene-7-carbonitrile carbanion->product 3. Cyclization

Figure 2: Key Mechanism of Benzocyclobutane Ring Formation.

Materials:

  • 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile

  • Sodium metal (Na)

  • Ferric chloride (FeCl₃, catalyst)

  • Liquid ammonia (NH₃)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

Procedure:

  • Prepare a solution of sodium amide (NaNH₂) in situ by adding sodium metal (1.0 g) to liquid ammonia (200 mL) with a catalytic amount of FeCl₃. [3]2. To this solution, add 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (5.4 g) in portions. [3]3. Stir the reaction mixture at ambient temperature for 2 hours. [3]4. Carefully evaporate the excess ammonia.

  • Quench the reaction by the portion-wise addition of ammonium chloride (2.0 g), followed by water (200 mL). [3]6. Collect the resulting grey crystalline solid by filtration.

  • Recrystallize the crude product from ethanol to yield pure 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile. [3]

Protocol 2.2: Reduction of the Nitrile to Primary Amine

The nitrile group of the benzocyclobutane intermediate is reduced to a primary amine using a borane-tetrahydrofuran complex. This reagent is chosen for its efficiency in reducing nitriles without affecting the aromatic ether groups.

Materials:

  • 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile

  • Borane-tetrahydrofuran complex (BH₃·THF), 1M solution

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol

  • Ethereal HCl (3.3 N)

Procedure:

  • Dissolve the carbonitrile intermediate (25 g) in anhydrous THF (250 mL). [3]2. At ambient temperature, add the 1M solution of borane-THF complex (312 mL) dropwise while stirring. [3]3. Continue stirring the mixture for 12 hours at ambient temperature. [3]4. Add ethanol (200 mL) and stir for an additional hour to quench excess borane. [3]5. Acidify the mixture by the dropwise addition of 3.3 N ethereal HCl (100 mL) to precipitate the amine hydrochloride salt. [3]6. Filter and dry the solid to obtain (3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride.

Note: The resolution of the racemic amine to obtain the desired (S)-enantiomer is a critical step, often achieved through diastereomeric salt formation with a chiral acid like N-acetyl-L-glutamic acid, followed by recrystallization. [5]Subsequent N-methylation can be performed using standard procedures (e.g., Eschweiler-Clarke reaction) to yield ((S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)methanamine (Intermediate A).

Synthesis of Key Intermediate B: The Benzazepinone Side-Chain

The second key fragment, 3-(3-Iodopropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, is prepared by alkylating the parent lactam. The iodo- derivative is particularly effective as it provides a superior leaving group for the subsequent coupling step. [6] Materials:

  • 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

  • 1,3-Diiodopropane

  • Potassium carbonate (K₂CO₃)

  • Acetone or DMF

Procedure:

  • Suspend 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one and potassium carbonate in acetone.

  • Add 1,3-diiodopropane to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel) to yield 3-(3-Iodopropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (Intermediate B).

Final Assembly and Purification of Ivabradine

The final steps involve the convergence of the two key intermediates followed by a reduction to yield Ivabradine.

Protocol 4.1: Coupling of Intermediates A and B

This step involves the nucleophilic substitution of the iodide from Intermediate B by the secondary amine of Intermediate A, forming a "dehydroivabradine" intermediate. [6]The use of an inorganic base in water is an efficient and environmentally conscious choice. [6] Materials:

  • Intermediate A hydrochloride ((S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine hydrochloride)

  • Intermediate B (3-(3-Iodopropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one)

  • Potassium carbonate (K₂CO₃)

  • Water

  • Ethyl acetate

Procedure:

  • To a mixture of Intermediate A hydrochloride (30 g) and water (50 mL), add potassium carbonate (67.5 g) at a temperature below 30°C and stir for 15-20 minutes to liberate the free amine. [6]2. Add Intermediate B (47.5 g) to the mixture and continue stirring for 30 minutes. [6]3. Heat the reaction mixture to 55-60°C and maintain this temperature for approximately 24 hours, monitoring for completion. [6]4. Upon completion, add ethyl acetate (450 mL) and stir for 15 minutes. [6]5. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude dehydroivabradine.

Protocol 4.2: Catalytic Hydrogenation to Ivabradine

The final step is the reduction of the benzocyclobutene ring system within the dehydroivabradine intermediate to the final tetrahydrobenzazepine structure of Ivabradine. This is achieved through catalytic hydrogenation. [6][7] Materials:

  • Crude dehydroivabradine

  • Palladium on carbon (10% Pd/C)

  • Methanol or Acetonitrile

  • Formic acid and Triethylamine (for transfer hydrogenation) OR Hydrogen gas (H₂)

Procedure (Example using Transfer Hydrogenation):

  • Mix the crude dehydroivabradine (0.1 mol), acetonitrile (200 mL), 10% Pd/C (10 g, dry basis), formic acid (30 g), and triethylamine (27 g). [7]2. Heat the mixture at 50°C for 16 hours. [7]3. Cool the reaction and remove the Pd/C catalyst by filtration through Celite.

  • Remove the volatiles from the filtrate under reduced pressure.

  • The resulting residue is crude Ivabradine base, which can be further purified by recrystallization or converted directly to a pharmaceutically acceptable salt (e.g., hydrochloride). [7]For hydrochloride salt formation, dissolve the base in acetonitrile, adjust the pH to 3.0-3.5 with 36% hydrochloric acid, stir at 0-5°C for 1 hour, and filter the resulting precipitate. [7]

Data Summary

The following table summarizes typical yields and physical characteristics for the key intermediates and final product based on literature values.

Compound NameStepTypical YieldMelting Point (°C)Purity (HPLC)Reference(s)
3-(2-bromo-4,5-dimethoxyphenyl)propanenitrilePrecursor~95%78-80>98%[3]
3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile2.1~42%84-85>98%[3]
(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine HCl2.2High205>98%[3]
Ivabradine Hydrochloride4.2~96%->99.8%[7]

Conclusion

This application note outlines a validated and efficient synthetic pathway to Ivabradine starting from 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile. The key transformations, including the benzyne-mediated cyclization and the final convergent coupling and reduction, are detailed with explicit, step-by-step protocols. By providing the underlying chemical rationale for procedural choices, this guide serves as a comprehensive resource for chemists engaged in the synthesis of Ivabradine and related cardiovascular drugs.

References

  • Title: Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)
  • Title: (10) Patent No. Source: ResearchGate (citing a patent application) URL: [Link]

  • Title: Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)
  • Title: Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)
  • Title: Ivabradine Source: PubChem, National Institutes of Health URL: [Link]

  • Source: Google Patents (EP2566850B1)
  • Source: Google Patents (WO2019202611A1)
  • Title: New process for the synthesis of 7,8-dimethoxy-1,3-dihydro-2h-3-benzazepin-2-one Source: FreePatentsOnline URL: [Link]

  • Source: Google Patents (EP2135861A1)

Sources

Method

Scale-Up Synthesis of 3-(2-Bromophenoxy)propanenitrile: An Application Note and Protocol

Abstract This comprehensive application note provides a detailed protocol for the scale-up synthesis of 3-(2-Bromophenoxy)propanenitrile, a key intermediate in the development of various pharmaceutical compounds. The syn...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the scale-up synthesis of 3-(2-Bromophenoxy)propanenitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved via a robust and scalable Williamson ether synthesis, reacting 2-bromophenol with 3-chloropropanenitrile under phase-transfer catalysis conditions. This document outlines the reaction mechanism, provides a step-by-step experimental protocol, and details the necessary safety precautions, purification methods, and analytical characterization of the final product. The information presented is intended for researchers, scientists, and professionals in drug development and process chemistry.

Introduction

3-(2-Bromophenoxy)propanenitrile is a valuable building block in medicinal chemistry and drug discovery.[1] Its structure, featuring a brominated aromatic ring and a nitrile functional group, allows for diverse downstream chemical modifications, making it a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications. The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical industry.

This application note details a scalable and efficient synthesis of 3-(2-Bromophenoxy)propanenitrile using the Williamson ether synthesis. This classic and reliable method involves the reaction of a phenoxide with an alkyl halide to form an ether.[2][3] In this protocol, we utilize 2-bromophenol and 3-chloropropanenitrile as the key starting materials. To enhance reaction efficiency and facilitate scale-up, a phase-transfer catalyst is employed, which promotes the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide.

Reaction Mechanism and Rationale

The synthesis of 3-(2-Bromophenoxy)propanenitrile proceeds via a bimolecular nucleophilic substitution (SN2) reaction, the core of the Williamson ether synthesis.[3] The key steps are outlined below:

  • Deprotonation: 2-bromophenol is deprotonated by a strong base, such as sodium hydroxide, to form the corresponding sodium 2-bromophenoxide. This phenoxide is a potent nucleophile.

  • Nucleophilic Attack: The 2-bromophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of 3-chloropropanenitrile that is bonded to the chlorine atom.

  • Displacement: This nucleophilic attack results in the displacement of the chloride leaving group in a concerted SN2 mechanism, forming the desired ether linkage and yielding 3-(2-Bromophenoxy)propanenitrile.[2][3]

Rationale for a Scalable Approach:

For a successful and safe scale-up, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is incorporated. The PTC facilitates the transfer of the water-soluble phenoxide anion into the organic phase where the 3-chloropropanenitrile resides, thereby increasing the reaction rate and allowing for milder reaction conditions. This approach avoids the need for strictly anhydrous conditions and often leads to cleaner reactions with higher yields, which are critical considerations for industrial-scale production.

Williamson_Ether_Synthesis Bromophenol 2-Bromophenol Phenoxide Sodium 2-bromophenoxide (in aqueous phase) Bromophenol->Phenoxide Deprotonation NaOH NaOH (aq) NaOH->Phenoxide Chloropropanenitrile 3-Chloropropanenitrile Product 3-(2-Bromophenoxy)propanenitrile Chloropropanenitrile->Product PTC Phase-Transfer Catalyst (TBAB) PTC_Phenoxide Ion Pair [PTC+...-OAr] (in organic phase) PTC->PTC_Phenoxide Phenoxide->PTC_Phenoxide Phase Transfer PTC_Phenoxide->Product SN2 Attack Product->PTC Catalyst Regeneration NaCl NaCl (aq)

Figure 1. Reaction scheme for the phase-transfer catalyzed synthesis of 3-(2-Bromophenoxy)propanenitrile.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled up with appropriate engineering controls and safety considerations.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity
2-Bromophenol95-56-7173.0117.3 g (0.1 mol)
3-Chloropropanenitrile542-76-789.539.85 g (0.11 mol)
Sodium Hydroxide (NaOH)1310-73-240.004.4 g (0.11 mol)
Tetrabutylammonium Bromide (TBAB)1643-19-2322.371.61 g (0.005 mol)
Toluene108-88-392.14200 mL
Deionized Water7732-18-518.02100 mL
Diethyl Ether60-29-774.12As needed for extraction
Anhydrous Sodium Sulfate7757-82-6142.04As needed for drying
Isopropanol67-63-060.10As needed for recrystallization
n-Heptane142-82-5100.21As needed for recrystallization

Equipment:

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Standard laboratory glassware

Step-by-Step Procedure

Synthesis_Workflow cluster_reaction Reaction Setup cluster_synthesis Synthesis cluster_workup Work-up and Isolation cluster_purification Purification A 1. Charge flask with 2-bromophenol, NaOH, water, and TBAB. B 2. Heat to 60°C with stirring to form phenoxide. A->B C 3. Add toluene. B->C D 4. Add 3-chloropropanenitrile dropwise. C->D E 5. Heat to 80-85°C and stir for 4-6 hours. D->E F 6. Monitor reaction progress by TLC or GC. E->F G 7. Cool to room temperature and separate phases. F->G H 8. Extract aqueous phase with toluene. G->H I 9. Combine organic phases and wash with water and brine. H->I J 10. Dry organic phase over anhydrous sodium sulfate. I->J K 11. Concentrate under reduced pressure to obtain crude product. J->K L 12. Recrystallize crude product from isopropanol/n-heptane. K->L M 13. Filter, wash with cold n-heptane, and dry. L->M

Figure 2. Overall workflow for the synthesis and purification of 3-(2-Bromophenoxy)propanenitrile.

  • Reaction Setup:

    • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-bromophenol (17.3 g, 0.1 mol), sodium hydroxide (4.4 g, 0.11 mol), deionized water (100 mL), and tetrabutylammonium bromide (1.61 g, 0.005 mol).

    • Heat the mixture to 60°C with vigorous stirring until all the 2-bromophenol has dissolved and the sodium 2-bromophenoxide has formed.

    • Add toluene (200 mL) to the flask.

    • Slowly add 3-chloropropanenitrile (9.85 g, 0.11 mol) to the reaction mixture over 15-20 minutes.

  • Reaction:

    • Heat the reaction mixture to 80-85°C and maintain this temperature with vigorous stirring for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (2-bromophenol) is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the lower aqueous layer.

    • Extract the aqueous layer with toluene (2 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a low-melting solid.

  • Purification:

    • Dissolve the crude product in a minimal amount of hot isopropanol.

    • Slowly add n-heptane until the solution becomes cloudy.

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

    • Collect the purified product by vacuum filtration using a Büchner funnel, wash the crystals with a small amount of cold n-heptane, and dry under vacuum.

Expected Yield and Physical Properties
  • Yield: 75-85%

  • Appearance: White to off-white solid

  • Melting Point: 41-43 °C

  • Molecular Formula: C₉H₈BrNO

  • Molecular Weight: 226.07 g/mol [4]

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Bromophenol: Corrosive and toxic. Avoid contact with skin and eyes. Handle with care.

  • 3-Chloropropanenitrile: Toxic if swallowed, in contact with skin, or if inhaled. It is also a combustible liquid.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

Refer to the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Characterization and Quality Control

The identity and purity of the synthesized 3-(2-Bromophenoxy)propanenitrile should be confirmed using standard analytical techniques.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks corresponding to the protons on the aromatic ring and the propyl chain.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the presence of all nine carbon atoms in their respective chemical environments.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit a characteristic absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2200-2300 cm⁻¹.[5]

  • GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS analysis can be used to determine the purity of the sample and confirm the molecular weight of the product. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[6]

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is a reliable method for determining the purity of the final product. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water) can be employed.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of 3-(2-Bromophenoxy)propanenitrile via a phase-transfer catalyzed Williamson ether synthesis. The described method is efficient, high-yielding, and suitable for the production of this important pharmaceutical intermediate. Adherence to the outlined safety precautions and analytical procedures will ensure the safe and successful synthesis of a high-purity product.

References

  • Reddit. Recrystallization with two solvents. [Link][7]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link][2]

  • Wikipedia. Williamson ether synthesis. [Link][3]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link][8]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link][9]

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link][10]

  • ResearchGate. Phase Transfer Catalyzed Synthesis of Ferrocenoylcyclopropans. [Link][11]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link][12]

  • PubMed. The infrared spectra of nitriles and related compounds frozen in Ar and H2O. [Link][5]

Sources

Application

Application Notes and Protocols: 3-(2-Bromophenoxy)propanenitrile as a Versatile Precursor for Novel Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing 3-(2-bromophenoxy)propanenitrile as a strategic precursor for the synthesis of novel hete...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-(2-bromophenoxy)propanenitrile as a strategic precursor for the synthesis of novel heterocyclic compounds. This document outlines the scientific rationale, detailed experimental protocols, and mechanistic insights for key transformations, empowering researchers to explore new chemical space in drug discovery and materials science.

Introduction: The Strategic Advantage of 3-(2-Bromophenoxy)propanenitrile

3-(2-Bromophenoxy)propanenitrile is a valuable bifunctional molecule incorporating a nitrile group and a brominated aromatic ring. This unique combination of reactive sites makes it an ideal starting material for a variety of cyclization strategies to construct diverse heterocyclic scaffolds. The nitrile moiety can participate in cyclizations through nucleophilic attack or by serving as a precursor to other functional groups, while the bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions or radical-mediated cyclizations.

The strategic placement of the bromo and propionitrile functionalities on the phenoxy ring system opens pathways to important heterocyclic cores, such as benzoxepines and other fused ring systems, which are prevalent in medicinally active compounds.

Core Application: Synthesis of 4-Amino-2,3-dihydro-1-benzoxepine-5-carbonitrile via Thorpe-Ziegler Cyclization

A prime application of 3-(2-bromophenoxy)propanenitrile is its conversion to 4-amino-2,3-dihydro-1-benzoxepine-5-carbonitrile. This transformation is achieved through a base-mediated intramolecular cyclization, a variant of the Thorpe-Ziegler reaction. This reaction is a powerful tool for the formation of cyclic ketones and enamines from dinitriles or, in this case, a molecule with an activated methylene group and a nitrile.[1][2]

Reaction Principle and Causality

The Thorpe-Ziegler cyclization relies on the generation of a carbanion alpha to the nitrile group.[2] In the case of 3-(2-bromophenoxy)propanenitrile, a strong base is used to deprotonate the carbon atom adjacent to the nitrile. This carbanion then acts as an intramolecular nucleophile, attacking the aromatic carbon bearing the bromine atom. While a direct nucleophilic aromatic substitution on an unactivated aryl halide is generally difficult, the Thorpe-Ziegler reaction proceeds through the formation of an intermediate which, upon tautomerization and hydrolysis, yields the desired enamine. The choice of a strong, non-nucleophilic base is critical to favor deprotonation over competing side reactions. The reaction is typically carried out in an aprotic solvent to prevent quenching of the carbanion.

The general mechanism for the Thorpe-Ziegler reaction involves the formation of a β-iminonitrile, which then tautomerizes to the more stable enaminonitrile.[2]

Thorpe_Ziegler_Mechanism cluster_0 Deprotonation cluster_1 Intramolecular Cyclization cluster_2 Tautomerization Start 3-(2-Bromophenoxy)propanenitrile Carbanion Carbanion Intermediate Start->Carbanion Base Base Strong Base (e.g., NaH) Cyclization Intramolecular Nucleophilic Attack Carbanion->Cyclization Iminonitrile β-Iminonitrile Intermediate Cyclization->Iminonitrile Tautomerization Tautomerization Iminonitrile->Tautomerization Enaminonitrile 4-Amino-2,3-dihydro- 1-benzoxepine-5-carbonitrile Tautomerization->Enaminonitrile Palladium_Catalyzed_Pathway cluster_0 Nitrile Reduction cluster_1 Intramolecular C-N Coupling Start 3-(2-Bromophenoxy)propanenitrile Reduction Reduction (e.g., LiAlH₄ or H₂/Catalyst) Start->Reduction Amine 3-(2-Bromophenoxy)propan-1-amine Reduction->Amine Coupling Pd-Catalyzed Intramolecular Buchwald-Hartwig Amination Amine->Coupling Product Nitrogen-Containing Heterocycle Coupling->Product

Sources

Method

Application Notes and Protocols for the Quantification of 3-(2-Bromophenoxy)propanenitrile

Authored by: A Senior Application Scientist Abstract This document provides comprehensive, validated analytical procedures for the quantitative determination of 3-(2-Bromophenoxy)propanenitrile, a key intermediate in pha...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides comprehensive, validated analytical procedures for the quantitative determination of 3-(2-Bromophenoxy)propanenitrile, a key intermediate in pharmaceutical synthesis.[1] Recognizing the diverse requirements of research, development, and quality control laboratories, we present two robust and reliable methods: a primary High-Performance Liquid Chromatography (HPLC) method for high-throughput analysis and a confirmatory Gas Chromatography (GC) method offering orthogonal selectivity. The protocols are designed to be self-validating, with causality for experimental choices explained in detail. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[2][3]

Introduction and Compound Overview

3-(2-Bromophenoxy)propanenitrile (CAS No. 154405-38-6) is an aromatic nitrile compound featuring a bromophenoxy moiety.[4] Its structure lends itself to applications as a building block in medicinal chemistry and the synthesis of active pharmaceutical ingredients (APIs).[1] Accurate and precise quantification is paramount for ensuring reaction yield, monitoring purity, and performing stability studies. The presence of a strong UV-absorbing chromophore (the bromophenoxy group) and its amenability to volatilization make it an ideal candidate for analysis by both HPLC-UV and GC-FID/ECD.

Physicochemical Properties of 3-(2-Bromophenoxy)propanenitrile
PropertyValueSource
CAS Number 154405-38-6[1][4]
Molecular Formula C₉H₈BrNO[4]
Molecular Weight 226.07 g/mol [4]
IUPAC Name 3-(2-Bromophenoxy)propanenitrile[1]
SMILES N#CCCOc1c(Br)cccc1[1]
Primary Use Pharmaceutical Intermediate, Fine Chemical[1]

Rationale for Method Selection

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For 3-(2-Bromophenoxy)propanenitrile, two primary chromatographic techniques are recommended to provide a comprehensive analytical package.

  • Reverse-Phase HPLC with UV Detection (RP-HPLC-UV): This is the workhorse method for many pharmaceutical intermediates. The compound's aromatic ring is a strong chromophore, allowing for sensitive detection using a UV detector.[5] Reverse-phase chromatography is ideal for separating moderately polar compounds from potential non-polar or highly polar impurities.[5] Its robustness and high throughput make it suitable for routine quality control.

  • Gas Chromatography with Flame Ionization (GC-FID) or Electron Capture (GC-ECD) Detection: GC provides an orthogonal separation mechanism to HPLC, based on the analyte's volatility and interaction with the stationary phase. This is crucial for confirmatory analysis. The presence of a halogen (bromine) makes the molecule highly sensitive to an Electron Capture Detector (ECD), enabling trace-level quantification.[6] A Flame Ionization Detector (FID) can also be used as a more universal detector for purity analysis.[7]

General Analytical Workflow

The overall process from sample handling to final data reporting follows a structured, multi-step workflow designed to ensure consistency and data integrity.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data & Reporting SampleLogin Sample Receipt & Login StdPrep Standard & QC Preparation SampleLogin->StdPrep Reference Standards SamplePrep Sample Dilution & Preparation SampleLogin->SamplePrep Test Samples SystemSuitability System Suitability Test (SST) StdPrep->SystemSuitability SamplePrep->SystemSuitability HPLC RP-HPLC-UV Analysis SystemSuitability->HPLC Primary Method GC GC-FID/ECD Analysis SystemSuitability->GC Confirmatory Method Processing Chromatographic Integration & Quantification HPLC->Processing GC->Processing Validation Method Validation Review (per ICH Q2) Processing->Validation Report Final Report Generation Validation->Report

Caption: High-level workflow for the analysis of 3-(2-Bromophenoxy)propanenitrile.

Method 1: Quantification by RP-HPLC-UV

Principle

This method separates 3-(2-Bromophenoxy)propanenitrile from related substances on a C18 reverse-phase column. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte based on its hydrophobicity. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard using an external standard method at a wavelength where the analyte exhibits significant absorbance.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent.

  • Reagents: Acetonitrile (HPLC grade), Deionized Water (≥18.2 MΩ·cm).

  • Reference Standard: 3-(2-Bromophenoxy)propanenitrile, certified purity ≥99.5%.

Detailed Protocol
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Deionized Water.

    • Prepare Mobile Phase B: Acetonitrile.

    • Degas both solvents by sonication or vacuum filtration before use. Causality: Degassing is critical to prevent air bubbles from forming in the pump heads and detector, which would cause baseline noise and flow instability.

  • Standard Solution Preparation (Example Concentration: 100 µg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).

    • This stock solution has a concentration of ~100 µg/mL. Prepare calibration standards by serial dilution as required.

  • Sample Preparation:

    • Accurately weigh an amount of the sample expected to contain ~10 mg of the analyte into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial. Causality: Filtration removes particulates that could clog the column frit, increasing column lifetime and preventing system over-pressurization.

  • Chromatographic Conditions:

ParameterSetting
Mobile Phase Isocratic: 60% Acetonitrile, 40% Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm
Run Time 10 minutes
System Suitability and Data Analysis

Before sample analysis, perform five replicate injections of the 100 µg/mL standard. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Calculate the concentration of 3-(2-Bromophenoxy)propanenitrile in the sample using the external standard formula:

Concentration (µg/mL) = (Area_sample / Area_standard) * Concentration_standard

Method 2: Quantification by GC-FID/ECD

Principle

This method is ideal for orthogonal confirmation and for detecting trace levels of the analyte, especially when using an ECD. The sample is injected into a heated port, where it is vaporized and carried by an inert gas (helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. The halogen-specific ECD provides high sensitivity to the bromine atom in the analyte.[8]

Instrumentation and Materials
  • GC System: Agilent 8890, Shimadzu GC-2010 Plus, or equivalent, equipped with a split/splitless inlet, an autosampler, and an FID or ECD.

  • Column: Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

  • Reagents: Ethyl Acetate (GC grade).

  • Carrier Gas: Helium (99.999% purity).

  • Reference Standard: 3-(2-Bromophenoxy)propanenitrile, certified purity ≥99.5%.

Detailed Protocol
  • Standard Solution Preparation (Example Concentration: 50 µg/mL):

    • Accurately weigh approximately 5 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with Ethyl Acetate. Causality: Ethyl acetate is a volatile solvent with good solvating power for the analyte and is compatible with GC analysis.

  • Sample Preparation:

    • Accurately weigh an amount of the sample expected to contain ~5 mg of the analyte into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with Ethyl Acetate.

    • Transfer an aliquot to a GC vial for analysis.

  • Chromatographic Conditions:

ParameterSetting
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program 100 °C (hold 1 min), ramp to 280 °C @ 20 °C/min, hold 5 min
Detector (FID) Temperature: 300 °C
Detector (ECD) Temperature: 300 °C, Makeup Gas: Nitrogen
System Suitability and Data Analysis

Perform five replicate injections of the 50 µg/mL standard. The system is deemed suitable if the %RSD of the peak area is ≤ 2.0%. Quantification is performed using the same external standard calculation as in the HPLC method.

Method Validation Protocol (ICH Q2)

Both developed methods must be validated to demonstrate they are fit for purpose.[9] The validation should be performed according to a pre-approved protocol and must assess the parameters outlined in the ICH Q2(R2) guidelines.[2]

ICH_Validation_Workflow cluster_performance Performance Characteristics cluster_precision Precision Levels Validation Analytical Method Validation (ICH Q2) Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Range defines Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay, different day/analyst) Precision->Intermediate

Caption: Key parameters for method validation as per ICH Q2(R2) guidelines.

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.No interference from blank/placebo at the analyte's retention time.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999
Range The concentration interval where the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration.
Accuracy To measure the closeness of results to the true value.% Recovery between 98.0% and 102.0% at three concentration levels.
Precision To assess the degree of scatter between a series of measurements.Repeatability (%RSD) ≤ 2.0%; Intermediate Precision (%RSD) ≤ 2.0%.
LOD/LOQ To determine the lowest concentration that can be reliably detected/quantified.Signal-to-Noise Ratio: LOD ≥ 3:1, LOQ ≥ 10:1.
Robustness To measure the method's capacity to remain unaffected by small variations.System suitability criteria met after minor changes (e.g., flow rate ±10%, temp ±2°C).

References

  • ScienceDirect. (2021). SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • National Institutes of Health. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Retrieved from [Link]

  • National Institutes of Health. (2013). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2023). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Retrieved from [Link]

  • Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from [Link]

  • eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(2-Bromophenoxy)propanenitrile

Welcome to the technical support center for the synthesis of 3-(2-Bromophenoxy)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2-Bromophenoxy)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. As your Senior Application Scientist, I will provide not just procedural steps, but also the underlying chemical principles and field-tested insights to empower your experimental success.

Introduction to the Synthesis

The synthesis of 3-(2-Bromophenoxy)propanenitrile is most commonly achieved via a Williamson ether synthesis . This well-established reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide. Specifically, the reaction proceeds by deprotonating 2-bromophenol to form the 2-bromophenoxide anion, which then acts as a nucleophile, attacking an electrophilic three-carbon nitrile-containing chain. The most common electrophile for this purpose is 3-chloropropanenitrile or 3-bromopropanenitrile.

The overall transformation is a robust and versatile method for forming the crucial ether linkage in the target molecule, which is a valuable intermediate in the synthesis of various pharmaceutical compounds.[1][2] However, achieving high yields and purity can be challenging due to competing side reactions and the specific properties of the reactants. This guide will address these challenges head-on.

Core Reaction Workflow

The synthesis of 3-(2-Bromophenoxy)propanenitrile can be visualized as a two-step process occurring in a single pot:

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Vessel cluster_products Products & Byproducts 2-Bromophenol 2-Bromophenol Deprotonation Deprotonation 2-Bromophenol->Deprotonation Base Base Base->Deprotonation 3-Halopropanenitrile 3-Halopropanenitrile SN2_Attack SN2_Attack 3-Halopropanenitrile->SN2_Attack Deprotonation->SN2_Attack Forms Phenoxide Target_Product 3-(2-Bromophenoxy)propanenitrile SN2_Attack->Target_Product O-Alkylation Side_Products C-Alkylation Product Elimination Product Haloalkane SN2_Attack->Side_Products Side Reactions PurificationWorkflow Crude_Product Crude 3-(2-Bromophenoxy)propanenitrile in Diethyl Ether Concentration Concentration under Reduced Pressure Crude_Product->Concentration Column_Chromatography Silica Gel Column Chromatography (Hexanes/Ethyl Acetate) Concentration->Column_Chromatography Pure_Product Pure 3-(2-Bromophenoxy)propanenitrile Column_Chromatography->Pure_Product

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-(2-Bromophenoxy)propanenitrile

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for the synthesis of 3-(2-Bromophenoxy)propanenitrile. This guide is designed for researchers, chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for the synthesis of 3-(2-Bromophenoxy)propanenitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust protocols to ensure reproducible, high-yield results.

Reaction Fundamentals: An Overview

The synthesis of 3-(2-Bromophenoxy)propanenitrile is typically achieved via a nucleophilic substitution reaction. The most common and reliable method is a variation of the Williamson ether synthesis , where the nucleophilic 2-bromophenoxide ion attacks an appropriate three-carbon electrophile.[1][2][3] A closely related alternative is the cyanoethylation (a Michael addition) of 2-bromophenol using acrylonitrile.[4] Understanding the mechanism is crucial for troubleshooting and optimization.

The core of the Williamson ether synthesis is an SN2 (bimolecular nucleophilic substitution) mechanism.[2] This pathway involves the backside attack of the nucleophile (2-bromophenoxide) on the electrophilic carbon of the alkylating agent (e.g., 3-bromopropionitrile). The reaction is concerted, meaning the new C-O bond forms at the same time the C-Br bond breaks.

Reaction Mechanism: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack Phenol 2-Bromophenol Phenoxide 2-Bromophenoxide (Nucleophile) Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃, NaH) HB H-Base⁺ AlkylHalide 3-Bromopropionitrile (Electrophile) Phenoxide->AlkylHalide Backside Attack Product 3-(2-Bromophenoxy)propanenitrile AlkylHalide->Product Halide Br⁻ Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Assemble & Dry Glassware B 2. Add Solvent & Base A->B C 3. Add 2-Bromophenol B->C D 4. Heat to Temperature C->D E 5. Add Alkylating Agent D->E F 6. Monitor by TLC/GC E->F G 7. Cool & Quench Reaction F->G H 8. Aqueous Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K 11. Characterize Product (NMR, MS) J->K Troubleshooting_Tree Start Problem: Low Yield or Incomplete Reaction CheckTLC Analyze TLC Plate Start->CheckTLC Phenol High amount of unreacted 2-Bromophenol? CheckTLC->Phenol Spot Check Halide High amount of unreacted Alkylating Agent? CheckTLC->Halide Spot Check Streaking Baseline streaking or many new spots? CheckTLC->Streaking Spot Check Sol_Base Cause: Inefficient Deprotonation Solution: Use stronger base (NaH) or anhydrous solvent. Increase temp. Phenol->Sol_Base Yes Sol_Reactivity Cause: Poor Alkylating Agent Solution: Check reagent quality. Consider using iodide salt as catalyst. Halide->Sol_Reactivity Yes Sol_Decomp Cause: Decomposition/Polymerization Solution: Lower reaction temperature. Add reagents more slowly. Streaking->Sol_Decomp Yes

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Reactions Involving 3-(2-Bromophenoxy)propanenitrile

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-(2-Bromophenoxy)propanenitrile. This guide is designed to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-(2-Bromophenoxy)propanenitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experiments. Our approach is rooted in practical, field-proven insights to help you navigate the complexities of reactions involving this versatile intermediate.

Introduction to 3-(2-Bromophenoxy)propanenitrile

3-(2-Bromophenoxy)propanenitrile is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure incorporates three key functional groups: a reactive aryl bromide, a versatile nitrile, and a stable ether linkage. This unique combination allows for a variety of chemical transformations, including cross-coupling reactions at the bromide position and modifications of the nitrile group. However, the interplay of these functional groups can also present specific challenges. This guide will address these potential issues in a clear, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 3-(2-Bromophenoxy)propanenitrile in organic synthesis?

A1: 3-(2-Bromophenoxy)propanenitrile is primarily used as an intermediate for synthesizing more complex molecules.[1] Its key reactive sites are the aryl bromide, which is suitable for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, and the nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Q2: What are the typical storage conditions for 3-(2-Bromophenoxy)propanenitrile?

A2: While specific storage conditions should always be confirmed with the supplier's safety data sheet (SDS), generally, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.

Troubleshooting Guide for Common Reactions

This section provides detailed troubleshooting for common reactions performed with 3-(2-Bromophenoxy)propanenitrile.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide of 3-(2-Bromophenoxy)propanenitrile with a boronic acid or ester.[2][3][4]

Q: My Suzuki-Miyaura coupling reaction is showing low or no conversion. What are the likely causes and solutions?

A: Low conversion in a Suzuki-Miyaura coupling can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction.

    • Cause: The Pd(0) active species may not be generating effectively, or it may be deactivating (e.g., forming palladium black).[5]

    • Solution:

      • Use a high-quality palladium precatalyst, such as Pd(PPh₃)₄ or a pre-formed catalyst with a phosphine ligand.

      • Ensure your reaction is performed under an inert atmosphere (nitrogen or argon) to prevent oxidation of the catalyst.

      • Degas your solvents thoroughly.

  • Base Selection and Quality: The base is crucial for activating the boronic acid.[4]

    • Cause: The chosen base may be too weak, not sufficiently soluble, or of poor quality (e.g., hydrated).

    • Solution:

      • For nitrile-containing substrates, a moderately strong base like K₂CO₃ or Cs₂CO₃ is often a good starting point.

      • Ensure the base is finely powdered and anhydrous.

      • Consider using a phase-transfer catalyst if you are using a biphasic solvent system.

  • Solvent System: The solvent plays a critical role in solubility and reaction kinetics.

    • Cause: Poor solubility of reactants or catalyst can hinder the reaction.

    • Solution:

      • A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is common for Suzuki couplings.

      • Experiment with different solvent ratios to ensure all components are sufficiently soluble at the reaction temperature.

  • Reaction Temperature:

    • Cause: The temperature may be too low to overcome the activation energy of the oxidative addition step.

    • Solution:

      • Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Typical temperatures range from 80-120 °C.

Q: I am observing significant amounts of a debrominated side product (3-phenoxypropanenitrile). How can I minimize this?

A: Debromination is a common side reaction in palladium-catalyzed couplings.

  • Cause: This can be caused by β-hydride elimination from certain organopalladium intermediates or by protodebromination.

  • Solution:

    • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can promote the desired reductive elimination over side reactions.

    • Boronic Acid Quality: Use high-purity boronic acid, as impurities can sometimes facilitate debromination.

    • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor side reactions.

Q: Does the nitrile group interfere with the Suzuki-Miyaura coupling?

A: Generally, the nitrile group is well-tolerated in Suzuki-Miyaura reactions.[2] It is considered a relatively inert functional group under these conditions. However, some palladium-ligand complexes can potentially coordinate to the nitrile, which might slightly affect the reaction rate. This is usually not a major issue with standard catalyst systems.

Experimental Protocol: Suzuki-Miyaura Coupling

ParameterValue
Reactants 3-(2-Bromophenoxy)propanenitrile (1.0 eq.), Arylboronic acid (1.2-1.5 eq.)
Catalyst Pd(PPh₃)₄ (2-5 mol%)
Base K₂CO₃ (2.0-3.0 eq.)
Solvent Toluene/Ethanol/Water (e.g., 4:1:1)
Temperature 90-100 °C
Reaction Time 4-12 hours
Work-up Dilution with water, extraction with an organic solvent (e.g., ethyl acetate), washing with brine, drying over Na₂SO₄, and purification by column chromatography.

Troubleshooting Flowchart for Suzuki-Miyaura Coupling

G start Low Conversion in Suzuki Coupling catalyst Check Catalyst Activity start->catalyst base Evaluate Base start->base solvent Optimize Solvent System start->solvent temp Increase Temperature start->temp debromination Debromination Side Product start->debromination node_c1 Use fresh catalyst catalyst->node_c1 node_c2 Ensure inert atmosphere catalyst->node_c2 node_b1 Use anhydrous base base->node_b1 node_b2 Try a stronger/more soluble base (e.g., Cs2CO3) base->node_b2 node_s1 Adjust solvent ratio for better solubility solvent->node_s1 node_t1 Increase temperature in increments temp->node_t1 ligand Change Ligand debromination->ligand boronic_acid Check Boronic Acid Quality debromination->boronic_acid node_l1 Use bulky, electron-rich ligands ligand->node_l1 node_ba1 Use high-purity boronic acid boronic_acid->node_ba1

Caption: Troubleshooting Suzuki-Miyaura Reactions.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[6][7][8]

Q: My nitrile hydrolysis is very slow or incomplete. How can I drive it to completion?

A: Nitrile hydrolysis can be sluggish.

  • Cause: Insufficiently harsh conditions.

  • Solution:

    • Acidic Hydrolysis: Use a strong acid like concentrated HCl or H₂SO₄ and increase the reaction temperature (reflux). Be aware that prolonged heating with strong acid can potentially lead to ether cleavage.[9]

    • Basic Hydrolysis: Use a strong base like NaOH or KOH in a water/alcohol co-solvent system at reflux.

Q: I am trying to isolate the intermediate amide, but the reaction proceeds to the carboxylic acid. How can I stop the reaction at the amide stage?

A: Isolating the amide requires milder conditions.

  • Cause: The conditions are too harsh, leading to the hydrolysis of the intermediate amide.

  • Solution:

    • Use milder basic conditions, such as a lower concentration of base or a lower reaction temperature.[7]

    • Monitor the reaction carefully by TLC or LC-MS and quench it as soon as the starting material is consumed.

    • Some specific reagents, like hydrogen peroxide under basic conditions, are known to favor amide formation.

Q: Is there a risk of cleaving the ether linkage during nitrile hydrolysis?

A: Yes, particularly under strong acidic conditions.

  • Cause: The ether oxygen can be protonated by a strong acid, making it a good leaving group and susceptible to cleavage.[9]

  • Solution:

    • Prefer basic hydrolysis conditions, as they are less likely to affect the ether bond.

    • If acidic conditions are necessary, use the mildest conditions possible (lower temperature, shorter reaction time) and monitor for the formation of 2-bromophenol as a byproduct.

Experimental Protocol: Basic Hydrolysis to Carboxylic Acid

ParameterValue
Reactant 3-(2-Bromophenoxy)propanenitrile (1.0 eq.)
Reagent NaOH or KOH (2.5-5.0 eq.)
Solvent Water/Ethanol (e.g., 2:1)
Temperature Reflux
Reaction Time 4-16 hours
Work-up Cool the reaction mixture, remove the organic solvent under reduced pressure, dilute with water, wash with a non-polar solvent to remove impurities, acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid, filter, and dry.
Reduction of the Nitrile Group

The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Q: The reduction of my nitrile with LiAlH₄ is giving a low yield. What could be the problem?

A: LiAlH₄ is a very reactive and moisture-sensitive reagent.

  • Cause:

    • Decomposition of LiAlH₄ due to moisture in the solvent or on the glassware.

    • Incomplete reaction due to insufficient reagent.

  • Solution:

    • Use anhydrous solvents (e.g., diethyl ether, THF) and flame-dry your glassware under an inert atmosphere.

    • Use a sufficient excess of LiAlH₄ (typically 1.5-2.0 equivalents).

    • Ensure the reaction is stirred efficiently.

Q: I am concerned about the potential for debromination during the nitrile reduction. Which method is safer in this regard?

A: Debromination is a valid concern, especially with catalytic hydrogenation.

  • Cause: The palladium catalyst used in hydrogenation can also catalyze the reduction of the aryl bromide.[10]

  • Solution:

    • LiAlH₄ Reduction: This method is generally preferred as it is less likely to cause debromination of the aryl bromide.

    • Catalytic Hydrogenation: If this method is chosen, careful selection of the catalyst and conditions is crucial. Raney Nickel is sometimes used as an alternative to palladium catalysts to minimize dehalogenation, but it may require higher pressures and temperatures.

Experimental Protocol: Reduction with LiAlH₄

ParameterValue
Reactant 3-(2-Bromophenoxy)propanenitrile (1.0 eq.)
Reagent LiAlH₄ (1.5-2.0 eq.)
Solvent Anhydrous Diethyl Ether or THF
Temperature 0 °C to reflux
Reaction Time 2-6 hours
Work-up Cautious quenching at 0 °C by sequential addition of water, 15% NaOH solution, and then more water (Fieser workup). The resulting solids are filtered off, and the filtrate is dried and concentrated.

Chemoselectivity Pathway

G start 3-(2-Bromophenoxy)propanenitrile suzuki Suzuki Coupling (Pd catalyst, Base) start->suzuki Reacts at Bromine hydrolysis Hydrolysis (Acid or Base) start->hydrolysis Reacts at Nitrile reduction Reduction (LiAlH4 or H2/catalyst) start->reduction Reacts at Nitrile product_suzuki 3-(2-Arylphenoxy)propanenitrile suzuki->product_suzuki product_hydrolysis 3-(2-Bromophenoxy)propanoic acid hydrolysis->product_hydrolysis product_reduction 3-(2-Bromophenoxy)propan-1-amine reduction->product_reduction

Caption: Key transformations of the starting material.

References

  • MySkinRecipes. 3-(2-Bromophenoxy)propanenitrile. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • hydrolysis of nitriles. Chemguide. [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • 21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]

  • Nitrile synthesis by C-C coupling (Cyanomethylation). Organic Chemistry Portal. [Link]

  • CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Purification of 3-(2-Bromophenoxy)propanenitrile

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 3-(2-Bromophenoxy)propanenitrile. Here, we address common challenges and provide va...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 3-(2-Bromophenoxy)propanenitrile. Here, we address common challenges and provide validated strategies to achieve high purity for this critical pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a sample of 3-(2-Bromophenoxy)propanenitrile?

A1: The impurity profile of 3-(2-Bromophenoxy)propanenitrile is largely dictated by its synthetic route, which is commonly the Williamson ether synthesis.[1] In this reaction, the sodium salt of 2-bromophenol is reacted with a 3-halopropanenitrile (e.g., 3-bromopropanenitrile).[2]

Common Impurities Include:

  • Unreacted Starting Materials: The most common impurity is unreacted 2-bromophenol due to incomplete reaction or the use of an excess of the phenol to drive the reaction to completion. Residual 3-halopropanenitrile may also be present.

  • Side-Products: Elimination byproducts from the 3-halopropanenitrile can occur, especially if the reaction is run at elevated temperatures.

  • Solvent Residues: Depending on the reaction and workup conditions, residual solvents may be present.

  • Degradation Products: Although 2-bromophenol is relatively stable, prolonged exposure to high temperatures or certain reagents could lead to degradation products.[3]

Q2: How can I qualitatively assess the purity of my 3-(2-Bromophenoxy)propanenitrile sample before purification?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for initial purity assessment.[4] It allows for the visualization of the main product and any impurities.

Recommended TLC Protocol:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A mixture of a nonpolar and a polar solvent is typically used. A good starting point for aromatic nitriles is a mixture of hexanes and ethyl acetate.[5] A common ratio to start with is 4:1 or 3:1 (hexanes:ethyl acetate).

  • Visualization:

    • UV Light (254 nm): As 3-(2-Bromophenoxy)propanenitrile is an aromatic compound, it should be visible as a dark spot on a fluorescent background under short-wave UV light.[6][7]

    • Iodine Staining: Placing the developed TLC plate in a chamber with iodine crystals will visualize most organic compounds as brown spots.[1]

    • Potassium Permanganate Stain: This stain is useful for detecting oxidizable functional groups, which might be present in some impurities.

By comparing the chromatogram of your crude sample to a reference standard (if available), you can identify the product spot and any impurity spots. The relative intensity and number of impurity spots will give you a qualitative measure of purity.

Q3: My crude 3-(2-Bromophenoxy)propanenitrile has a brownish tint. What is the likely cause and is it a concern?

A3: A brownish tint in the crude product is often indicative of the presence of oxidized phenolic impurities, likely stemming from the 2-bromophenol starting material. While minor discoloration may not always impact subsequent reactions, it is a clear sign of impurity and should be addressed during purification for applications requiring high purity.

Troubleshooting and Purification Guides

This section provides detailed protocols for the removal of common impurities from 3-(2-Bromophenoxy)propanenitrile. The choice of method will depend on the nature and quantity of the impurities present.

Initial Workup: Removal of Phenolic Impurities

The first and most critical step in purifying the crude product from a Williamson ether synthesis is the removal of unreacted 2-bromophenol. This can be efficiently achieved through a liquid-liquid extraction using a basic aqueous solution.

Principle: 2-Bromophenol is acidic (pKa ≈ 8.45) and will be deprotonated by a mild base like sodium bicarbonate or a stronger base like sodium hydroxide to form the water-soluble sodium 2-bromophenolate salt.[3] 3-(2-Bromophenoxy)propanenitrile, being a neutral ether, will remain in the organic phase.

Step-by-Step Protocol:

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (for small amounts of phenol) or a 1M aqueous solution of sodium hydroxide (for larger amounts).

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer (containing the sodium 2-bromophenolate) should be drained off.

  • Repeat the basic wash (steps 3-5) one or two more times to ensure complete removal of the phenolic impurity.

  • Wash the organic layer with water to remove any residual base, followed by a wash with brine (saturated NaCl solution) to aid in the removal of water.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude, phenol-free product.

Purification Workflow Diagram

PurificationWorkflow cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Secondary Purification (If Required) cluster_3 Final Analysis Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Purity Check Basic Wash Liquid-Liquid Extraction (Basic Wash) TLC Analysis->Basic Wash Phenolic Impurities Detected Drying & Concentration Drying and Solvent Removal Basic Wash->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Multiple Impurities Recrystallization Recrystallization Drying & Concentration->Recrystallization Solid Product Vacuum Distillation Vacuum Distillation Drying & Concentration->Vacuum Distillation Liquid Product Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product Vacuum Distillation->Pure Product Final Purity Check TLC, NMR, GC-MS Pure Product->Final Purity Check

Caption: A generalized workflow for the purification of 3-(2-Bromophenoxy)propanenitrile.

Advanced Purification Techniques

If the product is still not of the desired purity after the initial workup, one of the following techniques can be employed.

This is a highly effective method for separating the target compound from closely related impurities.[8][9]

Principle: Compounds are separated based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase. More polar compounds will adhere more strongly to the polar silica gel and elute more slowly.

Step-by-Step Protocol:

  • Select an appropriate eluent system: This is determined by running TLC plates with different solvent mixtures. The ideal eluent system will give the product a retention factor (Rf) of approximately 0.2-0.3.[10] A good starting point is a mixture of hexanes and ethyl acetate.

  • Prepare the column: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elute the column: Pass the eluent through the column under positive pressure (using compressed air or nitrogen).

  • Collect fractions: Collect the eluting solvent in a series of test tubes.

  • Analyze fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

If the purified 3-(2-Bromophenoxy)propanenitrile is a solid at room temperature, recrystallization can be an excellent method for achieving high purity.

Principle: This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.

Step-by-Step Protocol:

  • Choose a suitable solvent: Test the solubility of the crude product in various solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold. For aromatic nitriles, solvents like isopropanol, ethanol, or a mixture of a polar and non-polar solvent (e.g., ethyl acetate/hexanes) can be effective.[11]

  • Dissolve the crude product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.

  • Cool the solution: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolate the crystals: Collect the pure crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Dry the crystals: Dry the purified crystals in a vacuum oven to remove any residual solvent.

For liquid samples, vacuum distillation is a suitable method for purification, especially if the compound has a high boiling point and is susceptible to decomposition at atmospheric pressure.[12][13][14]

Principle: By reducing the pressure above the liquid, the boiling point is lowered, allowing for distillation at a lower temperature, thus preventing thermal degradation.

Step-by-Step Protocol:

  • Set up the apparatus: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and the joints are properly sealed.

  • Add the crude liquid: Place the crude 3-(2-Bromophenoxy)propanenitrile in the distilling flask along with a magnetic stir bar or boiling chips.

  • Apply vacuum: Gradually apply vacuum to the system.

  • Heat the liquid: Gently heat the distilling flask.

  • Collect the distillate: Collect the fraction that distills at a constant temperature and pressure. This fraction corresponds to the pure product.

Data Tables for Reference

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
3-(2-Bromophenoxy)propanenitrileC₉H₈BrNO226.07Not availableNot available
2-BromophenolC₆H₅BrO173.011955
3-BromopropanenitrileC₃H₄BrN133.97Not availableNot available

Data sourced from various chemical suppliers and databases.[3][15][16]

Table 2: Properties of Common Solvents for Purification

SolventBoiling Point (°C)Density (g/mL)Polarity Index
Hexanes690.6550.1
Ethyl Acetate770.8954.4
Dichloromethane401.333.1
Ethanol780.7894.3
Isopropanol820.7863.9
Water1001.0010.2

Data compiled from standard chemical reference sources.[17][18][19]

Safety Precautions

  • 3-(2-Bromophenoxy)propanenitrile: Handle with care. While specific toxicity data is limited, it is a nitrile and a brominated aromatic compound, which warrants caution.

  • 2-Bromophenol: Corrosive and toxic. Avoid contact with skin and eyes.[3]

  • 3-Bromopropanenitrile: Highly toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[2][16][20][21]

  • Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • PubChem. (n.d.). 3-Bromopropionitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Vacuum distillation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
  • PubChem. (n.d.). 2-Bromophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography (TLC): A Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Murov, S. L. (n.d.). Common Organic Solvents: Table of Properties.
  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]

  • National Advisory Committee for Aeronautics. (1937). A continuous high-vacuum still and boiling point apparatus, and the systematic distillation of a dewaxed lubricant fraction of petroleum. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]

  • Elga LabWater. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-bromophenol. Retrieved from [Link]

  • University of Washington. (n.d.). SOP: Flash Chromatography. Department of Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To. Department of Chemistry. Retrieved from [Link]

  • Busch Vacuum Solutions. (n.d.). Vacuum Distillation. Retrieved from [Link]

  • King Group, University of Sheffield. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.2A: Reagent Purification. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003087041A1 - Continuous process for the manufacture of 3-hydroxy propionitrile.
  • Chemistry LibreTexts. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 2-bromopropane 1H proton NMR spectrum. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Department of Chemistry. Retrieved from [Link]

  • Natural Product Isolation. (2016, August 12). Purification Techniques, An Overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 5.4: Vacuum Distillation. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • NIST. (n.d.). Propanenitrile, 3-(ethylphenylamino)-. National Institute of Standards and Technology. Retrieved from [Link]

  • Murov, S. L. (n.d.). Properties of Solvents Used in Organic Chemistry.

Sources

Troubleshooting

Stability issues of 3-(2-Bromophenoxy)propanenitrile under acidic/basic conditions

Welcome to the technical support center for 3-(2-Bromophenoxy)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(2-Bromophenoxy)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your research.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary stability concerns with 3-(2-Bromophenoxy)propanenitrile?

    • What are the likely degradation products under acidic and basic conditions?

    • What are the recommended storage conditions for this compound?

    • Is the aromatic ring susceptible to degradation?

  • Troubleshooting Guides

    • Issue 1: Low reaction yield and suspected degradation of starting material.

    • Issue 2: Appearance of unexpected peaks in HPLC analysis post-reaction.

    • Issue 3: Difficulty in achieving desired product due to competing side reactions.

  • Experimental Protocols

    • Protocol 1: Stability Testing of 3-(2-Bromophenoxy)propanenitrile under Acidic Conditions.

    • Protocol 2: Stability Testing of 3-(2-Bromophenoxy)propanenitrile under Basic Conditions.

    • Protocol 3: General HPLC Method for Purity Assessment and Degradation Monitoring.

  • References

Frequently Asked Questions (FAQs)

What are the primary stability concerns with 3-(2-Bromophenoxy)propanenitrile?

The primary stability concerns for 3-(2-Bromophenoxy)propanenitrile revolve around its two main functional groups: the nitrile group and the ether linkage , especially when subjected to acidic or basic conditions, often with heat.[1][2][3]

  • Under Acidic Conditions: The nitrile group is susceptible to hydrolysis, which can proceed in two stages, first forming an amide and then a carboxylic acid.[1][4][5] The ether linkage, being an aryl alkyl ether, is generally more stable, but cleavage can occur under harsh acidic conditions (strong acids and high temperatures) to yield 2-bromophenol and a derivative of the propanenitrile side chain.[3][6]

  • Under Basic Conditions: The nitrile group can also be hydrolyzed to an amide and subsequently to a carboxylate salt.[1][7] Milder conditions may allow for the isolation of the amide intermediate.[8] The ether linkage is generally stable to basic conditions.

What are the likely degradation products under acidic and basic conditions?

The expected degradation products are a result of the hydrolysis of the nitrile group.

  • Acidic Hydrolysis Products:

    • 3-(2-Bromophenoxy)propanamide (Amide Intermediate): Formed in the initial stage of hydrolysis.[1][4]

    • 3-(2-Bromophenoxy)propanoic acid (Carboxylic Acid): The final hydrolysis product.[1][7]

    • Ammonium salt (e.g., NH₄Cl if HCl is used): A byproduct of the complete hydrolysis.[1]

  • Basic Hydrolysis Products:

    • 3-(2-Bromophenoxy)propanamide (Amide Intermediate): Can be the major product under milder basic conditions.[8][9]

    • Sodium 3-(2-bromophenoxy)propanoate (Carboxylate Salt): The final hydrolysis product when using a base like sodium hydroxide.[1]

    • Ammonia (NH₃): A gaseous byproduct of the complete hydrolysis.[1]

What are the recommended storage conditions for this compound?

To ensure the long-term stability of 3-(2-Bromophenoxy)propanenitrile, it should be stored in a cool, dry place, away from strong acids, bases, and oxidizing agents.[2] The container should be tightly sealed to prevent moisture ingress, which could facilitate hydrolysis over time. For long-term storage, refrigeration is recommended.

Is the aromatic ring susceptible to degradation?

The 2-bromophenyl group is an aromatic system, which confers significant stability.[10][11] It is generally unreactive towards common nucleophilic or electrophilic attack under typical reaction conditions used for modifying the propanenitrile side chain. However, under very harsh conditions, such as high-pressure hydrogenation or reactions with strong organometallic reagents, the bromine atom could potentially be displaced.

Troubleshooting Guides

Issue 1: Low reaction yield and suspected degradation of starting material.

Scenario: You are performing a reaction where 3-(2-Bromophenoxy)propanenitrile is a starting material, and you observe a lower than expected yield of your desired product, with the potential presence of byproducts.

Causality: The reaction conditions (e.g., acidic or basic reagents, elevated temperatures) may be causing the degradation of your starting material through hydrolysis of the nitrile group.

Troubleshooting Workflow:

start Low Reaction Yield Observed check_conditions Review Reaction Conditions (pH, Temp, Time) start->check_conditions run_control Run a Control Experiment (Starting Material + Reagents, No Other Reactants) check_conditions->run_control analyze Analyze Control by HPLC/TLC run_control->analyze degradation Degradation Confirmed? analyze->degradation no_degradation No Significant Degradation degradation->no_degradation No optimize Optimize Reaction Conditions (Lower Temp, Milder pH, Shorter Time) degradation->optimize Yes alternative Consider Alternative Synthetic Route no_degradation->alternative Problem Lies Elsewhere (e.g., Reactant Purity, Stoichiometry) end Improved Yield optimize->end

Caption: Troubleshooting workflow for low reaction yield.

Step-by-Step Guide:

  • Review Reaction Parameters: Carefully examine the pH, temperature, and duration of your reaction. If you are using strongly acidic or basic conditions, especially with heating, there is a high probability of inducing hydrolysis of the nitrile group.[1][2]

  • Perform a Control Experiment: To isolate the stability of the starting material as the variable, set up a control reaction containing 3-(2-Bromophenoxy)propanenitrile and all other reagents except for the key reactant that forms the desired product. Run this control under the same conditions as your main reaction.

  • Analyze the Control Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to analyze the control reaction mixture.[12] Compare the chromatogram to that of the pure starting material. The presence of new peaks corresponding to the amide or carboxylic acid derivatives would confirm degradation.

  • Optimize Reaction Conditions: If degradation is confirmed, consider the following optimizations:

    • Lower the temperature: Hydrolysis reactions are often accelerated by heat.

    • Use milder reagents: If possible, switch to less harsh acidic or basic catalysts.

    • Reduce reaction time: Monitor the reaction progress closely and stop it as soon as the desired product is formed to minimize the degradation of the remaining starting material.

Issue 2: Appearance of unexpected peaks in HPLC analysis post-reaction.

Scenario: Your HPLC analysis of the crude reaction mixture shows the peak for your desired product, but also one or more significant, unidentified peaks.

Causality: These unexpected peaks are likely the degradation products of 3-(2-Bromophenoxy)propanenitrile, namely the corresponding amide and/or carboxylic acid.

Identification and Confirmation:

  • Hypothesize Structures: Based on the known degradation pathways, the primary suspects are 3-(2-Bromophenoxy)propanamide and 3-(2-Bromophenoxy)propanoic acid.

  • LC-MS Analysis: The most effective way to identify these peaks is through Liquid Chromatography-Mass Spectrometry (LC-MS).[13] The expected molecular weights of the parent compound and its potential degradation products are listed in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )
3-(2-Bromophenoxy)propanenitrileC₉H₈BrNO226.07
3-(2-Bromophenoxy)propanamideC₉H₁₀BrNO₂244.09
3-(2-Bromophenoxy)propanoic acidC₉H₉BrO₃245.07
  • Co-injection with Standards: If authentic standards of the suspected degradation products are available, co-injecting them with your sample can confirm their identity by observing peak enhancement.

Issue 3: Difficulty in achieving desired product due to competing side reactions.

Scenario: You are attempting a reaction that involves a nucleophilic attack on the nitrile group, but you are observing hydrolysis as a major competing pathway.

Causality: The nitrile group is susceptible to both nucleophilic addition and hydrolysis, and the reaction conditions will dictate which pathway is favored. Water present in the reaction mixture, especially under acidic or basic catalysis, will lead to hydrolysis.

Mitigation Strategies:

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents, flame-dried glassware, and an inert atmosphere (e.g., nitrogen or argon).

  • Protecting Groups: If the nitrile group is not the intended reaction site, consider protecting it. However, this adds extra steps to your synthesis.

  • Alternative Reagents: For transformations of the nitrile group, there are methods that can be performed under non-hydrolytic conditions. For example, for the conversion of nitriles to amides, methods using catalysts like Wilkinson's catalyst with acetaldoxime can proceed without the use of water.[12]

Experimental Protocols

Protocol 1: Stability Testing of 3-(2-Bromophenoxy)propanenitrile under Acidic Conditions

Objective: To determine the rate and extent of degradation of 3-(2-Bromophenoxy)propanenitrile in an acidic solution.

Materials:

  • 3-(2-Bromophenoxy)propanenitrile

  • 0.1 M Hydrochloric Acid (HCl)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • Thermostated reaction vessel

Procedure:

  • Prepare a stock solution of 3-(2-Bromophenoxy)propanenitrile in acetonitrile (e.g., 1 mg/mL).

  • In a thermostated reaction vessel set to a specific temperature (e.g., 50 °C), add a known volume of 0.1 M HCl.

  • Initiate the experiment by adding a small aliquot of the stock solution to the heated acid solution to achieve a final concentration of approximately 0.1 mg/mL.

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately neutralize the aliquot with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to quench the reaction.

  • Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.

  • Analyze the sample using the HPLC method described in Protocol 3.

  • Calculate the percentage of the remaining parent compound and the formation of any degradation products over time.

Protocol 2: Stability Testing of 3-(2-Bromophenoxy)propanenitrile under Basic Conditions

Objective: To evaluate the stability of 3-(2-Bromophenoxy)propanenitrile in an alkaline solution.

Materials:

  • 3-(2-Bromophenoxy)propanenitrile

  • 0.1 M Sodium Hydroxide (NaOH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • Thermostated reaction vessel

Procedure:

  • Follow the same procedure as in Protocol 1, but substitute 0.1 M HCl with 0.1 M NaOH.

  • For quenching the reaction aliquots, use an equivalent amount of a suitable acid (e.g., 0.1 M HCl).

  • Analyze the samples by HPLC to monitor the degradation.

Protocol 3: General HPLC Method for Purity Assessment and Degradation Monitoring

Objective: To provide a reliable HPLC method for separating 3-(2-Bromophenoxy)propanenitrile from its potential degradation products.[14][15]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

ParameterValue
Mobile Phase Acetonitrile : Water (50:50 v/v) with 0.1% Formic Acid
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Degradation Pathways Visualization

cluster_acid Acidic Conditions (H₃O⁺, Δ) cluster_base Basic Conditions (OH⁻, Δ) parent_acid 3-(2-Bromophenoxy)propanenitrile amide_acid 3-(2-Bromophenoxy)propanamide parent_acid->amide_acid Hydrolysis (Step 1) acid 3-(2-Bromophenoxy)propanoic Acid + NH₄⁺ amide_acid->acid Hydrolysis (Step 2) parent_base 3-(2-Bromophenoxy)propanenitrile amide_base 3-(2-Bromophenoxy)propanamide parent_base->amide_base Hydrolysis (Step 1) carboxylate 3-(2-Bromophenoxy)propanoate Salt + NH₃ amide_base->carboxylate Hydrolysis (Step 2)

Caption: Hydrolytic degradation pathways of 3-(2-Bromophenoxy)propanenitrile.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • Kang, D., Lee, J., & Lee, H.-Y. (2012). Anhydrous Hydration of Nitriles to Amides: p-Carbomethoxybenzamide. Organic Syntheses, 89, 66-72. DOI: 10.15227/orgsyn.089.0066
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]

  • SIELC Technologies. (n.d.). Separation of Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl]phenylamino]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, July 22). 15.1: Aromatic Compounds Are Unusually Stable. Retrieved from [Link]

  • FULIR. (2025, October 4). Lifitegrast Degradation: Products and Pathways. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Bioman Explains. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Hydrolysis of Propionitrile, in Concentrated Hydrochloric Acid Solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (2017, March 31). (PDF) Degradation Pathway. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • PubMed. (2015). Identification of the major degradation pathways of ticagrelor. Retrieved from [Link]

  • ACS Publications. (2013, November 11). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Khan Academy. (n.d.). Acidic cleavage of ethers. Retrieved from [Link]

  • ACS Publications. (n.d.). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. Retrieved from [Link]

Sources

Optimization

Preventing byproduct formation in 3-(2-Bromophenoxy)propanenitrile reactions

Welcome to the technical support guide for the synthesis and purification of 3-(2-Bromophenoxy)propanenitrile. This document is designed for researchers, chemists, and drug development professionals who utilize this impo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of 3-(2-Bromophenoxy)propanenitrile. This document is designed for researchers, chemists, and drug development professionals who utilize this important intermediate. Here, we address common challenges, provide in-depth mechanistic explanations for byproduct formation, and offer validated protocols to enhance yield, purity, and reproducibility.

Introduction: The Synthetic Landscape

The synthesis of 3-(2-Bromophenoxy)propanenitrile is most commonly achieved via a Williamson ether synthesis, a robust and widely used method for forming the ether linkage.[1][2][3] The reaction involves the deprotonation of 2-bromophenol to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. In this case, 3-bromopropanenitrile serves as the alkylating agent.

While straightforward in principle, this reaction is susceptible to several competing pathways that can lead to significant byproduct formation, complicating purification and reducing overall yield. This guide provides a systematic approach to identifying, understanding, and mitigating these side reactions.

Core Reaction Pathway

The desired transformation proceeds as follows: 2-bromophenol is treated with a suitable base to generate the 2-bromophenoxide ion. This ion then acts as a nucleophile, attacking the electrophilic carbon of 3-bromopropanenitrile that bears the bromine atom, leading to the formation of the target molecule and a salt byproduct.

Core Reaction Pathway cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 2-Bromophenol 2-Bromophenol OH Br 2-Bromophenoxide 2-Bromophenoxide Ion O⁻ Br 2-Bromophenol->2-Bromophenoxide + Base - HB⁺ Base Base (e.g., K₂CO₃) Product 3-(2-Bromophenoxy)propanenitrile 2-Bromophenoxide->Product + 3-Bromopropanenitrile (SN2 Reaction) - Br⁻ AlkylHalide 3-Bromopropanenitrile (Br-CH₂CH₂-CN)

Caption: Desired Williamson ether synthesis pathway.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions and answers to directly address problems you may encounter during your experiment.

Q1: My reaction is very slow or appears incomplete. TLC analysis shows a large amount of unreacted 2-bromophenol.

A1: Root Cause Analysis & Mitigation

This issue almost always stems from inefficient generation of the nucleophilic 2-bromophenoxide ion. The primary factors to investigate are the choice of base and the reaction conditions.

  • Expertise & Experience: The acidity of phenols (pKa ≈ 10) requires a base strong enough to ensure complete deprotonation. Weak bases like sodium bicarbonate (NaHCO₃) are often insufficient for this task.[4] Furthermore, the reaction is an SN2 process, which can be slow and may require thermal energy to overcome the activation barrier.

  • Troubleshooting Steps:

    • Evaluate Your Base: Ensure the base is strong enough to deprotonate the phenol. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice. For particularly stubborn reactions, stronger bases like sodium hydride (NaH) can be used, but require strictly anhydrous conditions as they react violently with water.[4]

    • Increase Temperature: Gently heating the reaction mixture (typically to 60-80 °C in solvents like DMF or acetonitrile) can significantly increase the reaction rate. Monitor the temperature carefully, as excessive heat can promote side reactions (see Q2).

    • Ensure Anhydrous Conditions: Any moisture in the reaction will protonate the phenoxide, rendering it non-nucleophilic, and can also decompose reactive bases like NaH. Ensure solvents are anhydrous and glassware is oven- or flame-dried.

Base Relative Strength Typical Solvent Key Considerations
NaHCO₃WeakAcetone, DMFGenerally insufficient for complete deprotonation of phenols.
K₂CO₃ModerateAcetone, Acetonitrile, DMFExcellent, cost-effective choice. Requires heating. Easy to handle.
Cs₂CO₃StrongAcetonitrile, DMFMore reactive than K₂CO₃, can often be used at lower temperatures. More expensive.
NaHVery StrongTHF, DMFHighly effective but requires strict anhydrous conditions and an inert atmosphere (N₂ or Ar).

Table 1: Comparison of common bases for the O-alkylation of phenols.

Q2: I'm observing a significant, non-polar byproduct. GC-MS suggests a molecule with a mass corresponding to acrylonitrile.

A2: Identifying and Preventing Elimination

This is a classic competing reaction in Williamson ether syntheses involving alkyl halides that have β-hydrogens. The base in the reaction can act as a base to induce an E2 elimination reaction instead of facilitating the SN2 substitution.[3][5]

  • Mechanistic Insight: Both the added base (e.g., K₂CO₃) and the generated 2-bromophenoxide can abstract a proton from the carbon adjacent (β-position) to the bromine-bearing carbon of 3-bromopropanenitrile. This leads to the formation of a double bond, eliminating the bromide ion and generating acrylonitrile. This pathway is favored by high temperatures and strong, bulky bases.[6][7]

Elimination Pathway cluster_mech E2 Mechanism Reactant 3-Bromopropanenitrile Product Acrylonitrile (Byproduct) Reactant->Product E2 Elimination Base Base (B:) Base->Reactant Abstracts β-Hydrogen label_text Base abstracts a proton, simultaneously a double bond forms, and bromide is expelled.

Caption: E2 elimination of 3-bromopropanenitrile.

  • Preventative Measures:

    • Control Temperature: This is the most critical parameter. Run the reaction at the lowest temperature that allows for a reasonable rate of the desired SN2 reaction. Start at a lower temperature (e.g., 50-60 °C) and only increase if necessary.

    • Base Selection: Avoid excessively strong or sterically hindered bases if elimination is a major issue. Potassium carbonate is often a good compromise between sufficient reactivity for deprotonation and lower basicity to minimize elimination.

    • Order of Addition: Add the 3-bromopropanenitrile slowly to the solution of the pre-formed phenoxide. This keeps the instantaneous concentration of the alkyl halide low, which can disfavor the bimolecular elimination pathway.

Q3: My final product is contaminated with more polar impurities, particularly after an aqueous workup. What are they and how can I avoid them?

A3: Preventing Nitrile Hydrolysis

The nitrile functional group is susceptible to hydrolysis under both acidic and basic conditions, especially when heated.[8][9] The hydrolysis proceeds first to an amide (3-(2-bromophenoxy)propanamide) and then to a carboxylic acid (3-(2-bromophenoxy)propanoic acid), both of which are significantly more polar than the desired nitrile product.

  • Mechanistic Insight: During a harsh aqueous workup (e.g., boiling with strong acid or base), water can act as a nucleophile, attacking the electrophilic carbon of the protonated nitrile (acidic conditions) or the nitrile carbon directly (basic conditions). This leads to the formation of the amide, which can be further hydrolyzed under the same conditions.[10]

Hydrolysis Pathway Nitrile Product 3-(2-Bromophenoxy)propanenitrile Amide Amide Byproduct Nitrile->Amide + H₂O (Acid or Base) Acid Carboxylic Acid Byproduct Amide->Acid + H₂O (Acid or Base)

Caption: Stepwise hydrolysis of the nitrile group.

  • Optimized Workup Protocol:

    • Cool the Reaction: Before workup, cool the reaction mixture to room temperature.

    • Quench Carefully: Quench the reaction by pouring it into a larger volume of cold water, not the other way around.

    • Avoid Strong Acids/Bases: Use dilute, mild acids (e.g., 1M HCl) or bases (e.g., saturated NaHCO₃ solution) for neutralization and washing steps. Do not heat during the workup.

    • Efficient Extraction: Promptly extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a moderate temperature (e.g., < 40 °C).

Q4: I am observing an isomeric byproduct with the same mass as my product. What could it be?

A4: The Challenge of Ambident Nucleophiles: C- vs. O-Alkylation

The phenoxide ion is an "ambident" nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the activated carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally favored, a small amount of C-alkylation can occur, leading to the formation of isomeric byproducts that can be difficult to separate.

  • Controlling Selectivity:

    • Solvent Choice: This is a key factor. Polar aprotic solvents like DMF and acetonitrile are known to favor O-alkylation.[4] They solvate the cation of the phenoxide salt, leaving the oxygen anion more exposed and reactive. In contrast, polar protic solvents can hydrogen-bond with the oxygen, making it less nucleophilic and relatively favoring C-alkylation.

    • Counter-ion: The nature of the cation can also influence the reaction, although this is less commonly modified.

Solvent Type Examples Effect on Selectivity
Polar AproticDMF, Acetonitrile, AcetoneFavors O-alkylation (Desired)
Polar ProticEthanol, WaterCan increase C-alkylation (Undesired)
ApolarToluene, HexaneLow solubility of phenoxide salts, slow reaction

Table 2: The effect of solvent choice on O- vs. C-alkylation.

Experimental Protocols

Protocol 1: Optimized Synthesis of 3-(2-Bromophenoxy)propanenitrile

This protocol is designed to maximize the yield of the desired product while minimizing common byproducts.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add 2-bromophenol (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (approx. 5-10 mL per gram of phenol).

  • Base Addition: Add anhydrous powdered potassium carbonate (K₂CO₃, 1.5 eq).

  • Phenoxide Formation: Stir the suspension at room temperature for 15 minutes.

  • Alkylation: Add 3-bromopropanenitrile (1.1 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the 2-bromophenol spot has been consumed (typically 4-8 hours).

  • Workup: Cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Troubleshooting Logic Flow

Use this decision tree to diagnose issues in your reaction.

Troubleshooting Flowchart Start Reaction Complete. Analyze Crude Product (TLC/GC-MS) CheckYield Is Yield < 70%? Start->CheckYield CheckPurity Is Purity Low? CheckYield->CheckPurity No UnreactedSM Significant Unreacted 2-Bromophenol? CheckYield->UnreactedSM Yes IdentifyImpurity Non-polar Polar Isomeric CheckPurity->IdentifyImpurity Yes YieldSolution1 See Q1: - Use stronger base (K₂CO₃, NaH) - Increase temperature cautiously - Ensure anhydrous conditions UnreactedSM->YieldSolution1 Yes YieldSolution2 See Q2: - Reaction temperature too high - Base too strong/bulky UnreactedSM->YieldSolution2 No PuritySolution1 See Q2: Elimination Product (Acrylonitrile). Lower temp. IdentifyImpurity:f0->PuritySolution1 PuritySolution2 See Q3: Hydrolysis Product. Improve workup. IdentifyImpurity:f1->PuritySolution2 PuritySolution3 See Q4: C-Alkylation Product. Use polar aprotic solvent. IdentifyImpurity:f2->PuritySolution3

Caption: A decision tree for troubleshooting common issues.

References

  • Clark, J. (2023). Hydrolysis of Nitriles. Retrieved from Chemguide. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [Link]

  • Khan, F. A., & Dash, J. (2008). Intramolecular cyclization of nitriles. Tetrahedron, 64(36), 8399-8424.
  • Ashenhurst, J. (2012). Elimination Reactions-The Key Pattern. Retrieved from Master Organic Chemistry. [Link]

  • PubChem. (n.d.). 3-Bromopropionitrile. Retrieved from National Center for Biotechnology Information. [Link]

  • Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. Retrieved from LibreTexts. [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from LibreTexts. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from MSU Chemistry. [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from Chemistry Steps. [Link]

Sources

Troubleshooting

Challenges in the characterization of 3-(2-Bromophenoxy)propanenitrile

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(2-Bromophenoxy)propanenitrile. It addresses common challenges encountered during its characte...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(2-Bromophenoxy)propanenitrile. It addresses common challenges encountered during its characterization and offers practical troubleshooting strategies and detailed protocols.

Introduction

3-(2-Bromophenoxy)propanenitrile is a versatile intermediate in organic synthesis, valued for its unique combination of an aromatic bromide, an ether linkage, and a nitrile functional group. These features, however, can also present distinct challenges during its characterization. Accurate analytical data is crucial for ensuring purity, confirming identity, and guaranteeing the success of downstream applications. This guide is designed to serve as a comprehensive resource for overcoming common hurdles in the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to see in a sample of 3-(2-Bromophenoxy)propanenitrile?

A1: The most common impurities often originate from the synthesis process, which typically involves the reaction of 2-bromophenol with acrylonitrile or a 3-halopropanenitrile. Potential impurities include unreacted 2-bromophenol, residual solvents from the reaction or purification, and by-products from side reactions. If the synthesis involved a phase-transfer catalyst, this could also be a potential contaminant.

Q2: My sample of 3-(2-Bromophenoxy)propanenitrile is showing a broad peak in the HPLC analysis. What could be the cause?

A2: A broad peak in HPLC can indicate several issues. It could be due to the co-elution of impurities with the main compound, on-column degradation of the sample, or poor chromatographic conditions. The nitrile group can be susceptible to hydrolysis, especially if the mobile phase is acidic or basic, leading to the formation of the corresponding carboxylic acid or amide, which may have different retention times and peak shapes.

Q3: I am having trouble getting a clear ¹H NMR spectrum. The baseline is noisy and the peaks are not well-resolved. What should I do?

A3: A noisy and poorly resolved ¹H NMR spectrum can be caused by a low sample concentration, the presence of paramagnetic impurities, or an improperly tuned spectrometer. Ensure your sample is sufficiently concentrated in a deuterated solvent of high purity. If the problem persists, filtering the sample through a small plug of silica or celite can help remove particulate matter and some polar impurities.

Q4: Is 3-(2-Bromophenoxy)propanenitrile suitable for GC-MS analysis?

A4: Yes, 3-(2-Bromophenoxy)propanenitrile is generally amenable to GC-MS analysis due to its volatility. However, it is important to use a suitable temperature program to avoid on-column degradation. The presence of the bromine atom will result in a characteristic isotopic pattern in the mass spectrum, which is a useful diagnostic tool for confirming the identity of the compound.

Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC)

Problem: Multiple peaks are observed in the chromatogram, suggesting the sample is impure.

  • Possible Cause 1: Presence of starting materials or by-products.

    • Troubleshooting:

      • Obtain reference standards for the starting materials (e.g., 2-bromophenol) and inject them separately to confirm their retention times.

      • If by-products are suspected, consider using a different stationary phase or mobile phase composition to improve separation. A gradient elution method may be necessary to resolve all components.

      • LC-MS analysis can be used to obtain the mass of each peak, which can help in identifying the impurities.

  • Possible Cause 2: On-column degradation.

    • Troubleshooting:

      • Assess the stability of the compound under the analytical conditions. Try using a buffered mobile phase to maintain a neutral pH.

      • Lower the column temperature to minimize thermal degradation.

      • Reduce the residence time on the column by using a shorter column or a faster flow rate.

Problem: The peak for 3-(2-Bromophenoxy)propanenitrile is tailing.

  • Possible Cause: Secondary interactions with the stationary phase.

    • Troubleshooting:

      • If using a silica-based C18 column, free silanol groups can interact with the polar nitrile and ether functionalities, leading to peak tailing.

      • Add a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase to block the active sites on the stationary phase.

      • Consider using an end-capped column or a column with a different stationary phase (e.g., a polymer-based column).

Gas Chromatography-Mass Spectrometry (GC-MS)

Problem: The peak for 3-(2-Bromophenoxy)propanenitrile is broad or shows signs of decomposition.

  • Possible Cause: Thermal degradation in the injector or column.

    • Troubleshooting:

      • Lower the injector temperature. A good starting point is to set the injector temperature 20-50 °C above the boiling point of the analyte.

      • Use a lower initial oven temperature and a slower temperature ramp.

      • Ensure the GC liner is clean and deactivated. Active sites in a dirty liner can catalyze degradation.

Problem: The mass spectrum is complex and difficult to interpret.

  • Possible Cause: Isotopic pattern of bromine.

    • Troubleshooting:

      • Remember that bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This will result in ion clusters in the mass spectrum where peaks are separated by 2 m/z units and have similar intensities.

      • Look for the molecular ion peak (M⁺) and the [M+2]⁺ peak. The presence of this pair is a strong indication of a monobrominated compound.

      • Common fragmentation patterns for this molecule would include cleavage of the ether bond and loss of the propanenitrile group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: The aromatic region of the ¹H NMR spectrum is difficult to assign.

  • Possible Cause: Complex splitting patterns.

    • Troubleshooting:

      • The 2-bromophenoxy group will give rise to a complex splitting pattern in the aromatic region (typically 6.8-7.6 ppm).

      • Use 2D NMR techniques such as COSY (Correlation Spectroscopy) to identify which protons are coupled to each other.

      • ¹³C NMR can be used to confirm the number of unique carbon atoms in the aromatic ring.

Problem: An unexpected peak is observed around 3.5 ppm in the ¹H NMR spectrum.

  • Possible Cause: Water contamination in the deuterated solvent.

    • Troubleshooting:

      • Use a fresh ampule of high-purity deuterated solvent.

      • If the sample is not sensitive to water, a small amount of D₂O can be added to the NMR tube. The water peak will exchange with the deuterium and shift or disappear.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Problem: The FT-IR spectrum is weak or has a poor signal-to-noise ratio.

  • Possible Cause: Insufficient sample or improper sample preparation.

    • Troubleshooting:

      • If analyzing as a neat liquid, ensure a sufficient film thickness between the salt plates.

      • If using a KBr pellet for a solid sample, ensure the sample is finely ground and well-mixed with the KBr.

      • Increase the number of scans to improve the signal-to-noise ratio.

Experimental Protocols

Protocol 1: HPLC-UV Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.

Protocol 2: GC-MS Analysis
  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.

Visualizations

HPLC Troubleshooting Workflow start Start | Broad or Multiple Peaks in HPLC check_impurities Check for Impurities Run standards of starting materials start->check_impurities check_degradation Assess On-Column Degradation start->check_degradation If impurities are ruled out lcms_analysis LC-MS Analysis Identify mass of unknown peaks check_impurities->lcms_analysis Impurities Detected change_method Modify HPLC Method Change mobile phase or gradient lcms_analysis->change_method end_goal Resolution | Sharp, single peak change_method->end_goal modify_conditions Modify Conditions Lower temperature, use buffered mobile phase check_degradation->modify_conditions modify_conditions->end_goal

Caption: A workflow for troubleshooting common HPLC issues.

GC-MS Analysis Decision Tree start GC-MS Analysis of 3-(2-Bromophenoxy)propanenitrile peak_shape Peak Shape Evaluation start->peak_shape mass_spec Mass Spectrum Interpretation start->mass_spec good_peak Symmetric Peak peak_shape->good_peak Good bad_peak Broad/Tailing Peak peak_shape->bad_peak Bad isotope_pattern Look for Br Isotope Pattern (M, M+2) mass_spec->isotope_pattern lower_temp Lower Injector/Oven Temperature bad_peak->lower_temp check_liner Check GC Liner bad_peak->check_liner fragmentation Analyze Fragmentation Pattern isotope_pattern->fragmentation Pattern Present confirmation Compound Confirmed fragmentation->confirmation

Caption: Decision tree for GC-MS analysis and interpretation.

References

  • Title: Organic Chemistry Source: LibreTexts URL: [Link]

  • Title: High Performance Liquid Chromatography Source: LibreTexts URL: [Link]

  • Title: Gas Chromatography-Mass Spectrometry Source: LibreTexts URL: [Link]

  • Title: ¹H NMR Spectroscopy Source: LibreTexts URL: [Link]

  • Title: Infrared Spectroscopy Source: LibreTexts URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Analysis of 3-(2-Bromophenoxy)propanenitrile by Quantitative NMR Spectroscopy

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of chemical intermediates is not merely a procedural step but the bedrock of reliable and reproducible science. The...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of chemical intermediates is not merely a procedural step but the bedrock of reliable and reproducible science. The purity of a compound like 3-(2-Bromophenoxy)propanenitrile, a key building block in the synthesis of various pharmaceutical agents, directly impacts reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, its safety and efficacy.

This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for the purity determination of 3-(2-Bromophenoxy)propanenitrile. We will move beyond a simple listing of methods to explore the causality behind experimental choices, ensuring a robust and self-validating approach to purity analysis.

The Principle of Purity Determination by ¹H qNMR: A Primary Ratio Method

At its core, ¹H NMR spectroscopy is a powerful tool for both structural elucidation and quantification.[1] The fundamental principle of qNMR is that the area of a signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[2] This allows for a direct, primary method of quantification without the need for a structurally identical reference standard, a significant advantage over chromatographic techniques.[3][4]

By introducing a known amount of a highly pure internal standard into a sample containing a known mass of the analyte, we can use the ratio of their signal integrals to calculate the absolute purity of the analyte. This approach, known as absolute quantification, is considered one of the most accurate methods for determining the purity of small molecules.[5][6]

Experimental Protocol: Purity Determination of 3-(2-Bromophenoxy)propanenitrile via ¹H qNMR

This protocol outlines a self-validating system for the accurate purity assessment of 3-(2-Bromophenoxy)propanenitrile.

Selection of the Internal Calibrant (IC)

The 'Why': The choice of the internal calibrant is critical for accuracy. An ideal IC should:

  • Be highly pure (>99.5%) and non-hygroscopic.

  • Possess a simple ¹H NMR spectrum with at least one sharp signal in a region free from analyte or impurity signals.

  • Be chemically inert and not react with the analyte, solvent, or impurities.

  • Have a known molecular weight and be accurately weighable.

For 3-(2-Bromophenoxy)propanenitrile, Dimethyl sulfone (DMSO₂) is an excellent choice. It is a stable solid with a single sharp singlet around 3.1 ppm (in CDCl₃), a region typically clear of signals from the analyte or common solvents.

Sample Preparation

The 'Why': Accurate weighing is the cornerstone of absolute qNMR. Any errors in mass measurement will directly translate into errors in the final purity calculation.

  • Weighing: Using a calibrated analytical balance (readable to at least 0.01 mg), accurately weigh approximately 15-20 mg of 3-(2-Bromophenoxy)propanenitrile into a clean, dry vial. Record the mass precisely.

  • Adding the Calibrant: Accurately weigh approximately 5-10 mg of the internal calibrant (Dimethyl sulfone) into the same vial. Record the mass precisely. The mass ratio should be chosen to give comparable signal intensities.

  • Dissolution: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Ensure complete dissolution by gentle vortexing.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The 'Why': Acquisition parameters must be optimized for quantification, not just for structural elucidation. The goal is to ensure that all signals are fully relaxed before the next scan, guaranteeing that signal integrals are truly proportional to the number of protons.

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended.

  • Relaxation Delay (d1): Set a long relaxation delay. A value of 5 times the longest T₁ (spin-lattice relaxation time) of any proton to be integrated (both analyte and calibrant) is required. For small molecules, a conservative d1 of 30 seconds is often sufficient.

  • Pulse Angle: Use a 90° pulse to maximize the signal.

  • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated. Typically, 16 to 64 scans are adequate.

Data Processing and Purity Calculation

The 'Why': Consistent and careful data processing is essential for precision and accuracy.

  • Fourier Transform & Phasing: Apply an exponential window function with minimal line broadening (e.g., 0.3 Hz) before Fourier transformation. Manually phase the spectrum to achieve a pure absorption lineshape for all signals.

  • Baseline Correction: Apply a robust baseline correction algorithm to ensure a flat baseline across the entire spectrum.

  • Integration: Integrate the well-resolved singlet of the Dimethyl sulfone calibrant and one or more well-resolved, non-overlapping signals of the 3-(2-Bromophenoxy)propanenitrile analyte. The methylene protons adjacent to the oxygen and the nitrile group are good candidates.

  • Calculation: The purity (P) of the analyte is calculated using the following equation[7]:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I : Integral area of the signal

    • N : Number of protons giving rise to the signal

    • MW : Molecular Weight (Analyte: 226.07 g/mol ; DMSO₂: 94.13 g/mol )

    • m : Mass

    • P_std : Purity of the internal standard (as a percentage)

Below is a workflow diagram illustrating the qNMR process.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (3-(2-Bromophenoxy)propanenitrile) weigh_std Accurately Weigh Internal Standard (DMSO₂) weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent (CDCl₃) weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (d1 ≥ 30s, ns=32) transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity Using qNMR Equation integrate->calculate result Purity Result (%) calculate->result

Caption: Workflow for purity determination by quantitative NMR (qNMR).

Comparative Analysis: qNMR vs. Other Analytical Techniques

While qNMR is a powerful tool, it is essential to understand its performance in the context of other available methods. No single technique is universally superior; the optimal choice depends on the specific analytical challenge.[8][9]

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID) Mass Spectrometry (MS)
Principle Primary ratio method based on the number of nuclei.[2]Differential partitioning between mobile and stationary phases; detection via UV absorbance.Partitioning into a gaseous mobile phase; universal flame ionization detection.Ionization and separation of molecules based on mass-to-charge ratio.
Quantification Absolute quantification with an internal standard. No analyte-specific reference material needed.[4]Relative quantification. Requires a certified reference material of the analyte for accurate results.Relative quantification. Requires a certified reference material of the analyte.Not inherently quantitative; requires isotopically labeled standards for high accuracy.
Sensitivity Moderate (mg to high µg range).High (µg to ng range).Very High (ng to pg range).Extremely High (pg to fg range).
Specificity High. Provides structural information, confirming identity while quantifying.Moderate. Co-elution of impurities can lead to inaccurate results.High. Excellent separation efficiency for volatile compounds.Very High. Provides molecular weight information.
Suitability for Analyte Excellent. Non-destructive and suitable for non-volatile compounds.Excellent. The aromatic ring and nitrile group provide strong UV chromophores.Poor. The compound is not sufficiently volatile or thermally stable for direct analysis.Excellent, especially when coupled with LC (LC-MS) for separation.
Impurity Detection Detects and quantifies any proton-containing impurity, including residual solvents and starting materials.[5]Detects only UV-active impurities that separate from the main peak.Detects only volatile impurities that can pass through the column.Detects any ionizable impurity.
Throughput Moderate. Long relaxation delays can increase experiment time.High. Rapid analysis times are possible with modern UPLC systems.High. Fast run times are common.High, especially with direct infusion methods.

The following diagram illustrates a logical approach to selecting the appropriate analytical technique.

G start Start: Purity Analysis Needed q1 Is an analyte-specific reference standard available? start->q1 q2 Is high sensitivity (trace level) required? q1->q2 Yes nmr Use Quantitative NMR (qNMR) q1->nmr No q3 Is structural confirmation of impurities needed? q2->q3 No hplc Use HPLC-UV q2->hplc Yes q4 Is the compound volatile & thermally stable? q3->q4 No q3->nmr Yes q4->hplc No gc Use GC-FID q4->gc Yes ms Consider LC-MS for qualitative impurity ID nmr->ms For orthogonal check hplc->ms For impurity ID

Caption: Decision tree for selecting an analytical method for purity determination.

Conclusion: An Integrated Approach

For the purity analysis of 3-(2-Bromophenoxy)propanenitrile, quantitative ¹H NMR emerges as a superior single technique for absolute purity determination . Its ability to provide a direct, accurate measurement without requiring a specific reference standard, while simultaneously offering structural confirmation and identifying a broad range of potential impurities (unreacted starting materials, solvents), makes it exceptionally robust and trustworthy.[3][5]

While HPLC-UV offers higher sensitivity, its reliance on a certified reference standard for quantification makes it a secondary, relative method. It serves as an excellent orthogonal technique to confirm the absence of non-UV-active impurities that might be missed by NMR or to resolve complex impurity profiles. GC is largely unsuitable for this non-volatile compound.

In a rigorous drug development setting, the most trustworthy approach involves using qNMR to establish the absolute purity of a primary reference lot and then using this well-characterized material to calibrate faster, higher-throughput methods like HPLC-UV for routine quality control. This leverages the strengths of each technique, ensuring the highest level of scientific integrity.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Makawana, J. A., Patel, M. P., & Patel, R. G. (2011). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. Chemical Papers, 65(5), 700–706. [Link]

  • RSSL. (n.d.). qNMR: A powerful tool for purity determination. Retrieved from [Link]

  • Gf, H. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219. [Link]

  • Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). Retrieved from [Link]

  • Mestrelab Resources. (2013). Purity Calculation. Retrieved from [Link]

  • Pauli, G. F. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • Bouhired, S., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(7), 838. [Link]

  • Walsh Medical Media. (2019). Innovative and Useful Approaches on Trace Determinations of Organic and Inorganic Analytes. Retrieved from [Link]

  • Mestrelab. (2014). Strengthening and simplifying Purity determination by NMR using Mnova. YouTube. Retrieved from [Link]

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Wolfender, J. L., et al. (2015). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Current Organic Chemistry, 19(2), 117-136. [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Retrieved from [Link]

  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]

  • University of Debrecen. (2024). Composition profile and purity of analgesics Project work NMR spectroscopy and analytical chemistry - guidelines and focus point. Retrieved from [Link]

  • Godecke, T., et al. (2013). Validation of a generic quantitative (1)H NMR method for natural products analysis. Phytochemical Analysis, 24(6), 581-597. [Link]

  • In-genious. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Structural Validation of 3-(2-Bromophenoxy)propanenitrile Derivatives

In the landscape of pharmaceutical and materials science research, the unambiguous determination of a molecule's structure is a cornerstone of innovation and regulatory compliance. For novel compounds such as 3-(2-Bromop...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the unambiguous determination of a molecule's structure is a cornerstone of innovation and regulatory compliance. For novel compounds such as 3-(2-Bromophenoxy)propanenitrile and its derivatives, which hold potential as pharmaceutical intermediates, a rigorous and multi-faceted approach to structural validation is not just best practice—it is a necessity.[1] This guide provides an in-depth comparison of the primary analytical techniques employed for the structural elucidation of these compounds, offering insights into the causality behind experimental choices and presenting a framework for a self-validating analytical workflow.

The synthesis of novel organic compounds is a process that requires meticulous verification to ensure the desired molecular structure has been obtained.[2] For researchers and drug development professionals, the integrity of their work hinges on the accuracy of this structural data. This guide is designed to navigate the complexities of validating the structure of 3-(2-Bromophenoxy)propanenitrile derivatives, ensuring that the data generated is both reliable and reproducible.

The Analytical Triad: A Foundation for Structural Certainty

No single analytical technique can provide a complete picture of a molecule's structure.[3][4] Instead, a synergistic approach, leveraging the strengths of multiple techniques, is required. For 3-(2-Bromophenoxy)propanenitrile derivatives, the analytical triad of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography forms the gold standard for structural validation.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[5][6] It provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the carbon-hydrogen framework.

¹H NMR: The Proton's Perspective

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For a molecule like 3-(2-Bromophenoxy)propanenitrile, we can predict a characteristic ¹H NMR spectrum.

Causality in Spectral Features:

  • Aromatic Protons (δ 6.5-8.0 ppm): The protons on the brominated benzene ring will appear in this region.[7] Their specific chemical shifts and splitting patterns (coupling) will be dictated by the electron-withdrawing effect of the bromine and phenoxy groups and their relative positions.

  • Aliphatic Protons (δ 2.0-4.5 ppm): The protons of the propanenitrile chain will resonate in this region. The protons on the carbon adjacent to the oxygen (-O-CH₂-) will be shifted further downfield (higher ppm) due to the oxygen's electronegativity, while the protons adjacent to the nitrile group (-CH₂-CN) will also experience a downfield shift.[8]

  • Integration: The area under each peak is proportional to the number of protons it represents, providing a quantitative measure of the different proton groups.

  • Spin-Spin Splitting: The splitting of a proton's signal into multiple peaks reveals the number of neighboring protons, allowing for the determination of connectivity within the molecule.

¹³C NMR: The Carbon Backbone

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.[9][10] While less sensitive than ¹H NMR, it offers a direct view of the carbon skeleton.[10]

Causality in Spectral Features:

  • Aromatic Carbons (δ 120-150 ppm): The carbons of the benzene ring will appear in this region.[7] The carbon directly attached to the bromine atom will have a distinct chemical shift.

  • Aliphatic Carbons: The carbons of the propanenitrile chain will have characteristic shifts. The carbon in the nitrile group (-C≡N) will appear in a specific region (typically δ 115-125 ppm).

  • DEPT (Distortionless Enhancement by Polarization Transfer): This NMR experiment can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the structural assignment.

Comparative Analysis: NMR Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity, and count.High sensitivity, detailed structural information.Can have overlapping signals in complex molecules.[10]
¹³C NMR Carbon skeleton and chemical environment.Less signal overlap than ¹H NMR.[10]Lower sensitivity than ¹H NMR.[9]
2D NMR (COSY, HSQC, HMBC) Correlation between protons and carbons.Unambiguously establishes connectivity.Requires longer acquisition times.

Mass Spectrometry (MS): Weighing the Molecule

Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns.[9] For halogenated compounds like 3-(2-Bromophenoxy)propanenitrile derivatives, MS is particularly informative.

Causality in Mass Spectra:

  • Molecular Ion Peak (M⁺): This peak corresponds to the mass of the intact molecule. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic M⁺ and M+2 peak pattern of almost equal intensity.[11] This is a definitive indicator of the presence of a single bromine atom.

  • Fragmentation Pattern: The molecule will break apart in the mass spectrometer in a predictable way.[12] Common fragmentation patterns for ethers include cleavage of the C-C bond next to the oxygen.[13] The fragmentation of the aromatic ring can also provide structural clues.[14]

Workflow for Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry Analysis.

X-ray Crystallography: The Definitive Structure

When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous, three-dimensional structure of the molecule.[15][16] It is considered the ultimate proof of structure.[15]

Causality in Crystallography:

  • Diffraction Pattern: When X-rays are passed through a crystal, they are diffracted in a specific pattern that is dependent on the arrangement of atoms in the crystal lattice.

  • Electron Density Map: The diffraction data is used to calculate an electron density map, which reveals the positions of the atoms in the molecule.

  • Absolute Configuration: For chiral molecules, X-ray crystallography can determine the absolute stereochemistry.[15]

Comparison of Definitive vs. Supportive Techniques

TechniqueLevel of ConfidenceRequirementsThroughput
X-ray Crystallography Unambiguous 3D structure.[15]High-quality single crystal.[15]Low
NMR Spectroscopy High confidence for connectivity and relative stereochemistry.Soluble sample.High
Mass Spectrometry Molecular weight and fragmentation clues.Volatile or ionizable sample.High

Supporting Analytical Techniques

While NMR, MS, and X-ray crystallography are the primary methods, other techniques provide valuable complementary information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[17] For 3-(2-Bromophenoxy)propanenitrile, characteristic peaks would include:

  • C≡N stretch: A sharp, intense peak around 2220-2260 cm⁻¹.[18][19] For aromatic nitriles, this peak is typically found between 2220 and 2240 cm⁻¹.[18]

  • C-O-C stretch (ether): Strong absorptions in the 1050-1250 cm⁻¹ region.[8]

  • Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.[7]

  • C-Br stretch: Absorptions in the 500-600 cm⁻¹ region.[20]

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, Br) in the compound. The experimental values should match the calculated values for the proposed structure, confirming the molecular formula.

Integrated Validation Workflow

Integrated_Validation cluster_preliminary Preliminary Checks cluster_core Core Structural Elucidation cluster_confirmation Definitive Confirmation Synthesis Synthesis of Derivative TLC TLC/LC-MS for Purity Synthesis->TLC FTIR FTIR for Functional Groups Synthesis->FTIR NMR 1D & 2D NMR TLC->NMR FTIR->NMR MS High-Res Mass Spec Xtal X-ray Crystallography Final Validated Structure NMR->Final Connectivity & Stereochem EA Elemental Analysis MS->Final Molecular Formula Xtal->Final Absolute 3D Structure EA->Final Elemental Composition

Caption: An integrated workflow for structural validation.

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified 3-(2-Bromophenoxy)propanenitrile derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. If necessary, run DEPT-135 and DEPT-90 experiments to differentiate carbon types.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the ¹H NMR signals and analyze the chemical shifts and coupling patterns. Assign all proton and carbon signals to the corresponding atoms in the proposed structure.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an HRMS instrument (e.g., TOF or Orbitrap) capable of high mass accuracy.

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated exact mass of the proposed formula. Analyze the isotopic pattern for the presence of bromine. Identify key fragment ions to support the proposed structure.

Protocol 3: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain accurate atomic coordinates and thermal parameters.

  • Structure Validation: Analyze the final structure for geometric reasonability and check for any inconsistencies.

Conclusion

The structural validation of 3-(2-Bromophenoxy)propanenitrile derivatives is a critical process that demands a comprehensive and logical application of modern analytical techniques. By integrating the data from NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography, researchers can achieve a high degree of confidence in their synthesized compounds. This guide provides a framework for designing a robust validation strategy, emphasizing the importance of understanding the underlying principles of each technique to make informed experimental choices. Adherence to these principles ensures the scientific integrity of the research and paves the way for the successful development of new chemical entities.

References

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Annual Research & Review in Biology, 9(2), 1-19.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 14(3), 251-260.
  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Instructions for Authors. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 3.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? Retrieved from [Link]

  • Wiley Analytical Science. (2016, January 15). Structure Elucidation in Organic Chemistry - 2016. Retrieved from [Link]

  • SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • Metcalfe, E., & Attard, J. (2014). Basic 1H- and 13C-NMR Spectroscopy. In Basic 1H- and 13C-NMR Spectroscopy. Wiley.

Sources

Validation

A Comparative Analysis for the Discerning Researcher: 3-(2-Bromophenoxy)propanenitrile vs. 3-(4-Bromophenoxy)propanenitrile

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the selection of starting materials is a critical decision that profoundly influences reaction pathways, yield, and the purity of the final pr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the selection of starting materials is a critical decision that profoundly influences reaction pathways, yield, and the purity of the final product. Among the vast array of available building blocks, positional isomers often present a nuanced choice, with subtle structural differences leading to significant variations in reactivity and application. This guide provides a comprehensive comparative study of two such isomers: 3-(2-Bromophenoxy)propanenitrile and 3-(4-Bromophenoxy)propanenitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into their synthesis, physicochemical properties, spectral characteristics, and potential applications, supported by available data and established chemical principles.

Introduction: Positional Isomerism and Its Implications

3-(2-Bromophenoxy)propanenitrile and 3-(4-Bromophenoxy)propanenitrile share the same molecular formula (C₉H₈BrNO) and molecular weight (226.07 g/mol ). Their distinction lies in the position of the bromine atom on the phenoxy ring—an ortho (2-position) versus a para (4-position) substitution. This seemingly minor difference has profound implications for the electronic and steric environment of the molecule, thereby influencing its reactivity, physical properties, and utility in complex organic syntheses. Both compounds serve as valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry[1][2].

graph Chemical_Structures { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=14916230&t=l"]; "3-(2-Bromophenoxy)propanenitrile"; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2735611&t=l"]; "3-(4-Bromophenoxy)propanenitrile"; } Figure 1: Chemical Structures of the Isomers

Synthesis Strategies: A Tale of Two Phenols

The synthesis of these bromophenoxy propanenitriles typically involves the Williamson ether synthesis, a robust and well-established method for forming ethers. The general approach involves the reaction of a bromophenol with a propanenitrile derivative bearing a leaving group.

General Synthesis Workflow:

Synthesis_Workflow

Figure 2: General Synthesis Workflow

A common and efficient method for the synthesis of the para-isomer, 3-(4-Bromophenoxy)propanenitrile, involves the reaction of 4-bromophenol with acrylonitrile in the presence of a base such as sodium carbonate[2]. This Michael addition reaction is a facile and high-yielding route.

Experimental Protocol: Synthesis of 3-(4-Bromophenoxy)propanenitrile

  • Reaction Setup: To a solution of 4-bromophenol (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 equivalents).

  • Addition of Reagent: Slowly add acrylonitrile (1.2 equivalents) to the reaction mixture at room temperature.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 3-(4-Bromophenoxy)propanenitrile.

The synthesis of the ortho-isomer, 3-(2-Bromophenoxy)propanenitrile, follows a similar principle, starting from 2-bromophenol. However, the steric hindrance from the ortho-bromine atom might necessitate slightly more forcing reaction conditions or a stronger base to achieve comparable yields.

Physicochemical Properties: A Comparative Overview

The position of the bromine atom influences the intermolecular forces and crystal packing, leading to differences in physical properties.

Property3-(2-Bromophenoxy)propanenitrile3-(4-Bromophenoxy)propanenitrile
CAS Number 154405-38-6[1]118449-57-3[3]
Molecular Formula C₉H₈BrNOC₉H₈BrNO
Molecular Weight 226.07 g/mol 226.07 g/mol
Boiling Point Not readily available344.4 ± 22.0 °C at 760 mmHg[2]
Density Not readily available1.4 ± 0.1 g/cm³[2]

The para-isomer is expected to have a higher melting point and boiling point compared to the ortho-isomer due to its more symmetrical structure, which allows for more efficient crystal packing and stronger intermolecular forces.

Spectral Analysis: Unmasking the Isomeric Fingerprints

Spectroscopic techniques are indispensable for distinguishing between these two isomers. The electronic environment of the protons and carbons is uniquely affected by the position of the bromine atom, leading to distinct NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The aromatic region of the ¹H NMR spectrum is particularly diagnostic.

  • For 3-(4-Bromophenoxy)propanenitrile , the symmetry of the para-substituted ring will result in a simpler splitting pattern, typically two doublets (an AA'BB' system).

  • For 3-(2-Bromophenoxy)propanenitrile , the lack of symmetry will lead to a more complex multiplet for the four aromatic protons. Furthermore, the proton ortho to the bromine atom will experience a significant downfield shift due to the deshielding effect of the halogen.

The aliphatic protons of the propanenitrile chain (-O-CH₂-CH₂-CN) will appear as two triplets, and their chemical shifts will be subtly influenced by the electronic effects of the substituted phenoxy ring.

¹³C NMR: The ¹³C NMR spectra will also show clear differences.

  • In 3-(4-Bromophenoxy)propanenitrile , due to symmetry, only four signals will be observed for the aromatic carbons.

  • In 3-(2-Bromophenoxy)propanenitrile , all six aromatic carbons are chemically non-equivalent and will therefore show six distinct signals. The carbon directly attached to the bromine atom (ipso-carbon) will have a characteristic chemical shift.

Infrared (FTIR) Spectroscopy

The FTIR spectra of both isomers will share common features, including:

  • C≡N stretch: A sharp, medium-intensity peak around 2250 cm⁻¹.

  • C-O-C stretch (aromatic ether): Strong bands in the 1250-1000 cm⁻¹ region.

  • Aromatic C-H and C=C stretches: Peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

The primary difference will be in the fingerprint region (below 1000 cm⁻¹), where the C-Br stretching and aromatic C-H out-of-plane bending vibrations will differ based on the substitution pattern. Para-substitution typically shows a strong band in the 850-800 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization mass spectra of both isomers are expected to show a prominent molecular ion peak (M⁺) at m/z 226 and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). The fragmentation patterns will likely be similar, with major fragments arising from the cleavage of the ether bond and the propanenitrile side chain.

Reactivity and Applications in Drug Development

The differential placement of the bromine atom significantly impacts the reactivity of these isomers, making them suitable for different synthetic strategies in drug discovery.

Workflow for a Hypothetical Suzuki Coupling Reaction:

Suzuki_Coupling

Figure 3: Hypothetical Suzuki Coupling Reaction

The bromine atom on the aromatic ring is a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are cornerstones of modern medicinal chemistry for constructing complex molecular architectures.

  • 3-(4-Bromophenoxy)propanenitrile: The para-position of the bromine atom makes it sterically accessible and electronically favorable for participation in palladium-catalyzed cross-coupling reactions. This isomer is a common building block for introducing a substituted phenoxypropanenitrile moiety into a target molecule.

  • 3-(2-Bromophenoxy)propanenitrile: The ortho-bromine atom is more sterically hindered, which can affect the kinetics of cross-coupling reactions. However, this steric hindrance can also be exploited for regioselective synthesis. Furthermore, the proximity of the bromine atom to the ether linkage can lead to unique intramolecular cyclization reactions under certain conditions, opening up pathways to novel heterocyclic scaffolds.

Both isomers are valuable as pharmaceutical intermediates[1][2]. The propanenitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a precursor to other functional groups, providing a versatile entry point for further molecular elaboration in the synthesis of active pharmaceutical ingredients (APIs).

Conclusion

The choice between 3-(2-Bromophenoxy)propanenitrile and 3-(4-Bromophenoxy)propanenitrile is not merely a matter of positional preference but a strategic decision based on the desired synthetic outcome. The para-isomer offers straightforward reactivity in cross-coupling reactions due to its steric accessibility, while the ortho-isomer provides opportunities for more complex and regioselective transformations, including intramolecular cyclizations. A thorough understanding of their distinct physicochemical properties, spectral fingerprints, and reactivity profiles, as outlined in this guide, is paramount for the rational design and efficient execution of synthetic routes in drug discovery and development.

References

  • PubChem. 3-Bromopropionitrile. [Link]

  • BIOSYNCE. 3-(4-Bromophenoxy)propanenitrile CAS 118449-57-3. [Link]

  • ChemicalRegister.com. 3-(4-BROMOPHENOXY)PROPANENITRILE (CAS No. 118449-57-3) Suppliers. [Link]

Sources

Comparative

A Comparative Analysis of the Biological Activity of 3-(2-Bromophenoxy)propanenitrile and Its Analogs: A Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. The phenoxypropanenitrile core, a recurring motif in biologically active molecule...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. The phenoxypropanenitrile core, a recurring motif in biologically active molecules, presents a compelling starting point for the development of compounds with diverse pharmacological profiles. This guide provides an in-depth comparative analysis of the biological activities of 3-(2-Bromophenoxy)propanenitrile and a focused library of its structural analogs. By examining the subtle yet impactful modifications to this core structure, we aim to elucidate key structure-activity relationships (SAR) that can guide future drug design and optimization efforts.

The selection of analogs for this comparison is based on systematic variations to the parent molecule, 3-(2-Bromophenoxy)propanenitrile, allowing for a logical deduction of the influence of substituent placement and nature on biological efficacy. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.

The Core Moiety: 3-(2-Bromophenoxy)propanenitrile

3-(2-Bromophenoxy)propanenitrile serves as our foundational compound. The presence of a bromine atom at the ortho position of the phenoxy ring, coupled with the propanenitrile side chain, bestows upon it a unique electronic and steric profile. This structure is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] Our investigation will focus on how modifications to this scaffold impact its antimicrobial and cytotoxic properties, activities frequently associated with halogenated aromatic compounds.[2]

Comparative Biological Activity: A Focus on Antimicrobial and Cytotoxic Effects

To provide a clear and objective comparison, we will evaluate a curated set of analogs against representative microbial strains and cancer cell lines. The selection of these analogs is designed to probe the effects of halogen identity, position, and the presence of additional functional groups.

Antimicrobial Activity

The antimicrobial potential of phenoxypropanenitrile derivatives has been a subject of interest, with evidence suggesting that these compounds can interfere with essential cellular processes in bacteria and fungi.[2] The mechanism of action is often attributed to the disruption of cell membrane integrity or the inhibition of critical enzymes.

Compound IDStructureMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
1 3-(2-Bromophenoxy)propanenitrile163232
2 3-(3-Bromophenoxy)propanenitrile326464
3 3-(4-Bromophenoxy)propanenitrile81616
4 3-(2-Chlorophenoxy)propanenitrile326464
5 3-(2,4-Dibromophenoxy)propanenitrile488

Analysis of Structure-Activity Relationship (SAR):

The hypothetical data above illustrates several key SAR principles observed in related compound series.[3][4]

  • Positional Isomerism of Bromine: The position of the bromine atom on the phenyl ring significantly influences activity. The para-substituted analog (3 ) exhibits enhanced activity compared to the ortho (1 ) and meta (2 ) isomers. This could be attributed to more favorable interactions with the target site or improved membrane permeability.

  • Effect of Halogen Substitution: Replacing bromine with chlorine (4 ) appears to decrease antimicrobial potency. This aligns with findings in other halogenated phenols where the larger, more polarizable bromine atom contributes to stronger interactions.[2]

  • Effect of Multiple Halogenation: The introduction of a second bromine atom (5 ) at the para position markedly enhances antimicrobial activity across all tested strains. This suggests that increased lipophilicity and electron-withdrawing effects from multiple halogens are beneficial for antimicrobial action.

Cytotoxic Activity

The evaluation of cytotoxicity is crucial for understanding both the therapeutic potential of these compounds as anticancer agents and their safety profile. Many cytotoxic agents exert their effects by inducing apoptosis or causing cell cycle arrest.[5][6]

Compound IDStructureIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)
1 3-(2-Bromophenoxy)propanenitrile25.530.1
2 3-(3-Bromophenoxy)propanenitrile40.245.8
3 3-(4-Bromophenoxy)propanenitrile15.820.3
4 3-(2-Chlorophenoxy)propanenitrile35.142.5
5 3-(2,4-Dibromophenoxy)propanenitrile8.210.5

Analysis of Structure-Activity Relationship (SAR):

The trends observed in the hypothetical cytotoxicity data mirror those seen in the antimicrobial screening, suggesting a potential overlap in the physicochemical properties that govern both activities.

  • The para-substituted bromo analog (3) and the di-bromo analog (5) demonstrate the most potent cytotoxic effects. This enhanced activity is likely due to factors such as increased cellular uptake and more effective interaction with intracellular targets. Studies on similar halogenated compounds have shown that such substitutions can lead to enhanced pro-apoptotic activity.[5]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key biological assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from established methodologies for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1]

Workflow for Broth Microdilution Assay:

G A Prepare serial dilutions of test compounds in a 96-well microtiter plate B Inoculate each well with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL) A->B E Include positive (microbe only) and negative (broth only) controls C Incubate plates at 37°C for 24-48 hours B->C D Determine MIC: the lowest concentration with no visible growth C->D

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Step-by-Step Protocol:

  • Preparation of Compounds: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to create stock solutions. Prepare serial two-fold dilutions in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Grow microbial cultures to the mid-logarithmic phase. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (wells with microbes and broth, no compound) and a negative control (wells with broth only). Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

Workflow for MTT Cytotoxicity Assay:

G A Seed cancer cells in a 96-well plate and allow to adhere overnight B Treat cells with serial dilutions of test compounds for 48-72 hours A->B C Add MTT solution to each well and incubate for 4 hours B->C D Solubilize formazan crystals with DMSO C->D E Measure absorbance at 570 nm using a microplate reader D->E F Calculate IC50 values from dose-response curves E->F

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and an untreated control. Incubate the plates for 48 to 72 hours.

  • MTT Incubation: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Measurement: Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals. Measure the absorbance of the resulting purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Hypothetical Mechanism of Action: Disruption of Cellular Homeostasis

While the precise molecular targets of 3-(2-Bromophenoxy)propanenitrile and its analogs are yet to be fully elucidated, their biological activities likely stem from their ability to disrupt fundamental cellular processes. The lipophilic nature of these halogenated compounds facilitates their passage across cell membranes.

Hypothesized Cellular Disruption Pathway:

G A Compound crosses cell membrane B Interaction with intracellular targets (e.g., enzymes, DNA) A->B C Disruption of mitochondrial membrane potential B->C D Generation of Reactive Oxygen Species (ROS) C->D E Induction of Apoptosis D->E F Cell Death E->F

Sources

Validation

Quantitative Analysis of 3-(2-Bromophenoxy)propanenitrile in a Reaction Mixture: A Comparative Guide to Analytical Techniques

In the landscape of pharmaceutical development and fine chemical synthesis, the precise quantification of reaction components is not merely a procedural step but a cornerstone of process optimization, yield determination...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise quantification of reaction components is not merely a procedural step but a cornerstone of process optimization, yield determination, and quality control. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 3-(2-bromophenoxy)propanenitrile, a key intermediate in the synthesis of various pharmaceutical agents.[1][2] We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The Analytical Challenge: Why Accurate Quantification Matters

3-(2-Bromophenoxy)propanenitrile is a molecule whose purity and concentration in a reaction mixture can significantly impact the downstream synthetic steps and the final product's impurity profile.[3] In-process control through accurate quantification allows for:

  • Real-time reaction monitoring: Understanding the reaction kinetics, identifying the optimal endpoint, and preventing the formation of byproducts.

  • Accurate yield calculation: Essential for process scale-up and economic viability.

  • Impurity profiling: Identifying and quantifying process-related impurities that may affect the safety and efficacy of the final active pharmaceutical ingredient (API).[4]

This guide will dissect three primary analytical techniques, evaluating their suitability for the quantitative analysis of 3-(2-bromophenoxy)propanenitrile in a complex reaction matrix.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis

HPLC is a staple in pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of non-volatile and thermally labile compounds.[5] For a molecule like 3-(2-bromophenoxy)propanenitrile, a reversed-phase HPLC (RP-HPLC) method is the logical starting point, leveraging the molecule's hydrophobicity for separation.[6]

The Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method is a systematic process. The choice of a C18 column is based on the non-polar nature of the analyte, promoting retention and separation from more polar starting materials or byproducts.[6] The mobile phase, a mixture of acetonitrile and water, is selected to elute the analyte with a reasonable retention time and good peak shape. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency. The addition of a small amount of formic acid to the mobile phase can improve peak shape by suppressing the ionization of any acidic or basic functional groups in the analyte or impurities. UV detection at a wavelength where the analyte exhibits strong absorbance ensures high sensitivity.

Experimental Protocol: RP-HPLC for 3-(2-Bromophenoxy)propanenitrile

Objective: To quantify the concentration of 3-(2-bromophenoxy)propanenitrile in a reaction mixture using an external standard calibration method.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • 3-(2-Bromophenoxy)propanenitrile reference standard (purity ≥99%)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) acetonitrile:water containing 0.1% formic acid.[7] Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the 3-(2-bromophenoxy)propanenitrile reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 100 µg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Accurately transfer a known volume or weight of the reaction mixture into a volumetric flask.

    • Dilute with the mobile phase to a concentration expected to be within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detection wavelength: 275 nm (based on the UV absorbance maximum of the bromophenoxy group)

  • Analysis:

    • Inject the calibration standards to construct a calibration curve of peak area versus concentration.

    • Inject the prepared sample solution.

    • Quantify the amount of 3-(2-bromophenoxy)propanenitrile in the sample using the calibration curve.

Data Presentation: Hypothetical HPLC Calibration Data

Concentration (µg/mL)Peak Area (mAU*s)
1.050,250
5.0251,300
10.0505,100
25.01,260,500
50.02,515,800
Correlation Coefficient (r²) 0.9998

Trustworthiness: A Self-Validating System

The reliability of this HPLC method is ensured through a comprehensive validation process as per ICH guidelines.[8][9][10] This includes demonstrating specificity (no interference from other reaction components), linearity (as shown in the table above), accuracy (recovery studies), precision (repeatability and intermediate precision), and robustness (insensitivity to small variations in method parameters).[4]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification MobilePhase Mobile Phase (ACN:H2O:Formic Acid) HPLC HPLC System (C18 Column, UV Detector) MobilePhase->HPLC Standards Calibration Standards Standards->HPLC Inject Standards Sample Reaction Mixture Sample Sample->HPLC Inject Sample Data Data Acquisition (Peak Area) HPLC->Data Calibration Calibration Curve (Area vs. Conc.) Data->Calibration Result Concentration in Sample Calibration->Result Calculate

Caption: Workflow for quantitative analysis of 3-(2-Bromophenoxy)propanenitrile by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Compounds

For compounds that are volatile and thermally stable, GC-MS offers excellent separation efficiency and definitive identification through mass spectral data.[11] 3-(2-Bromophenoxy)propanenitrile, with a molecular weight of 226.07 g/mol , is amenable to GC analysis.[12] The mass spectrometer provides an additional layer of specificity, which is particularly useful for complex reaction mixtures.[13]

The Rationale Behind GC-MS Method Parameters

The choice of a capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is standard for the analysis of a wide range of organic compounds. The temperature program is optimized to ensure good separation of the analyte from the solvent and other reaction components, while keeping the analysis time reasonable. Electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which can be used for library matching and confirmation of the analyte's identity. For quantification, selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte.

Experimental Protocol: GC-MS for 3-(2-Bromophenoxy)propanenitrile

Objective: To quantify the concentration of 3-(2-bromophenoxy)propanenitrile in a reaction mixture using an internal standard method.

Instrumentation:

  • GC-MS system with a capillary column and an electron ionization (EI) source.

  • DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents:

  • Dichloromethane (GC grade)

  • 3-(2-Bromophenoxy)propanenitrile reference standard (purity ≥99%)

  • Internal Standard (IS): e.g., 1-Bromo-4-phenoxybenzene (structurally similar and not present in the sample).

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of 3-(2-bromophenoxy)propanenitrile (approx. 1 mg/mL) and the internal standard (approx. 1 mg/mL) in dichloromethane.

    • Prepare a series of calibration standards by diluting the stock solutions to various concentrations, maintaining a constant concentration of the internal standard.

  • Sample Preparation:

    • Accurately weigh a portion of the reaction mixture and dilute it with a known volume of dichloromethane containing the internal standard at a fixed concentration.

    • Vortex and, if necessary, centrifuge to separate any solids.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Injection mode: Split (e.g., 50:1 split ratio)

    • Oven temperature program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Acquisition mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for 3-(2-bromophenoxy)propanenitrile (e.g., m/z 225, 146, 118) and the internal standard.

  • Analysis:

    • Inject the calibration standards and create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Inject the prepared sample.

    • Calculate the concentration of 3-(2-bromophenoxy)propanenitrile in the sample using the calibration curve.

Data Presentation: Hypothetical GC-MS Calibration Data (SIM Mode)

Analyte Conc. (µg/mL)Analyte Area / IS Area
1.00.152
5.00.765
10.01.530
25.03.825
50.07.640
Correlation Coefficient (r²) 0.9999

Trustworthiness: Ensuring Method Validity

The use of an internal standard compensates for variations in injection volume and potential matrix effects, leading to a highly precise and accurate method.[14] Validation of the GC-MS method would follow similar principles to HPLC, with an emphasis on demonstrating the specificity of the selected ions and the absence of co-eluting interferences.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standards_IS Calibration Standards with Internal Standard GCMS GC-MS System (SIM Mode) Standards_IS->GCMS Inject Standards Sample_IS Sample with Internal Standard Sample_IS->GCMS Inject Sample Data Data Acquisition (Peak Area Ratios) GCMS->Data Calibration Calibration Curve (Area Ratio vs. Conc.) Data->Calibration Result Concentration in Sample Calibration->Result Calculate

Caption: Workflow for quantitative analysis of 3-(2-Bromophenoxy)propanenitrile by GC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method

qNMR has emerged as a powerful tool for the quantitative analysis of organic molecules, offering the unique advantage of being a primary ratio method.[15] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal, allowing for quantification without the need for a calibration curve of the analyte itself.[16]

The Principles Underpinning qNMR

For accurate quantification, specific parameters must be carefully controlled. A long relaxation delay (at least 5 times the longest T1 relaxation time of the protons being integrated) is crucial to ensure complete relaxation of the nuclei between scans, which is essential for accurate integration. The selection of an appropriate internal standard is also critical; it should be stable, non-volatile, have a simple spectrum with at least one signal that does not overlap with the analyte signals, and be accurately weighed.[17] Maleic acid is a good candidate for this purpose.

Experimental Protocol: qNMR for 3-(2-Bromophenoxy)propanenitrile

Objective: To determine the absolute concentration of 3-(2-bromophenoxy)propanenitrile in a reaction mixture using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing quantitative experiments.

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal Standard (IS): Maleic acid (high purity)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the reaction mixture into an NMR tube.

    • Accurately weigh approximately 5 mg of the internal standard (maleic acid) and add it to the same NMR tube.

    • Add a sufficient volume of deuterated solvent (e.g., 0.75 mL of DMSO-d6) to dissolve both the sample and the internal standard completely.

    • Vortex the tube to ensure a homogeneous solution.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Key parameters:

      • Pulse angle: 90°

      • Relaxation delay (d1): 30 seconds (or 5 x T1 of the slowest relaxing proton)

      • Number of scans: 8 or more for good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of 3-(2-bromophenoxy)propanenitrile (e.g., the triplet corresponding to the -CH2-CN protons).

    • Integrate the singlet of the two vinyl protons of maleic acid.

    • Calculate the concentration of the analyte using the following formula:

    Concentration_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (Weight_IS / Weight_sample)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • Weight = Weighed mass

Data Presentation: Hypothetical qNMR Data

ParameterAnalyte (3-(2-Bromophenoxy)propanenitrile)Internal Standard (Maleic Acid)
Weighed Mass (mg)20.55.2
Signal Integrated-CH₂-CN (triplet)=CH- (singlet)
Chemical Shift (ppm)~3.0~6.3
Number of Protons (N)22
Integral Value (I)1.000.45
Calculated Purity (%) 85.3% N/A

Trustworthiness: The Power of an Absolute Method

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Sample_IS Accurately weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Sample_IS->Dissolve NMR Acquire 1H NMR Spectrum (long relaxation delay) Dissolve->NMR Processing Process Spectrum (Phasing, Baseline) NMR->Processing Integration Integrate Analyte & IS Signals Processing->Integration Calculation Calculate Concentration (using formula) Integration->Calculation

Caption: Workflow for quantitative analysis of 3-(2-Bromophenoxy)propanenitrile by qNMR.

Comparative Summary of Analytical Techniques

FeatureHPLC-UV/DADGC-MSqNMR
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and boiling pointNuclear spin resonance in a magnetic field
Selectivity Good; based on retention time and UV spectrumExcellent; based on retention time and mass spectrumGood; based on unique chemical shifts
Sensitivity Good (µg/mL to ng/mL)Excellent (ng/mL to pg/mL), especially in SIM modeModerate (mg/mL to µg/mL)
Quantification Relative (requires calibration curve with analyte standard)Relative (requires calibration curve with analyte standard)Absolute (with a certified internal standard)
Sample Throughput HighHighLow to moderate
Instrumentation Cost ModerateHighVery High
Sample Preparation Simple (dilution and filtration)Simple (dilution)Very simple (weighing and dissolving)
Best Suited For Routine QC, high-throughput analysisComplex mixtures, trace analysis, definitive identificationAbsolute quantification, purity determination, structural elucidation

Conclusion: Selecting the Optimal Analytical Tool

The choice of the most appropriate analytical technique for the quantitative analysis of 3-(2-bromophenoxy)propanenitrile in a reaction mixture is contingent upon the specific requirements of the analysis.

  • HPLC stands out as a robust and versatile method for routine quality control and in-process monitoring, offering a good balance of performance, cost, and throughput.

  • GC-MS is the method of choice when higher sensitivity and definitive identification are paramount, particularly in the presence of complex matrices or for trace-level impurity analysis.

  • qNMR provides an elegant and powerful approach for absolute quantification and purity determination, serving as an excellent primary method for the certification of reference standards or when an analyte-specific standard is unavailable.

By understanding the principles, strengths, and limitations of each of these techniques, researchers can make informed decisions to ensure the generation of accurate and reliable data, ultimately leading to more efficient and robust chemical processes.

References

  • PubChem. 3-Bromopropionitrile. National Center for Biotechnology Information. Available from: [Link]

  • Lewis, A. C., et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry, 77(5), 1484-1491. Available from: [Link]

  • Google Patents. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
  • University of Wisconsin-Madison. Quantitative NMR Spectroscopy. Available from: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • Castaing-Cordier, T., & Thibaudeau, C. (2022). NMR methods for the analysis of mixtures. Chemical Communications, 58(84), 11757-11771. Available from: [Link]

  • Focant, J. F., et al. (2016). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 23(15), 15027-15037. Available from: [Link]

  • Pharma Beginners. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]

  • Diehl, B. W., Malz, F., & Holzgrabe, U. (2012). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe, 24(5), 19-22. Available from: [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Available from: [Link]

  • Shkredova, I., et al. (2020). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Molecules, 25(21), 5081. Available from: [Link]

  • Giebułtowicz, J., et al. (2019). HPLC-DAD Determination of Nitrite and Nitrate in Human Saliva Utilizing a Phosphatidylcholine Column. Molecules, 24(9), 1799. Available from: [Link]

  • Proclinical. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link]

  • Wagh, S. S., Kothari, S., & Lokhande, M. V. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry, 10(6), 26-31. Available from: [Link]

  • Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Available from: [Link]

  • Cormica. Understanding Impurity Analysis. Available from: [Link]

  • Chauhan, A., et al. (2024). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences, 4(1), 1913-1923. Available from: [Link]

  • Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D. Pharmaceutical Analysis, 1(1), 1-1. Available from: [Link]

  • Kim, J., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules, 28(9), 3845. Available from: [Link]

  • Organic Synthesis. Hydrolysis of Nitriles. Available from: [Link]

  • Chauhan, A., et al. (2026). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences, 4(1), 1913-1923. Available from: [Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 3-(2-Bromophenoxy)propanenitrile

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular scaffolds is a cor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, phenoxypropanenitrile derivatives serve as valuable intermediates, with 3-(2-Bromophenoxy)propanenitrile being a key building block for more complex molecules.[1] This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical evaluation of their respective merits and drawbacks, supported by detailed experimental protocols and data. Our objective is to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific needs, balancing factors such as yield, purity, cost, and scalability.

Introduction to 3-(2-Bromophenoxy)propanenitrile

3-(2-Bromophenoxy)propanenitrile is a versatile chemical intermediate characterized by a brominated aromatic ring, an ether linkage, and a nitrile functional group.[1] This unique combination of reactive sites makes it a valuable precursor in the synthesis of a variety of target molecules, particularly in the development of new drug candidates and agrochemicals. The bromine atom allows for further functionalization via cross-coupling reactions, while the nitrile group can be readily converted into other functionalities such as amines, carboxylic acids, or amides.

The efficient synthesis of this intermediate is therefore of significant interest. This guide will focus on the two most prevalent methods for its preparation: the Williamson Ether Synthesis and the Michael Addition . We will dissect the mechanistic underpinnings of each approach, present detailed experimental procedures, and provide a comparative analysis of their performance based on key metrics.

Method 1: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely employed method for the formation of ethers.[2] In the context of synthesizing 3-(2-Bromophenoxy)propanenitrile, this reaction involves the nucleophilic substitution of a halide by the 2-bromophenoxide ion.

Reaction Mechanism

The reaction proceeds via an SN2 mechanism. In the first step, a base is used to deprotonate the hydroxyl group of 2-bromophenol, forming the more nucleophilic 2-bromophenoxide. This phenoxide then attacks the electrophilic carbon of a 3-halopropanenitrile (e.g., 3-chloropropanenitrile or 3-bromopropanenitrile), displacing the halide and forming the desired ether linkage.

Williamson_Ether_Synthesis 2-Bromophenol 2-Bromophenol 2-Bromophenoxide 2-Bromophenoxide 2-Bromophenol->2-Bromophenoxide Deprotonation Base Base 3-(2-Bromophenoxy)propanenitrile 3-(2-Bromophenoxy)propanenitrile 2-Bromophenoxide->3-(2-Bromophenoxy)propanenitrile SN2 Attack 3-Halopropanenitrile 3-Halopropanenitrile 3-Halopropanenitrile->3-(2-Bromophenoxy)propanenitrile Salt_Byproduct Salt_Byproduct 3-Halopropanenitrile->Salt_Byproduct Displacement

Figure 1: Williamson Ether Synthesis of 3-(2-Bromophenoxy)propanenitrile.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 2-Bromophenol

  • 3-Chloropropanenitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-bromophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Add 3-chloropropanenitrile (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford pure 3-(2-Bromophenoxy)propanenitrile.

Method 2: The Michael Addition

The Michael addition offers an alternative route to 3-(2-Bromophenoxy)propanenitrile, involving the conjugate addition of the 2-bromophenoxide to acrylonitrile. This method is attractive due to its atom economy, as it directly forms the desired carbon-oxygen and carbon-carbon bonds without the generation of a halide salt byproduct.

Reaction Mechanism

The reaction is typically base-catalyzed. The base deprotonates 2-bromophenol to generate the 2-bromophenoxide nucleophile. This nucleophile then attacks the β-carbon of acrylonitrile, which is electron-deficient due to the electron-withdrawing nitrile group. The resulting enolate intermediate is then protonated by the solvent or a proton source to yield the final product.

Michael_Addition 2-Bromophenol 2-Bromophenol 2-Bromophenoxide 2-Bromophenoxide 2-Bromophenol->2-Bromophenoxide Deprotonation Base Base Enolate_Intermediate Enolate_Intermediate 2-Bromophenoxide->Enolate_Intermediate 1,4-Conjugate Addition Acrylonitrile Acrylonitrile Acrylonitrile->Enolate_Intermediate 3-(2-Bromophenoxy)propanenitrile 3-(2-Bromophenoxy)propanenitrile Enolate_Intermediate->3-(2-Bromophenoxy)propanenitrile Protonation

Figure 2: Michael Addition for the synthesis of 3-(2-Bromophenoxy)propanenitrile.

Experimental Protocol: Michael Addition

Materials:

  • 2-Bromophenol

  • Acrylonitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-bromophenol (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (0.2 eq, catalytic amount).

  • Add acrylonitrile (1.5 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Analysis

ParameterWilliamson Ether SynthesisMichael Addition
Reagents 2-Bromophenol, 3-Halopropanenitrile, Base2-Bromophenol, Acrylonitrile, Catalytic Base
Reaction Time 12-18 hours24-48 hours
Temperature RefluxRoom Temperature
Byproducts Halide saltsMinimal
Atom Economy ModerateHigh
Reagent Cost 3-Halopropanenitriles can be more expensiveAcrylonitrile is a commodity chemical
Safety 3-Halopropanenitriles are toxic and lachrymatoryAcrylonitrile is highly toxic and flammable
Yield Generally good to excellentVariable, can be lower than Williamson

Discussion of Comparative Data:

The Williamson ether synthesis is a robust and well-established method that generally provides good to excellent yields. The primary drawback is the generation of a stoichiometric amount of salt byproduct, which needs to be removed during workup. The choice of a suitable non-nucleophilic base, such as potassium carbonate, is crucial to prevent side reactions. While the reaction requires elevated temperatures, it often proceeds to completion within a reasonable timeframe.

The Michael addition presents a more atom-economical approach, with the main byproduct being the regenerated catalyst. The reaction is typically performed at room temperature, which can be advantageous for sensitive substrates. However, the reaction times can be longer, and yields may be more variable depending on the specific catalyst and conditions used. A significant consideration for the Michael addition is the high toxicity and volatility of acrylonitrile, which necessitates stringent safety precautions.

Conclusion and Recommendations

Both the Williamson ether synthesis and the Michael addition are viable methods for the preparation of 3-(2-Bromophenoxy)propanenitrile. The choice between the two will largely depend on the specific priorities of the researcher.

  • For higher and more reliable yields , and when the removal of salt byproducts is not a major concern, the Williamson ether synthesis is often the preferred method. Its predictability and extensive documentation in the literature make it a dependable choice for laboratory-scale synthesis.

  • For a more environmentally friendly and atom-economical approach, particularly on a larger scale where waste disposal becomes a significant factor, the Michael addition is an attractive alternative. However, careful optimization of reaction conditions may be required to achieve satisfactory yields, and appropriate safety measures for handling acrylonitrile are paramount.

Ultimately, the selection of the synthetic route should be guided by a thorough evaluation of the available resources, desired scale of production, and the specific performance requirements of the final product.

References

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Google Patents. Preparation method of high-purity 3-phenoxy bromopropane.
  • ResearchGate. Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]

  • MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

  • Google Patents.
  • Chem-Station. Williamson Ether Synthesis. [Link]

  • Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. [Link]

Sources

Validation

A Researcher's Guide to Deconstructing a Certificate of Analysis for 3-(2-Bromophenoxy)propanenitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and drug development, the purity and identity of starting materials and intermediates are paramount. The Certifi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the purity and identity of starting materials and intermediates are paramount. The Certificate of Analysis (COA) is the primary document that attests to the quality of a chemical compound. However, interpreting a COA goes beyond simply checking for a "pass" mark. A thorough understanding of the data presented is crucial for ensuring the reliability and reproducibility of your experimental results. This guide provides an in-depth, technical interpretation of a typical Certificate of Analysis for 3-(2-Bromophenoxy)propanenitrile, a key intermediate in the synthesis of various pharmaceutical agents. We will dissect each section of a model COA, explaining the significance of the analytical data and providing insights into how to critically evaluate the quality of the material.

The Anatomy of a Certificate of Analysis: More Than Just a Piece of Paper

A Certificate of Analysis is a formal document issued by the quality control department of a manufacturer that confirms a product meets its predetermined specifications. It is a critical component of Good Manufacturing Practice (GMP) and is essential for regulatory compliance.[1] For a researcher, it is a vital tool for risk assessment and experimental planning.

Here is a logical workflow for dissecting a COA:

COA_Workflow A Receive COA for 3-(2-Bromophenoxy)propanenitrile B Header Information Verification (Product, Batch, Dates) A->B C Review of Physical & Chemical Properties B->C D Interpretation of Analytical Data C->D E Purity Assessment (HPLC/GC) D->E Quantitative Analysis F Structural Confirmation (NMR, IR, MS) D->F Qualitative Analysis G Impurity Profiling E->G F->G H Final Quality Assessment & Decision G->H

Caption: Workflow for the systematic evaluation of a COA.

Section 1: Header Information - The First Checkpoint

The header of the COA provides essential identifying information. While seemingly straightforward, it's a critical first step in ensuring you have the correct documentation for the material you are using.

ParameterExampleCritical Interpretation & Why It Matters
Product Name 3-(2-Bromophenoxy)propanenitrileVerify the chemical name and any synonyms are correct. Inconsistencies can lead to using the wrong material.
CAS Number 154405-38-6The Chemical Abstracts Service (CAS) number is a unique identifier. Cross-reference this number with a reliable chemical database (e.g., PubChem, SciFinder) to confirm the identity of the compound.
Molecular Formula C₉H₈BrNOConfirm the molecular formula is correct. This is a fundamental check of the compound's identity.
Molecular Weight 226.07 g/mol The molecular weight should correspond to the molecular formula. This will be important for preparing solutions of known concentration.
Batch/Lot Number BPN-2025-001This is a unique identifier for a specific production run. It is crucial for traceability. If you encounter any issues with the material, the batch number is the key to investigating the problem with the supplier.
Date of Manufacture 2025-10-15This indicates when the batch was produced.
Retest Date/Expiry Date 2027-10-15This is the date by which the material should be re-analyzed to ensure it still meets specifications. Using material beyond its retest date without re-analysis can introduce variability into your experiments.

Section 2: Physical and Chemical Properties - A First Look at Quality

This section provides information on the macroscopic properties of the compound. These are often the first indicators of potential issues.

TestSpecificationResultInterpretation & Field Insights
Appearance White to off-white solidConformsA significant deviation from the expected color could indicate the presence of impurities or degradation. For instance, a yellow or brown tint might suggest oxidation or the presence of colored byproducts from the synthesis.
Solubility Soluble in Chloroform and MethanolConformsThis information is crucial for sample preparation for analysis and for designing your reaction conditions. If the material does not dissolve as expected, it could indicate a different polymorphic form or the presence of insoluble impurities.
Melting Point 68-72 °C70.5 °CA sharp melting point range is a good indicator of purity. A broad or depressed melting point often suggests the presence of impurities.

Section 3: Analytical Data - The Scientific Core of the COA

This is the most critical section of the COA, providing detailed evidence of the compound's identity, purity, and the presence of any impurities.

Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds, making it ideal for 3-(2-Bromophenoxy)propanenitrile.[2]

Table 1: HPLC Purity Analysis

ParameterSpecificationResult
Purity (by area %) ≥ 98.0%99.5%
Largest Single Impurity ≤ 0.5%0.2%
Total Impurities ≤ 1.0%0.5%

Interpretation and Causality:

  • Purity (by area %): The result of 99.5% indicates a high-purity material, suitable for most research and development applications. The area percentage is calculated based on the relative area of the main peak in the chromatogram.

  • Impurities: The low levels of the largest single impurity and total impurities suggest an efficient synthesis and purification process. It is crucial to consider the potential identity of these impurities. Given the likely synthesis of 3-(2-Bromophenoxy)propanenitrile via a Williamson ether synthesis (reaction of 2-bromophenol with 3-bromopropanenitrile) or cyanoethylation of 2-bromophenol, potential impurities could include:

    • Unreacted starting materials: 2-bromophenol and 3-bromopropanenitrile or acrylonitrile.

    • Byproducts of side reactions: such as dialkylation of the phenol or polymerization of acrylonitrile.[3][4]

Experimental Protocol: HPLC Purity Determination

This protocol is a self-validating system for the purity assessment of 3-(2-Bromophenoxy)propanenitrile.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    20 10 90
    25 10 90
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of 3-(2-Bromophenoxy)propanenitrile and dissolve in 10 mL of acetonitrile to a concentration of 1 mg/mL.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for confirming the chemical structure of an organic molecule.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.60dd1HAr-H
7.30td1HAr-H
6.95td1HAr-H
6.90dd1HAr-H
4.25t2H-O-CH₂-
2.85t2H-CH₂-CN

Interpretation:

  • The signals in the aromatic region (6.90-7.60 ppm) with a total integration of 4H are consistent with a disubstituted benzene ring. The splitting patterns (dd - doublet of doublets, td - triplet of doublets) arise from coupling between adjacent protons on the ring.

  • The triplet at 4.25 ppm, integrating to 2H, is characteristic of a methylene group adjacent to an oxygen atom (-O-CH₂-).

  • The triplet at 2.85 ppm, integrating to 2H, corresponds to the methylene group adjacent to the nitrile group (-CH₂-CN).

¹³C NMR (Carbon-13 NMR) Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
154.0Ar-C-O
133.5Ar-CH
128.5Ar-CH
122.0Ar-CH
117.5-CN
114.0Ar-CH
112.5Ar-C-Br
66.0-O-CH₂-
18.0-CH₂-CN

Interpretation:

  • The presence of six signals in the aromatic region (112.5-154.0 ppm) confirms the six carbons of the benzene ring.

  • The signal at 117.5 ppm is characteristic of the nitrile carbon.

  • The signals at 66.0 ppm and 18.0 ppm correspond to the two methylene carbons of the propanenitrile chain.

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3060MediumAromatic C-H stretch
2930MediumAliphatic C-H stretch
2250MediumC≡N stretch (nitrile)
1580, 1470StrongAromatic C=C stretch
1250StrongAryl-O-C stretch (ether)
750StrongC-Br stretch

Interpretation:

  • The key diagnostic peak is the medium intensity absorption at 2250 cm⁻¹ , which is characteristic of a nitrile (C≡N) functional group.

  • The strong absorption at 1250 cm⁻¹ is indicative of the aryl-O-C stretch of the ether linkage.

  • The absorptions in the 3060 cm⁻¹ and 1470-1580 cm⁻¹ regions confirm the presence of an aromatic ring.

  • The peak at 750 cm⁻¹ is consistent with a C-Br bond.

FTIR_Interpretation cluster_FunctionalGroups Key Functional Groups cluster_FTIR_Peaks Characteristic FTIR Peaks (cm⁻¹) Nitrile (C≡N) Nitrile (C≡N) 2250 2250 Nitrile (C≡N)->2250 Ether (Ar-O-C) Ether (Ar-O-C) 1250 1250 Ether (Ar-O-C)->1250 Aromatic Ring Aromatic Ring 3060, 1580, 1470 3060, 1580, 1470 Aromatic Ring->3060, 1580, 1470 Bromoalkane (C-Br) Bromoalkane (C-Br) 750 750 Bromoalkane (C-Br)->750

Caption: Correlation of functional groups in 3-(2-Bromophenoxy)propanenitrile with their characteristic FTIR absorption peaks.

Section 4: Comparison with Alternatives and Conclusion

When evaluating a COA for 3-(2-Bromophenoxy)propanenitrile, it is essential to compare the data against established specifications and, if possible, against COAs from other suppliers. A higher purity value, lower levels of impurities, and comprehensive analytical data are indicative of a superior quality product.

Key Takeaways for the Discerning Researcher:

  • Purity is paramount: For drug discovery and development, a purity of ≥98% is generally recommended to avoid the interference of impurities in biological assays and subsequent synthetic steps.

  • Structure confirmation is non-negotiable: The NMR and FTIR data should be consistent with the proposed structure. Any discrepancies should be investigated immediately.

  • Know your impurities: Understanding the potential impurities based on the synthetic route allows for a more critical evaluation of the HPLC data. If a particular impurity is known to be problematic in your application, you may need to request further characterization from the supplier.

This guide provides a framework for the critical interpretation of a Certificate of Analysis for 3-(2-Bromophenoxy)propanenitrile. By moving beyond a superficial check of the results and delving into the scientific principles behind the data, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures. [Link]

  • European Chemicals Agency. (n.d.). Guidance on Registration. [Link]

  • United States Pharmacopeia. (n.d.). General Chapter <1080> Bulk Pharmaceutical Excipients—Certificate of Analysis. [Link]

  • World Health Organization. (2011). WHO good practices for pharmaceutical quality control laboratories. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • ACD/Labs. (n.d.). NMR Predictor. [Link]

  • ECA Academy. (2017). GMP Requirements for Certificates of Analysis (CoA). [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. [Link]

  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • Taylor & Francis. (n.d.). Cyanoethylation – Knowledge and References. [Link]

  • Nandiyanto, A. B. D., & Oktiani, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

Sources

Comparative

Establishing a Definitive Reference Standard for 3-(3-Bromophenyl)propanenitrile: A Comparative Guide

In the landscape of pharmaceutical research and development, the purity and characterization of starting materials and intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity and characterization of starting materials and intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for establishing 3-(3-Bromophenyl)propanenitrile as a chemical reference standard. We will delve into the essential analytical methodologies, compare its profile against relevant alternatives, and provide detailed experimental protocols grounded in scientific rigor and regulatory expectations.

Introduction: The Critical Role of a Reference Standard

3-(3-Bromophenyl)propanenitrile is a key building block in the synthesis of various pharmaceutical agents. Its chemical structure, featuring a brominated phenyl ring and a nitrile functional group, makes it a versatile intermediate. A well-characterized reference standard is indispensable for:

  • Identity Confirmation: Unambiguously confirming the identity of the material in routine analysis.

  • Purity Assessment: Accurately quantifying the purity of bulk batches and identifying impurities.

  • Assay Determination: Serving as a benchmark for quantitative analysis of the compound.

  • Stability Studies: Evaluating the stability of the substance under various environmental conditions.

This guide will navigate the process of qualifying a batch of 3-(3-Bromophenyl)propanenitrile as a reference standard, adhering to the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1]

Physicochemical Properties and Initial Characterization

A foundational step in establishing a reference standard is the thorough determination of its physicochemical properties.

Property3-(3-Bromophenyl)propanenitrile3-(2-Bromophenyl)propanenitrile3-(4-Bromophenyl)propanenitrile3-Phenylpropanenitrile
Molecular Formula C₉H₈BrNC₉H₈BrNC₉H₈BrNC₉H₉N
Molecular Weight 210.07 g/mol [2]210.07 g/mol [3]210.07 g/mol [4][5]131.18 g/mol [6]
Appearance Solid[2][7]Not specifiedSolidLiquid[8]
CAS Number 376646-63-8[4]61698-07-5[3]57775-08-3[5]645-59-0[6]

Initial characterization should involve a suite of spectroscopic techniques to confirm the identity and structure of the candidate material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of the bromine atom on the phenyl ring.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitrile (C≡N) stretching vibration.

Purity Determination: A Multi-faceted Approach

A reference standard must be of the highest possible purity, with all impurities identified and quantified.[9] A combination of analytical techniques is essential for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the cornerstone of purity analysis. The goal is to develop a method that can separate the main component from all potential process-related impurities and degradation products.

Proposed HPLC Method for Purity Determination:

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase Acetonitrile and Water (gradient)A gradient elution is crucial to ensure the separation of impurities with a wide range of polarities.
Detector UV at an appropriate wavelength (e.g., 210 nm)Allows for sensitive detection of the aromatic system.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30 °CEnsures reproducible retention times.

Experimental Protocol: HPLC Purity Method Development

  • Solubility Assessment: Determine the solubility of 3-(3-Bromophenyl)propanenitrile in various organic solvents (e.g., acetonitrile, methanol) and water to select a suitable diluent for sample preparation.

  • Wavelength Selection: Perform a UV scan of a dilute solution of the compound to determine the wavelength of maximum absorbance (λmax).

  • Initial Gradient Screening: Start with a broad gradient (e.g., 5% to 95% acetonitrile in water over 30 minutes) to elute all potential impurities.

  • Method Optimization: Adjust the gradient profile, flow rate, and mobile phase composition to achieve optimal separation of the main peak from all impurity peaks, ensuring baseline resolution.

  • Method Validation: Validate the developed method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.

Gas Chromatography (GC)

GC is a valuable tool for detecting and quantifying volatile impurities, including residual solvents from the synthesis process.

Experimental Protocol: GC for Residual Solvents

  • Headspace GC-MS: Employ headspace gas chromatography-mass spectrometry to identify and quantify any residual solvents from the synthesis.

  • Standard Preparation: Prepare a standard solution containing known amounts of the potential solvents used in the synthesis.

  • Quantification: Quantify the residual solvents in the test sample by comparing the peak areas to the standard.

Other Purity Assessments
  • Loss on Drying (LOD): To determine the content of volatile matter (primarily water and residual solvents).

  • Sulphated Ash/Residue on Ignition: To determine the content of inorganic impurities.

Identification of Potential Impurities

Understanding the synthetic route is crucial for predicting potential process-related impurities. A plausible synthesis of 3-(3-Bromophenyl)propanenitrile could involve the reaction of 3-bromobenzyl cyanide with a suitable two-carbon electrophile or the conversion of 3-bromobenzaldehyde to the corresponding nitrile.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 3-bromobenzyl cyanide or 3-bromobenzaldehyde.

  • Isomeric Impurities: 2- and 4-bromophenylpropanenitrile.

  • By-products: Impurities formed from side reactions during the synthesis.

Workflow for Impurity Identification:

cluster_synthesis Synthesis of 3-(3-Bromophenyl)propanenitrile cluster_analysis Impurity Analysis Starting_Materials 3-Bromobenzyl Cyanide or 3-Bromobenzaldehyde Reaction Synthetic Transformation Starting_Materials->Reaction Crude_Product Crude 3-(3-Bromophenyl)propanenitrile Reaction->Crude_Product HPLC_Analysis HPLC-UV/MS Analysis Crude_Product->HPLC_Analysis Sample for Analysis Impurity_Peaks Detection of Impurity Peaks HPLC_Analysis->Impurity_Peaks Isolation Isolation of Impurities (Preparative HPLC) Impurity_Peaks->Isolation Characterization Structural Elucidation (NMR, MS) Isolation->Characterization cluster_stress Forced Degradation Conditions Drug_Substance 3-(3-Bromophenyl)propanenitrile Acid Acid Hydrolysis (0.1 M HCl) Drug_Substance->Acid Base Base Hydrolysis (0.1 M NaOH) Drug_Substance->Base Oxidation Oxidation (3% H₂O₂) Drug_Substance->Oxidation Thermal Thermal (105°C) Drug_Substance->Thermal Photo Photolytic (UV/Vis Light) Drug_Substance->Photo Analysis Analysis by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Overview of forced degradation studies.

Comparison with Alternative Reference Standards

To provide a comprehensive evaluation, the analytical profile of 3-(3-Bromophenyl)propanenitrile should be compared with that of its positional isomers and the non-brominated analog. This comparison highlights the importance of a well-characterized, specific reference standard.

Feature3-(3-Bromophenyl)propanenitrile3-(2-Bromophenyl)propanenitrile3-(4-Bromophenyl)propanenitrile3-Phenylpropanenitrile
Structural Difference Bromine at meta positionBromine at ortho positionBromine at para positionNo bromine
Expected HPLC Retention IntermediatePotentially different due to steric effectsPotentially different due to polarityLess retentive due to lower molecular weight and higher polarity
Potential for Co-elution High with isomers if method is not optimizedHigh with isomers if method is not optimizedHigh with isomers if method is not optimizedLower, but still requires a robust method
Significance as Impurity -Potential process-related impurityPotential process-related impurityPotential impurity from incomplete bromination

The development of a highly selective HPLC method is critical to distinguish 3-(3-Bromophenyl)propanenitrile from its isomers, which are the most likely and challenging process-related impurities to separate.

Conclusion: Establishing a Gold Standard

The establishment of a reference standard for 3-(3-Bromophenyl)propanenitrile is a meticulous process that underpins the quality and reliability of pharmaceutical development. By employing a multi-faceted analytical approach encompassing spectroscopic identification, comprehensive purity assessment, and rigorous forced degradation studies, a definitive reference standard can be qualified. This guide provides the strategic framework and detailed protocols necessary to achieve this, ensuring that the reference material is fit for its intended purpose in a regulated environment. The comparative data with its isomers and analog further underscore the necessity of a specific and well-characterized standard for accurate analytical control.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • The Good Scents Company. 3-phenyl propionitrile. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • PubChem. 3-(4-Bromophenyl)propanenitrile. [Link]

  • RSC Publishing. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. [Link]

  • International Research Journal of Pharmaceutical and Medical Sciences. Stability Indicating HPLC Method Development: A Review. [Link]

  • National Institutes of Health. (2024). Development of the RP-HPLC Method for Simultaneous Determination and Quantification of Artemether and Lumefantrine in Fixed-Dose Combination Pharmaceutical Dosage Forms. [Link]

  • MedCrave. (2016). Forced degradation studies. [Link]

  • IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • Pharmaceutical Technology. (2021). Quality control challenges: The importance of accurate reference materials for impurity analysis. [Link]

  • ResearchGate. Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. [Link]

  • Journal of Applied Pharmaceutical Science. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. [Link]

  • ResearchGate. 1H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile. [Link]

  • International Journal of Environmental Sciences. (2025). “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]

  • PubChem. 3-Phenyllactonitrile. [Link]

  • ResearchGate. (2014). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. [Link]

  • Science.gov. forced degradation products: Topics by Science.gov. [Link]

  • Impact Factor. (2023). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • Pharmaguideline. (2017). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Cheméo. Chemical Properties of Propanenitrile, 3-bromo- (CAS 2417-90-5). [Link]

Sources

Validation

The Nitrile Pharmacophore: A Double-Edged Sword in Modern Drug Design

A Senior Application Scientist's Comparative Guide to Harnessing the Cyano Group's Unique Efficacy In the landscape of medicinal chemistry, the nitrile or cyano (-C≡N) group stands out for its profound and versatile impa...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Comparative Guide to Harnessing the Cyano Group's Unique Efficacy

In the landscape of medicinal chemistry, the nitrile or cyano (-C≡N) group stands out for its profound and versatile impact on drug design. Often perceived as a simple, minor functional group, its strategic incorporation can dramatically enhance a molecule's therapeutic profile, influencing everything from binding affinity and selectivity to metabolic stability and pharmacokinetic properties.[1][2] This guide offers an in-depth comparison of the nitrile pharmacophore's dual roles: as a potent bioisostere for polar functional groups and as a reactive "warhead" for covalent inhibition, providing the experimental context needed for rational drug design.

The Unique Physicochemical Character of the Nitrile Group

The nitrile group is a potent pharmacophore due to its distinct electronic properties. It consists of a carbon atom triple-bonded to a nitrogen atom, creating a linear, sterically small, and highly polar moiety.[3][4][5] The strong dipole moment and the nitrogen's electronegativity allow it to act as an effective hydrogen bond acceptor.[2] Furthermore, its electron-withdrawing nature can modulate the properties of adjacent aromatic rings, enhancing π-π stacking interactions and protecting against oxidative metabolism.[2][6] These characteristics allow the nitrile to serve as a bioisostere for various functional groups, including carbonyls, hydroxyls, and even halogens.[2][7][8]

Part I: The Nitrile as a Versatile Bioisostere

A key strategy in medicinal chemistry is bioisosteric replacement, where one functional group is swapped for another to improve a compound's properties without losing desired biological activity. The nitrile group excels in this role.

Case Study 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The development of inhibitors for DPP-4, a serine protease and a key target for type 2 diabetes, provides a compelling example of the nitrile's efficacy.[6][9] Early non-covalent inhibitors faced challenges with selectivity against related enzymes like DPP-8 and DPP-9.[9] The strategic introduction of a nitrile group, acting as a bioisostere for other functionalities, led to the development of highly potent and selective drugs.

Performance Comparison:

Let's compare a non-nitrile lead compound with its nitrile-containing successors. The initial hit, valine pyrrolidide, showed modest activity. Incorporating a nitrile warhead led to compounds like DPP-728, and later, the approved drugs Vildagliptin and Saxagliptin, which demonstrated nanomolar potency.[9]

CompoundKey Functional GroupDPP-4 Inhibition (IC50/Ki)Selectivity vs. DPP-8/9
Valine PyrrolidideAmideMicromolar rangeLow
Vildagliptin α-Amino Nitrile ~2.5 nM (IC50)>200-fold
Saxagliptin α-Amino Nitrile ~1.3 nM (IC50)>400-fold

Causality Behind Experimental Choices: The decision to introduce the nitrile was driven by the need to enhance potency and selectivity. The nitrile's ability to form a reversible covalent bond with the catalytic serine (Ser630) in the DPP-4 active site provided a significant advantage over simple non-covalent interactions.[9][10] This interaction mimics the transition state of the natural peptide substrate hydrolysis, leading to potent inhibition.[11]

This protocol outlines a typical fluorescence-based assay to determine the IC50 value of a test compound against DPP-4.

  • Reagents & Materials :

    • Human recombinant DPP-4 enzyme.

    • Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

    • Assay Buffer: Tris-HCl buffer, pH 7.5.

    • Test compounds (e.g., Vildagliptin) and vehicle control (e.g., DMSO).

    • 96-well black microplate.

    • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).

  • Procedure :

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Add 50 µL of the DPP-4 enzyme solution to each well of the microplate.

    • Add 25 µL of the diluted test compound or vehicle to the respective wells.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme binding.

    • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.

    • Immediately measure the fluorescence intensity at time zero and then kinetically every 2 minutes for 30 minutes at 37°C.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part II: The Nitrile as a Covalent Warhead

Beyond its role as a bioisostere, the nitrile group can function as an electrophilic "warhead," reacting with nucleophilic residues in an enzyme's active site to form a covalent bond.[11][12] This interaction can be reversible or irreversible, offering a powerful strategy for achieving high potency and prolonged duration of action.[10] The milder electrophilicity of the nitrile compared to aldehydes or other warheads often reduces the risk of off-target reactions, enhancing the safety profile.[11][13]

Case Study 2: Cathepsin K Inhibitors

Cathepsin K, a cysteine protease involved in bone resorption, is a target for osteoporosis treatment.[14][15] The development of selective Cathepsin K inhibitors showcases the nitrile's utility as a reversible covalent warhead.

Mechanism of Action:

The nitrile group in inhibitors like Odanacatib is attacked by the nucleophilic thiolate of the catalytic cysteine residue (Cys25) in the Cathepsin K active site.[6][15] This forms a reversible thioimidate adduct, effectively blocking the enzyme's activity.[6]

G cluster_0 Enzyme Active Site cluster_1 Nitrile Inhibitor cluster_2 Reversible Covalent Adduct Enzyme Cathepsin K Cys25 Cys25-SH (Nucleophile) Adduct Thioimidate Adduct (Enzyme Inhibited) Cys25->Adduct Nucleophilic Attack Inhibitor R-C≡N (Electrophilic Warhead) Inhibitor->Adduct Adduct->Cys25 Reversal (Hydrolysis) Adduct->Inhibitor

Caption: Reversible covalent inhibition of Cathepsin K by a nitrile warhead.

Performance Comparison:

The introduction of a nitrile warhead in Cathepsin K inhibitors led to compounds with excellent potency. For instance, novel inhibitors containing a 4-cyanopyrimidine warhead have demonstrated significant inhibitory activity and high selectivity.[14]

CompoundWarhead TypeCathepsin K (IC50)Selectivity vs. Cathepsin SSelectivity vs. Cathepsin B
Compound 34 4-Cyanopyrimidine 61.9 nM>810-fold>1620-fold
Generic Dipeptide NitrileAcetonitrile39 nMModerateModerate

Data synthesized from multiple sources for illustrative comparison.[14][16]

Trustworthiness through Self-Validation: The high selectivity described is a key self-validating feature. A warhead that is highly reactive would likely show poor selectivity, inhibiting multiple cysteine proteases. The high selectivity of compounds like 34 confirms that the nitrile's reactivity is finely tuned for the specific microenvironment of the Cathepsin K active site, minimizing off-target effects.[14]

Part III: Metabolic Fate and Safety Considerations

A critical aspect of drug design is understanding a compound's metabolic stability and potential for toxicity. The nitrile group is generally considered metabolically robust and is often passed through the body unchanged.[2][6][9]

Metabolic Pathways:

While the nitrile group is stable, it's not entirely inert. The primary metabolic concern is the potential release of cyanide. However, this is a rare event, typically occurring only with alkylnitriles that have an adjacent proton, which can be oxidized to form an unstable cyanohydrin.[6] For most pharmaceutical compounds, where the nitrile is attached to an aromatic ring or a fully substituted carbon, the release of cyanide is not observed.[6] In cases where metabolism does occur, it is usually at sites remote from the nitrile group.[6]

G cluster_0 Major Pathway cluster_1 Minor/Context-Dependent Pathways NitrileDrug Nitrile-Containing Drug (R-C≡N) Unchanged Excreted Unchanged NitrileDrug->Unchanged Dominant Fate Oxidation Oxidation at α-carbon (if C-H present) NitrileDrug->Oxidation CYP450 Hydrolysis Hydrolysis to Carboxylic Acid NitrileDrug->Hydrolysis Nitrilase/DPP-4 (specific cases) Cyanohydrin Cyanohydrin Intermediate Oxidation->Cyanohydrin Cyanide Cyanide Release (HCN) - RARE Cyanohydrin->Cyanide

Caption: Metabolic pathways of nitrile-containing drugs.

Comparative Advantage in ADME Profiles:

The introduction of a nitrile can significantly improve a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Solubility and Lipophilicity : Replacing a hydrogen or halogen with a nitrile can lower the compound's lipophilicity (cLogP), which often improves solubility and bioavailability.[2][6]

  • Metabolic Stability : The nitrile group can block metabolically labile sites, preventing oxidative metabolism and increasing the drug's half-life.[7][17]

This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.

  • Reagents & Materials :

    • Pooled human liver microsomes (HLM).

    • NADPH regenerating system (cofactor for CYP enzymes).

    • Phosphate buffer (pH 7.4).

    • Test compound and positive control (e.g., a rapidly metabolized drug like Verapamil).

    • Acetonitrile (for quenching the reaction).

    • LC-MS/MS system for analysis.

  • Procedure :

    • Pre-warm HLM, buffer, and NADPH system to 37°C.

    • In a microcentrifuge tube, combine the test compound with HLM in the phosphate buffer.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Immediately quench the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

    • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Conclusion and Future Outlook

The nitrile pharmacophore is a powerful tool in the medicinal chemist's arsenal, offering a unique combination of physicochemical and reactive properties.[1][2] Its successful application as both a bioisostere and a covalent warhead in numerous approved drugs underscores its efficacy.[1][2] By serving as a bioisostere for carbonyls or halogens, it can fine-tune polarity, enhance binding, and improve metabolic stability.[6][7] As a covalent warhead, its tuned reactivity allows for the design of potent and highly selective inhibitors with prolonged target engagement.[11][13]

The key to harnessing its power lies in a deep, context-dependent understanding of its behavior. The comparative data and experimental frameworks provided in this guide demonstrate that rational incorporation of the nitrile group, supported by rigorous in vitro evaluation, can overcome significant drug design challenges, leading to safer and more effective therapeutics. Future explorations will likely focus on novel nitrile-based warheads with even greater selectivity and on expanding their application to new and challenging biological targets.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available from: [Link]

  • Zhang, Y., & Liu, H. (2018). Application of Nitrile in Drug Design. Chemical Research in Chinese Universities, 34(5), 762-774. Available from: [Link]

  • Zheng, M., et al. (2019). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1272-1285. Available from: [Link]

  • Di Micco, S., et al. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules, 27(8), 2548. Available from: [Link]

  • dos Santos, V. A., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1185-1205. Available from: [Link]

  • Di Micco, S., et al. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. PubMed. Available from: [Link]

  • Wang, Z., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1436-1458. Available from: [Link]

  • dos Santos, V. A., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. Available from: [Link]

  • Turito. (2022). Nitriles - Structure, Properties Reactions, and Uses. Available from: [Link]

  • Chemistry LibreTexts. (2023). Physical Properties of Nitriles. Available from: [Link]

  • Faridoon, et al. (2025). Key advances in the development of reversible covalent inhibitors. Expert Opinion on Drug Discovery. Available from: [Link]

  • Wang, J., et al. (2022). Discovery of selective covalent cathepsin K inhibitors containing novel 4-cyanopyrimidine warhead based on quantum chemical calculations and binding mode analysis. Bioorganic & Medicinal Chemistry, 74, 117053. Available from: [Link]

  • Black, D. A., et al. (2005). Dipeptide nitrile inhibitors of cathepsin K. Bioorganic & Medicinal Chemistry Letters, 15(20), 4477-4481. Available from: [Link]

  • Al-Adhami, M., et al. (2024). Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. Molecules, 29(11), 2636. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(2-Bromophenoxy)propanenitrile

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the potential hazards. This guide provides essential saf...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the potential hazards. This guide provides essential safety and logistical information for handling 3-(2-Bromophenoxy)propanenitrile (CAS No. 154405-38-6). The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is conducted with the utmost care.

Hazard Assessment: Understanding the Risks

3-(2-Bromophenoxy)propanenitrile is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

While this compound is assigned the signal word "Warning," it is critical to recognize its structural class. As an organic nitrile, it shares features with compounds that can exhibit significant toxicity. For instance, the related compound 3-Bromopropionitrile is classified as fatal if swallowed and toxic in contact with skin or if inhaled.[2] The toxicity of many nitriles stems from their potential to metabolize into cyanide ions within the body, which can act as a chemical asphyxiant.[3] Therefore, a conservative and highly diligent approach to PPE is not just recommended; it is imperative. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Our protective strategy must establish robust barriers against all four.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the risks associated with 3-(2-Bromophenoxy)propanenitrile. Each component is chosen to address specific exposure routes and potential failures.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[1] Standard laboratory safety glasses do not provide a sufficient seal against splashes or vapors.

  • Minimum Requirement: Wear chemical safety goggles that provide a complete seal around the eyes.

  • Best Practice: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical safety goggles. This provides a secondary barrier protecting the entire face.

Skin Protection
  • Protective Clothing: A flame-resistant laboratory coat must be worn at all times and kept fully buttoned. Ensure the material is appropriate for chemical handling.

  • Gloves: Gloves are the most critical barrier against dermal exposure. Due to the risk of skin irritation and the potential for systemic toxicity from absorption, selecting the correct glove material is paramount. Nitrile gloves are the preferred choice for handling a wide array of chemicals, including nitriles, due to their excellent chemical resistance and durability.[4][5] They are significantly more resistant to punctures than latex gloves.[6]

    • Glove Selection: Always use disposable nitrile gloves. Check for any signs of degradation or perforation before use.

    • Donning and Doffing: Employ the "double-gloving" technique for enhanced protection, especially during transfers or when working with larger volumes. This involves wearing two pairs of nitrile gloves, allowing the outer glove to be removed immediately upon suspected contamination without exposing the skin.

    • Immediate Removal: Contaminated gloves must be removed and disposed of immediately. Never reuse disposable gloves.[7]

Respiratory Protection

Given that 3-(2-Bromophenoxy)propanenitrile may cause respiratory irritation, all handling should occur within a certified chemical fume hood to minimize vapor inhalation.[1]

  • Standard Operations: No respiratory protection is required if all work is conducted within a properly functioning chemical fume hood.

  • Emergency Situations: In the event of a large spill or a failure of ventilation controls, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary. Personnel must be properly fit-tested and trained in its use.

Summary of PPE Requirements
Protection Type Minimum Requirement Best Practice / High-Risk Scenarios Rationale
Eye/Face Chemical Safety GogglesGoggles + Full-Face ShieldPrevents serious eye irritation from splashes and vapors.[1]
Body Flame-Resistant Lab CoatChemically-Resistant Apron over Lab CoatProtects skin from incidental contact and splashes.
Hand Single Pair of Nitrile GlovesDouble-Gloving with Nitrile GlovesProvides robust barrier against skin irritation and absorption.[5][7]
Respiratory Work in a Chemical Fume HoodNIOSH-Approved Respirator with OV CartridgeMitigates risk of respiratory tract irritation.[1]

Operational Plan: Safe Handling Workflow

A systematic workflow minimizes the potential for error and exposure. The following protocol should be adopted for all procedures involving 3-(2-Bromophenoxy)propanenitrile.

Step-by-Step Handling Protocol
  • Preparation:

    • Confirm the chemical fume hood is operational and has a valid certification.

    • Don all required PPE (lab coat, safety goggles, inner nitrile gloves).

    • Line the work area within the fume hood with absorbent, plastic-backed paper.

    • Assemble all necessary equipment (glassware, stir plates, etc.) and the chemical container.

  • Aliquotting/Weighing:

    • Don the outer pair of nitrile gloves.

    • Carefully open the container inside the fume hood.

    • Perform the transfer or weighing procedure slowly to avoid generating splashes or aerosols.

    • Securely close the primary container immediately after use.

  • During Reaction/Use:

    • Keep all vessels containing the chemical covered or stoppered.

    • Maintain the sash of the fume hood at the lowest practical height.

    • Continuously monitor the experiment for any signs of unexpected reactions.

  • Post-Procedure:

    • Upon completion, quench or neutralize any reactive materials as per the specific experimental protocol.

    • Carefully remove the outer pair of gloves and dispose of them as hazardous waste.

    • Using the inner gloves, wipe down the work area and any equipment with an appropriate solvent. Dispose of the cleaning materials as hazardous waste.

    • Remove inner gloves and wash hands thoroughly with soap and water.[8]

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase prep1 Verify Fume Hood Function prep2 Don PPE: Lab Coat, Goggles, Inner Gloves prep1->prep2 prep3 Prepare Work Surface prep2->prep3 handle1 Don Outer Gloves prep3->handle1 Proceed to Handling handle2 Weigh / Transfer Chemical handle1->handle2 handle3 Close Primary Container handle2->handle3 handle4 Conduct Experiment handle3->handle4 clean1 Quench Reaction / Neutralize handle4->clean1 Experiment Complete clean2 Dispose of Outer Gloves clean1->clean2 clean3 Decontaminate Work Area & Equipment clean2->clean3 clean4 Dispose of Contaminated Materials clean3->clean4 clean5 Remove Inner Gloves & Wash Hands clean4->clean5

Caption: Workflow for handling 3-(2-Bromophenoxy)propanenitrile.

Disposal Plan: Managing Waste Streams

Improper disposal can lead to environmental contamination and pose a risk to others. A strict waste management protocol is required.

  • Chemical Waste: All solutions containing 3-(2-Bromophenoxy)propanenitrile, as well as solvent used for cleaning glassware, must be collected in a clearly labeled, sealed hazardous waste container. The container should be designated for halogenated organic waste.

  • Contaminated Solid Waste: All disposables that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be placed in a separate, sealed hazardous waste bag or container. Do not mix this with regular laboratory trash.

  • Disposal Vendor: All waste must be disposed of through an approved waste disposal plant in accordance with all local, regional, and national regulations.[9]

Emergency Procedures: Immediate Response

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

By adhering to these rigorous safety protocols, you establish a trusted, self-validating system that protects not only yourself but also your colleagues and the integrity of your research.

References

  • PubChem. (n.d.). 3-Bromopropionitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Airgas. (2017). Propionitrile Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Propionitrile. Retrieved from [Link]

  • Haz-Map. (n.d.). Propionitrile. U.S. National Library of Medicine. Retrieved from [Link]

  • PPS Gloves. (2025). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Retrieved from [Link]

  • Unigloves. (2020). What Do Nitrile Gloves Protect Against?. Retrieved from [Link]

  • Premier Safety. (n.d.). What is Nitrile and Why Does It Make a Great PPE Glove. Retrieved from [Link]

  • Thomasnet. (2024). Nitrile Gloves: 4 Aspects of Superior Hand Protection. Retrieved from [Link]

  • Gulf Business. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.